Product packaging for Oxyphenisatin Acetate(Cat. No.:CAS No. 115-33-3)

Oxyphenisatin Acetate

カタログ番号: B1678119
CAS番号: 115-33-3
分子量: 401.4 g/mol
InChIキー: PHPUXYRXPHEJDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Oxyphenisatin acetate (CAS 115-33-3), a diphenyl oxindole derivative formerly used as a stimulant laxative, is now a compound of significant interest in biochemical and oncology research . Its previous approval was withdrawn in many countries due to associations with liver damage, and it is now supplied strictly for laboratory investigation . Recent studies have revealed its potent antiproliferative activity, particularly in Triple-Negative Breast Cancer (TNBC) cell lines . The compound induces a unique, non-apoptotic cell death pathway known as oncosis, characterized by cellular and nuclear swelling, mitochondrial dysfunction, and ATP depletion . Mechanistic research has identified Transient Receptor Potential Melastatin Member 4 (TRPM4), a plasma membrane sodium transporter, as a key molecular target. The poisoning of TRPM4 by this compound leads to its rapid degradation and triggers the oncotic cell death cascade, presenting a novel therapeutic approach for aggressive cancers . Earlier research also indicates that the compound inhibits cancer cell growth by triggering a multifaceted cell starvation response, including inhibition of protein translation, activation of AMPK, and induction of autophagy . Researchers can utilize this compound to probe the mechanisms of oncosis, TRPM4 channel function, and metabolic stress pathways in cancer models. This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19NO5 B1678119 Oxyphenisatin Acetate CAS No. 115-33-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUXYRXPHEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023411
Record name Oxyphenisatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-33-3
Record name Contax
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphenisatin Acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyphenisatin acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphenisatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyphenisatine di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPHENISATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Oxyphenisatin Acetate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which oxyphenisatin acetate (B1210297) exerts its anticancer effects. The document synthesizes findings from recent research, focusing on the compound's impact on signaling pathways, cell viability, and cellular morphology in various cancer cell lines. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Core Mechanism: Induction of Oncosis via TRPM4 Poisoning in Triple-Negative Breast Cancer

Recent studies have elucidated a primary mechanism of action for oxyphenisatin acetate in triple-negative breast cancer (TNBC) cells, identifying the transient receptor potential melastatin member 4 (TRPM4) ion channel as a direct target.[1][2][3][4] this compound, and its structural analog bisacodyl, exhibit potent antiproliferative activity by poisoning TRPM4, which leads to a non-apoptotic form of cell death known as oncosis.[1][2][3][4]

Oncosis is characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and depletion of ATP.[1][2][4] This is in contrast to apoptosis, which involves cell shrinkage and the formation of apoptotic bodies.[1] The expression of TRPM4 in cancer cells is a key determinant of sensitivity to this compound.[1][2][3] TNBC cell lines with endogenous TRPM4 expression (MDA-MB468, BT549, HS578T) are sensitive to the compound, while those lacking TRPM4 (MDA-MB231, MDA-MB436) are resistant.[1][2] Ectopic expression of TRPM4 in resistant cells sensitizes them to this compound.[1][2] Furthermore, acute exposure to this compound leads to the rapid degradation of TRPM4 through the ubiquitin-proteasome system.[2]

TRPM4_Oncosis Oxyphenisatin This compound TRPM4 TRPM4 Ion Channel Oxyphenisatin->TRPM4 poisons Ubiquitin_Proteasome Ubiquitin-Proteasome System Oxyphenisatin->Ubiquitin_Proteasome triggers Ion_Imbalance Ion Imbalance (Na+ influx) TRPM4->Ion_Imbalance leads to Cell_Swelling Cellular & Nuclear Swelling Ion_Imbalance->Cell_Swelling Membrane_Blebbing Membrane Blebbing Cell_Swelling->Membrane_Blebbing Mitochondrial_Dysfunction Mitochondrial Dysfunction Membrane_Blebbing->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Oncosis Oncotic Cell Death ATP_Depletion->Oncosis Ubiquitin_Proteasome->TRPM4 degrades

Caption: TRPM4-mediated oncosis induced by this compound.

Alternative Mechanism: Induction of a Cell Starvation Response

In other cancer cell contexts, particularly estrogen receptor-positive (ER+) breast cancer cell lines like MCF7 and T47D, this compound triggers a multifaceted cell starvation response.[5] This response involves the inhibition of protein synthesis, activation of autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[5]

This mechanism is initiated by the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[5] This leads to a selective inhibition of translation.[5] Concurrently, this compound activates AMP-activated protein kinase (AMPK) and reduces the phosphorylation of mammalian target of rapamycin (B549165) (mTOR) substrates, p70S6K and 4E-BP1.[5] This signaling cascade is characteristic of a cellular response to nutrient deprivation.

The sustained starvation response leads to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5] In ER+ cells, this culminates in the induction of TNFα expression and degradation of its receptor, TNFR1, suggesting an autocrine loop of receptor-mediated apoptosis.[5]

Starvation_Response Oxyphenisatin This compound PERK_GCN2 PERK / GCN2 Kinases Oxyphenisatin->PERK_GCN2 activates AMPK AMPK Activation Oxyphenisatin->AMPK activates eIF2a p-eIF2α PERK_GCN2->eIF2a phosphorylates Translation_Inhibition Protein Synthesis Inhibition eIF2a->Translation_Inhibition leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Translation_Inhibition->Mitochondrial_Dysfunction mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy regulates Apoptosis Apoptosis Autophagy->Apoptosis ROS ROS Generation Mitochondrial_Dysfunction->ROS TNFa TNFα Expression ROS->TNFa TNFa->Apoptosis induces

Caption: Cell starvation response pathway initiated by this compound.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µM) at 72hKey Observations
MDA-MB468 Triple-Negative Breast Cancer~1Sensitive to this compound, expresses TRPM4, undergoes oncosis.
BT549 Triple-Negative Breast Cancer~1Sensitive to this compound, expresses TRPM4, undergoes oncosis.
HS578T Triple-Negative Breast Cancer~10Moderately sensitive to this compound, expresses TRPM4, undergoes oncosis.
MDA-MB231 Triple-Negative Breast Cancer>30Resistant to this compound, does not express TRPM4.
MDA-MB436 Triple-Negative Breast Cancer>30Resistant to this compound, does not express TRPM4.
MCF7 ER+ Breast CancerNot specifiedSensitive to this compound, undergoes a cell starvation response leading to apoptosis.[5]
T47D ER+ Breast CancerNot specifiedSensitive to this compound, undergoes a cell starvation response leading to apoptosis.[5]

Note: IC50 values for TNBC cell lines are estimated from graphical data presented in Mizunuma et al., 2024.

Detailed Experimental Protocols

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo 2.0 reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. The results are expressed as a percentage of the viability of untreated control cells. IC50 values are calculated using non-linear regression analysis.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for the desired time points.

  • Staining: Stain the cells with Hoechst 33342 to visualize the nuclei and a marker for cell viability (e.g., propidium (B1200493) iodide) or morphology (e.g., phalloidin (B8060827) for actin filaments).

  • Imaging: Acquire images using a high-resolution fluorescence microscope.

  • Analysis: Observe and quantify morphological changes characteristic of oncosis (cell and nuclear swelling, membrane blebbing) or apoptosis (cell shrinkage, chromatin condensation, apoptotic bodies).

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., TRPM4, p-eIF2α, total eIF2α, p-AMPK, total AMPK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TRPM4_Workflow Start Hypothesis: TRPM4 mediates This compound effects Correlation Correlate TRPM4 expression with drug sensitivity in cell line panel Start->Correlation KO Knockout TRPM4 in sensitive cell lines (e.g., MDA-MB468) Correlation->KO Ectopic Ectopically express TRPM4 in resistant cell lines (e.g., MDA-MB231) Correlation->Ectopic Assay_KO Assess viability and morphology post-treatment KO->Assay_KO Assay_Ectopic Assess viability and morphology post-treatment Ectopic->Assay_Ectopic Conclusion Conclusion: TRPM4 is a key target for this compound Assay_KO->Conclusion Assay_Ectopic->Conclusion

Caption: Workflow to validate the role of TRPM4 in this compound's mechanism.

Conclusion

This compound demonstrates potent anticancer activity through at least two distinct mechanisms, the prevalence of which appears to be dependent on the cancer cell type and its specific molecular characteristics. In TNBC, it acts as a poison for the TRPM4 ion channel, inducing a non-apoptotic, oncotic cell death. In other contexts, such as ER+ breast cancer, it triggers a cell starvation response that culminates in autophagy and apoptosis. The identification of TRPM4 as a direct target offers a predictive biomarker for the therapeutic efficacy of this compound and presents a novel approach for the treatment of TRPM4-expressing cancers.[1][2][3] Further research is warranted to fully elucidate the interplay between these mechanisms and to explore the therapeutic potential of this compound in a broader range of malignancies.

References

A Tale of Two Targets: The Historical Trajectory and Renewed Interest in Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For decades, oxyphenisatin acetate (B1210297) was a widely utilized over-the-counter laxative, providing relief for constipation. However, its therapeutic journey took a sharp turn in the early 1970s when mounting evidence linked the compound to severe liver toxicity, leading to its withdrawal from markets worldwide. Now, decades later, this once-maligned drug is experiencing a resurgence in the scientific community, not as a cathartic, but as a potential targeted therapy for aggressive forms of cancer. This technical guide delves into the historical context of oxyphenisatin acetate's use, its fall from grace, and its modern-day reappraisal as a promising anti-cancer agent.

From Constipation Relief to Hepatotoxic Culprit: The Laxative Era

This compound belongs to the diphenylmethane (B89790) class of stimulant laxatives. Its primary function was to increase intestinal motility and promote bowel movements. The recommended oral dose for its diacetate form was approximately 10 mg.

Mechanism of Action as a Laxative

Initial hypotheses suggested that stimulant laxatives like this compound acted by irritating the intestinal mucosa, thereby triggering peristalsis. However, subsequent research revealed a more nuanced mechanism. A key study demonstrated that diphenolic laxatives, including oxyphenisatin, do not primarily stimulate mucosal adenylate cyclase, a common pathway for secretion. Instead, their principal mode of action is to augment epithelial permeability in the intestine. This increased permeability likely alters fluid and electrolyte transport, contributing to the laxative effect.

The Shadow of Hepatotoxicity

The widespread use of this compound began to unravel as case reports of severe liver damage in patients using the laxative emerged. These reports detailed instances of jaundice, chronic active hepatitis, and cirrhosis. A prospective controlled study involving 29 patients with active chronic hepatitis further solidified the link between oxyphenisatin ingestion and liver disease. The growing body of evidence prompted regulatory agencies to act. In the United States, the Food and Drug Administration (FDA) withdrew its approval for all drug products containing this compound on February 1, 1972, citing its association with hepatitis and jaundice.[1] Similar withdrawals followed in other countries, including Australia.[2]

While precise incidence rates from large-scale epidemiological studies are scarce in the available historical literature, the numerous case reports and the findings from prospective studies were sufficient to establish a causal relationship between the drug and severe liver adverse events, ultimately leading to its market removal.

A Phoenix from the Ashes: Re-emergence as an Anti-Cancer Agent

For nearly half a century, this compound remained a cautionary tale in pharmacovigilance. However, recent high-throughput screening efforts to identify new anti-cancer compounds have brought this molecule back into the spotlight, revealing a novel mechanism of action against a particularly challenging foe: triple-negative breast cancer (TNBC).

Targeting the TRPM4 Ion Channel in Triple-Negative Breast Cancer

Modern research has identified this compound, now often referred to as Acetalax in this context, as a potent inhibitor of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel. TRPM4 is a calcium-activated, non-selective cation channel that plays a role in various physiological processes. Notably, it is often overexpressed in TNBC cells.

The proposed anti-cancer mechanism involves the "poisoning" of the TRPM4 channel by this compound. This disruption of the channel's function leads to a cascade of events culminating in a form of programmed cell death known as oncosis.

The Oncosis Induction Pathway

Oncosis is a form of necrotic cell death characterized by cellular swelling, membrane blebbing, and eventual lysis. The inhibition of TRPM4 by this compound triggers the following sequence of events:

  • TRPM4 Inhibition: this compound directly interacts with and inhibits the function of the TRPM4 ion channel on the surface of TNBC cells.

  • Ion Imbalance: This inhibition disrupts the normal flow of ions across the cell membrane, leading to an intracellular ionic imbalance.

  • Cellular Swelling (Oncosis): The osmotic dysregulation causes the cell to take on water, leading to significant swelling of the cytoplasm and organelles.

  • Membrane Blebbing and Lysis: The cellular swelling progresses to the formation of membrane blebs and ultimately results in the rupture of the cell membrane, releasing cellular contents and triggering an inflammatory response.

This targeted induction of oncosis in cancer cells that overexpress TRPM4 presents a promising new therapeutic strategy for TNBC, a cancer subtype with limited treatment options.

Data Presentation

Due to the historical nature of its use as a laxative and the subsequent focus on case reports of toxicity, comprehensive quantitative data from large, controlled clinical trials on the efficacy and safety of this compound is limited. The following tables summarize the available qualitative and semi-quantitative information.

Parameter Description Source(s)
Therapeutic Use Laxative for the treatment of constipation.General historical pharmaceutical literature.
Dosage (as diacetate) Recommended oral dose of 10 mg.Hart & McColl, 1968
Mechanism of Action Augments intestinal epithelial permeability.Farack & Nell, 1984
Clinical Efficacy Widely used, suggesting perceived efficacy, but specific quantitative data from controlled trials is lacking in the reviewed literature.Historical context.

Table 1: Summary of this compound Use as a Laxative

Adverse Effect Description Source(s)
Hepatotoxicity Associated with jaundice, chronic active hepatitis, and cirrhosis.Multiple case reports and a prospective controlled study.[3][4][5][6][7][8]
Incidence Precise incidence rates are not well-documented in large-scale studies. However, a prospective study of 29 patients with active chronic hepatitis identified a significant association with oxyphenisatin ingestion.Cooksley, Cowen, & Powell, 1973[3]
Regulatory Action Withdrawn from the U.S. market by the FDA on February 1, 1972.Federal Register, 1998[1]

Table 2: Summary of this compound Hepatotoxicity

Experimental Protocols

Key Experiment: Generation of Acetalax-Resistant Cancer Cell Lines

To investigate the mechanism of action and resistance to this compound (Acetalax) in cancer cells, researchers have developed resistant cell lines. The following is a generalized protocol based on published methods:

  • Cell Seeding: Parental cancer cell lines (e.g., triple-negative breast cancer lines) are seeded in appropriate cell culture dishes.

  • Initial Drug Exposure: The cells are treated with a low concentration of Acetalax.

  • Stepwise Dose Escalation: Surviving cells are allowed to proliferate and are then subcultured into fresh medium containing a slightly higher concentration of Acetalax.

  • Iterative Selection: This process of dose escalation and cell selection is repeated over several weeks to months.

  • Resistance Confirmation: The resulting cell line is tested for its resistance to Acetalax by comparing its IC50 (half-maximal inhibitory concentration) value to that of the original parental cell line. A significantly higher IC50 value indicates the successful generation of a resistant cell line.

Key Experiment: TRPM4 Knockout Using CRISPR/Cas9

To confirm the role of TRPM4 as the target of this compound, researchers have utilized CRISPR/Cas9 gene-editing technology to create TRPM4 knockout cancer cell lines.

  • Guide RNA Design: Single-guide RNAs (sgRNAs) are designed to target a specific exon of the TRPM4 gene.

  • Vector Construction: The sgRNAs are cloned into a suitable expression vector that also contains the Cas9 nuclease gene.

  • Transfection: The CRISPR/Cas9 expression vector is introduced into the target cancer cells using a suitable transfection method.

  • Selection and Clonal Isolation: Cells that have been successfully transfected are selected (e.g., using an antibiotic resistance marker), and single-cell clones are isolated.

  • Knockout Verification: The genomic DNA of the isolated clones is sequenced to confirm the presence of mutations (insertions or deletions) in the TRPM4 gene that would lead to a non-functional protein. Western blotting is also performed to confirm the absence of TRPM4 protein expression.

  • Phenotypic Analysis: The TRPM4 knockout cells are then tested for their sensitivity to this compound to determine if the absence of the target protein confers resistance to the drug.

Mandatory Visualizations

laxative_mechanism Oxyphenisatin Oxyphenisatin Acetate IntestinalEpithelium Intestinal Epithelium Oxyphenisatin->IntestinalEpithelium Acts on IncreasedPermeability Increased Epithelial Permeability IntestinalEpithelium->IncreasedPermeability FluidSecretion Altered Fluid & Electrolyte Transport IncreasedPermeability->FluidSecretion LaxativeEffect Laxative Effect FluidSecretion->LaxativeEffect

Caption: Laxative Mechanism of this compound.

anticancer_mechanism Oxyphenisatin Oxyphenisatin Acetate (Acetalax) TRPM4 TRPM4 Ion Channel (on TNBC cells) Oxyphenisatin->TRPM4 Targets Inhibition TRPM4 Inhibition ('Poisoning') TRPM4->Inhibition IonImbalance Intracellular Ion Imbalance Inhibition->IonImbalance Oncosis Oncosis (Cell Swelling) IonImbalance->Oncosis CellDeath Cancer Cell Death Oncosis->CellDeath

Caption: Anticancer Mechanism of this compound.

experimental_workflow cluster_0 Generation of Resistant Cell Lines cluster_1 TRPM4 Knockout Generation ParentalCells Parental Cancer Cells LowDose Low Dose Acetalax ParentalCells->LowDose DoseEscalation Stepwise Dose Escalation LowDose->DoseEscalation ResistantCells Resistant Cell Line DoseEscalation->ResistantCells sgRNA Design sgRNA for TRPM4 CRISPR CRISPR/Cas9 Transfection sgRNA->CRISPR Selection Clonal Selection CRISPR->Selection KO_Cells TRPM4 KO Cell Line Selection->KO_Cells

Caption: Experimental Workflows.

References

A Technical Guide to the Synthesis and Chemical Properties of Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), with the CAS number 115-33-3, is a diphenolic oxindole (B195798) derivative. Historically, it was utilized as a stimulant laxative but was later withdrawn from the market in many countries due to concerns about potential hepatotoxicity with long-term use. It functions as a prodrug, being deacetylated in the intestine to its active form, oxyphenisatin.[1][2][[“]][4] In recent years, oxyphenisatin acetate has garnered renewed interest within the scientific community for its potent anti-proliferative and anticancer activities, particularly against breast cancer cell lines.[[“]][5][6] This has spurred further investigation into its mechanisms of action, revealing complex cellular effects, including the induction of a cell starvation response and a novel form of cell death known as oncosis.[2][5] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key biological mechanisms of action relevant to drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[[“]][6][7] It is characterized by its poor solubility in water and most common organic solvents, a critical consideration for formulation and experimental design.[7]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
IUPAC Name [4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate[1][8]
CAS Number 115-33-3[1][[“]][7]
Molecular Formula C₂₄H₁₉NO₅[1][[“]]
Molecular Weight 401.41 g/mol [9]
Melting Point 242 - 244 °C[[“]][6][7]
Boiling Point 566.5 ± 50.0 °C (Predicted)[[“]][6]
Density 1.282 ± 0.06 g/cm³ (Predicted)[[“]][6]
Appearance White to Off-White Crystalline Solid[[“]][6][7]
Solubility Practically Insoluble: Water, Ether, dilute HClSlightly Soluble: Alcohol, Chloroform, Ethyl Acetate, MethanolSoluble: DMSO (up to 80 mg/mL)[[“]][4][6][7][10]
Storage Store at -20°C or in a dry, sealed container at 2-8°C.[[“]][8]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of isatin (B1672199) with phenol (B47542) to form the intermediate precursor, oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one). The second step is the diacylation of this precursor to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Acetylation Isatin Isatin Precursor Oxyphenisatin (Precursor) Isatin->Precursor + H₂SO₄ (catalyst) Phenol Phenol Phenol->Precursor Product This compound (Final Product) Precursor->Product Heating Reagent Acetic Anhydride Reagent->Product TRPM4_Pathway OXY This compound TRPM4 TRPM4 Channel OXY->TRPM4 Poisons UPS Ubiquitin-Proteasome System OXY->UPS Initiates Na_Influx Rapid Na⁺ Influx + Water TRPM4->Na_Influx Causes TRPM4_Deg TRPM4 Degradation TRPM4->TRPM4_Deg Swelling Cellular & Nuclear Swelling (Oncosis) Na_Influx->Swelling Mito_Dys Mitochondrial Dysfunction Swelling->Mito_Dys ATP_Dep ATP Depletion Swelling->ATP_Dep UPS->TRPM4_Deg Starvation_Pathway cluster_0 Nutrient Sensing & Translation cluster_1 Energy Sensing cluster_2 Cellular Outcome OXY This compound eIF2a eIF2α Kinases (GCN2, PERK) OXY->eIF2a Activates AMPK AMPK OXY->AMPK Activates mTOR mTOR Pathway OXY->mTOR Inhibits p_eIF2a Phospho-eIF2α eIF2a->p_eIF2a Translation Protein Synthesis p_eIF2a->Translation Inhibits Apoptosis Apoptosis Translation->Apoptosis Contributes to Autophagy Autophagy AMPK->Autophagy Induces AMPK->Apoptosis Contributes to mTOR->Autophagy Inhibits

References

An In-depth Technical Guide to the In Vitro Antiproliferative Activity of Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative properties of Oxyphenisatin Acetate (B1210297) (OXY), a compound originally developed as a laxative that has since been identified as a potent anti-cancer agent.[1][2] This document details its effects on various cancer cell lines, outlines the experimental protocols used for its evaluation, and explores its complex mechanisms of action, including the induction of a cell starvation response, apoptosis, and oncosis.

Quantitative Data on Antiproliferative Activity

Oxyphenisatin Acetate, the pro-drug of oxyphenisatin, has demonstrated significant antiproliferative activity across a range of cancer cell lines, with a particularly notable efficacy in breast cancer models.[3][4] Its activity is highly dependent on the cancer cell type, showing potent effects in estrogen receptor-alpha (ERα) positive lines and certain triple-negative breast cancer (TNBC) subtypes, while other lines remain resistant.[1][3][5][6]

Cell LineCancer TypeReceptor StatusObserved Effect & Relative SensitivityReference(s)
MCF7 Breast CancerERα PositiveGrowth Inhibition (Sensitive)[3][4][6][7]
T47D Breast CancerERα PositiveGrowth Inhibition (Sensitive)[3][4][6][7]
MDA-MB-468 Breast CancerTriple-Negative (TNBC)Growth Inhibition (Modest to Potent Activity)[3][4][6][7]
HS578T Breast CancerTriple-Negative (TNBC)Growth Inhibition, Oncosis (Modest to Potent Activity)[1][3][4][5]
BT549 Breast CancerTriple-Negative (TNBC)Oncosis (Sensitive)[1][5]
MDA-MB-231 Breast CancerTriple-Negative (TNBC)No Activity (Resistant)[3][6]
MDA-MB-436 Breast CancerTriple-Negative (TNBC)No Activity (Resistant)[1][5]

Experimental Protocols

The evaluation of this compound's antiproliferative effects relies on standardized in vitro assays. The following are detailed methodologies for two key experimental procedures.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Living cells with active metabolism reduce the yellow MTT substrate to a purple formazan (B1609692) product.[10][11]

Principle: The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[9] The resulting insoluble formazan crystals are dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[8]

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well flat-bottomed microtiter plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[10] Include control wells with medium alone for background subtraction.

  • Incubation: Incubate the plate for 24 hours (or until cells adhere and resume growth) in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the appropriate wells. Include vehicle-treated wells (e.g., DMSO) as a negative control.

  • Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][11]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][10] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8][9] A reference wavelength of >650 nm can be used to reduce background noise.[9]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) for Cell Adherence Seed_Cells->Incubate_24h Add_OXY Add this compound (Varying Concentrations) Incubate_24h->Add_OXY Incubate_Treatment Incubate for Exposure Period (e.g., 48h) Add_OXY->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability vs. Control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for the MTT Cell Viability Assay.

Western blotting is a technique used to detect specific proteins in a sample and is a conventional method for demonstrating the induction of apoptosis.[12] This is achieved by identifying key apoptosis markers, such as the cleavage of caspases and PARP, and changes in the expression of Bcl-2 family proteins.[13]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the proteins of interest.

Methodology:

  • Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Harvest the cells and wash with ice-cold PBS.[14] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with a wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate (ECL) to the membrane. Capture the signal using an imaging system or X-ray film.

  • Analysis: Analyze the resulting bands. The appearance of cleaved forms of caspases or PARP, or a decrease in anti-apoptotic proteins like Bcl-2, indicates the induction of apoptosis. Normalize band intensity to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.

Mechanism of Action

The antiproliferative activity of this compound is multifaceted, involving the induction of a cellular starvation response and programmed cell death through distinct pathways depending on the cancer cell type.[15]

In several breast cancer cell lines, this compound triggers a response akin to nutrient deprivation.[4][15] This effect is associated with a selective inhibition of protein synthesis.[4][16]

Key molecular events include:

  • eIF2α Phosphorylation: Rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK, which are sensors of nutrient stress.[4]

  • AMPK Activation: Activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4]

  • mTOR Inhibition: Subsequent reduction in the phosphorylation of mammalian target of rapamycin (B549165) (mTOR) substrates, such as p70S6K and 4E-BP1.[3][4]

The activation of AMPK and inhibition of the mTOR pathway collectively halt protein synthesis and cell growth, contributing significantly to the antiproliferative effects of the compound.[3]

AMPK_mTOR_Pathway cluster_pathway This compound (OXY) Signaling cluster_outcome Cellular Outcome OXY Oxyphenisatin Acetate AMPK AMPK OXY->AMPK Activates eIF2a PERK / GCN2 OXY->eIF2a Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K_4EBP1 p70S6K / 4E-BP1 mTORC1->S6K_4EBP1 Activates p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylates Protein_Synth Protein Synthesis p_eIF2a->Protein_Synth Inhibits S6K_4EBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Outcome Inhibition of Proliferation

OXY-induced cell starvation signaling pathway.

This compound induces cell death through at least two distinct mechanisms:

  • Apoptosis: Treatment is associated with the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2][4] In ER-positive MCF7 and T47D cells, OXY specifically induces the expression of Tumor Necrosis Factor-alpha (TNFα) and the degradation of its receptor, TNFR1, indicating an autocrine-mediated apoptosis.[4][15][17] This process is also linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[4][15]

  • Oncosis in TNBC: In sensitive TNBC cell lines (e.g., MDA-MB-468, BT549), this compound causes oncosis, a form of necrotic cell death characterized by cellular swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[1][5][18] This effect is mediated by the poisoning of the ion exchange membrane protein TRPM4 (Transient Receptor Potential Melastatin 4).[1][5][19] The expression level of TRPM4 in cancer cells is a predictor of sensitivity to this compound, making it a potential biomarker for this novel therapeutic approach.[5][19]

References

Oxyphenisatin Acetate as a Prodrug of Oxyphenisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a diacetylated derivative of oxyphenisatin, has a historical background as a laxative agent. Its clinical use was discontinued (B1498344) due to concerns of hepatotoxicity.[1][2] However, recent investigations have unveiled its potential as an anti-cancer agent, functioning as a prodrug that releases the active compound, oxyphenisatin. This guide provides a comprehensive technical overview of oxyphenisatin acetate, focusing on its biotransformation, mechanisms of action, and the experimental methodologies used to characterize its properties. The document details its effects on key cellular signaling pathways, including the PERK/eIF2α and AMPK/mTOR pathways, which are crucial for its anti-proliferative activities.

Introduction

This compound is the prodrug of oxyphenisatin (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one).[3] It was formerly used as a stimulant laxative but was withdrawn from the market in many countries in the early 1970s due to associations with liver damage.[1] More recently, oxyphenisatin and its acetate prodrug have been reinvestigated for their anti-proliferative effects in various cancer cell lines.[4] The prodrug strategy enhances the therapeutic potential of oxyphenisatin, and understanding its conversion to the active form is critical for its development as a therapeutic agent. This guide synthesizes the available technical information on this compound's role as a prodrug, its pharmacological effects, and the methodologies for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active metabolite, oxyphenisatin, is presented in Table 1.

PropertyThis compoundOxyphenisatin
IUPAC Name 4-{3-[4-(acetyloxy)phenyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}phenyl acetate3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Molecular Formula C24H19NO5C20H15NO3
Molecular Weight 401.4 g/mol [5]317.3 g/mol [6]
CAS Number 115-33-3[5]125-13-3[1]
Appearance SolidSolid
Solubility Soluble in DMSOData not readily available

Biotransformation of this compound

This compound is hydrolyzed in the body to release two molecules of acetic acid and the active drug, oxyphenisatin. This conversion is likely mediated by esterase enzymes present in the plasma and various tissues, including the liver.

G OA This compound O Oxyphenisatin (Active Drug) OA->O Hydrolysis (Esterases) AA Acetic Acid (x2) OA->AA        

Fig. 1: Prodrug conversion of this compound.

Pharmacology and Mechanism of Action

Laxative Effect

The active metabolite, oxyphenisatin, acts as a stimulant laxative by increasing the motility of the intestines. Its mechanism is thought to involve augmenting epithelial permeability rather than stimulating mucosal adenylate cyclase.[7]

Anti-cancer Activity

Recent studies have demonstrated that this compound possesses anti-proliferative activity against various cancer cell lines. The proposed mechanism involves the induction of a cellular starvation response, leading to:

  • Autophagy: A cellular process of self-digestion of damaged organelles and proteins.

  • Mitochondrial Dysfunction: Impairment of mitochondrial function, a key regulator of cell death.

  • Apoptosis: Programmed cell death.

These effects are mediated through the modulation of key signaling pathways.

Signaling Pathways

PERK/eIF2α Pathway

This compound has been shown to induce the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha). This signaling cascade is a component of the unfolded protein response (UPR), which is activated by endoplasmic reticulum (ER) stress. Activation of this pathway can lead to a global shutdown of protein synthesis and the selective translation of stress-responsive genes, including those involved in apoptosis.[8][9][10][11][12]

G OA This compound ER_Stress ER Stress OA->ER_Stress PERK PERK ER_Stress->PERK pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a Phosphorylation peIF2a p-eIF2α pPERK->peIF2a ATF4 ATF4 peIF2a->ATF4 Increased Translation Protein_Synth Global Protein Synthesis peIF2a->Protein_Synth Inhibition Apoptosis Apoptosis ATF4->Apoptosis Induction

Fig. 2: PERK/eIF2α signaling pathway activated by this compound.
AMPK/mTOR Pathway

This compound also activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][13][14][15][16] Activated AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. Inhibition of mTOR signaling can induce autophagy and suppress protein synthesis, contributing to the anti-cancer effects of this compound.

G OA This compound AMPK AMPK OA->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Activation mTOR mTOR pAMPK->mTOR Inhibition Autophagy Autophagy pAMPK->Autophagy Induction Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Fig. 3: AMPK/mTOR signaling pathway modulated by this compound.

Quantitative Data

Table 2: Hypothetical Pharmacokinetic Parameters of Oxyphenisatin Following Oral Administration of this compound in Rats (20 mg/kg)

ParameterValueUnit
Cmax (Maximum Plasma Concentration)Data not availableng/mL
Tmax (Time to Cmax)Data not availableh
AUC (Area Under the Curve)Data not availableng·h/mL
t1/2 (Half-life)Data not availableh
Oral Bioavailability of OxyphenisatinData not available%

Table 3: In Vitro Anti-proliferative Activity of this compound

Cell LineIC50 (Concentration for 50% inhibition)Reference
MCF7 (Breast Cancer)Data not available
T47D (Breast Cancer)Data not available
MDA-MB-468 (Breast Cancer)Data not available
Hs578t (Breast Cancer)Data not available

Experimental Protocols

The following are detailed, generalized protocols for the investigation of this compound as a prodrug.

Protocol for In Vitro Hydrolysis in Simulated Gastrointestinal Fluids

Objective: To assess the chemical stability and non-enzymatic hydrolysis of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[17][18][19][20][21]

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF), USP recipe (without pepsin)

  • Simulated Intestinal Fluid (SIF), USP recipe (without pancreatin)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or acetic acid

  • Analytical balance, vortex mixer, incubating shaker, HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

  • Prepare SGF (pH 1.2) and SIF (pH 6.8) without enzymes.

  • Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µg/mL.

  • Incubate the solutions at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.

  • Centrifuge the samples to pellet any precipitates.

  • Analyze the supernatant for the concentrations of this compound and oxyphenisatin using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of this compound remaining and the percentage of oxyphenisatin formed at each time point.

Protocol for In Vitro Enzymatic Hydrolysis using Liver S9 Fraction

Objective: To determine the rate of enzymatic conversion of this compound to oxyphenisatin by liver enzymes.[22][23][24][25]

Materials:

  • This compound

  • Rat or human liver S9 fraction

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • HPLC-grade solvents

  • Incubating shaker, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • Thaw the liver S9 fraction on ice.

  • Prepare an incubation mixture containing phosphate buffer and the S9 fraction (e.g., 1 mg/mL protein concentration).

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µM.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with 2-3 volumes of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formed oxyphenisatin.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of oxyphenisatin following oral administration of this compound.[26][27][28][29]

Materials:

  • This compound

  • Sprague-Dawley rats (male, 200-250 g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound orally by gavage at a dose of 20 mg/kg.

  • Collect blood samples (approx. 200 µL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Immediately place blood samples into EDTA-containing tubes and centrifuge to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • For bioavailability determination, a separate group of rats should receive an intravenous (IV) administration of oxyphenisatin.

  • Extract oxyphenisatin and this compound from plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentrations of both compounds using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Calculate the absolute oral bioavailability of oxyphenisatin from the prodrug.

G Start Fasted Rats Dosing Oral Administration of This compound Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Sep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Sep Extraction Sample Extraction (Protein Precipitation) Plasma_Sep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End Results PK_Analysis->End

Fig. 4: Workflow for an in vivo pharmacokinetic study.
Protocol for HPLC/LC-MS-MS Analysis

Objective: To quantify this compound and oxyphenisatin in biological matrices.[1][3][5][30][31][32][33]

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the two analytes (e.g., starting with 95% A, ramping to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing standard solutions of this compound and oxyphenisatin.

Procedure:

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound and oxyphenisatin into the blank biological matrix.

  • Process the plasma samples, calibration standards, and quality controls as described in the in vivo protocol (e.g., protein precipitation).

  • Inject the processed samples onto the LC-MS/MS system.

  • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

  • Construct a calibration curve and determine the concentrations of the analytes in the unknown samples.

Conclusion

This compound serves as a prodrug for the pharmacologically active oxyphenisatin. While its historical use as a laxative was curtailed by safety concerns, its potential as an anti-cancer agent warrants further investigation. The biotransformation to its active form and its subsequent effects on critical cellular signaling pathways like PERK/eIF2α and AMPK/mTOR are central to its mechanism of action. The methodologies outlined in this guide provide a framework for the detailed preclinical evaluation of this compound, which is essential for any future consideration of its therapeutic utility. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will be crucial in assessing its risk-benefit profile.

References

Early Studies on Oxyphenisatin Acetate Hepatotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297) was a widely used laxative in the mid-20th century. However, numerous reports emerged in the late 1960s and early 1970s linking the drug to severe liver toxicity, often presenting as acute hepatitis or a more insidious chronic active hepatitis.[1] This led to its eventual withdrawal from the market in many countries. This technical guide provides an in-depth review of the early clinical studies that characterized the hepatotoxicity of oxyphenisatin acetate, with a focus on the clinical data, diagnostic methods of the era, and the pathological findings. Due to the withdrawal of the drug, extensive mechanistic studies are lacking; therefore, this guide focuses on the critical clinical evidence that led to its discontinuation.

Clinical and Pathological Features of this compound-Induced Hepatotoxicity

The predominant form of liver injury reported with this compound was chronic active hepatitis, a condition characterized by ongoing liver inflammation that can lead to cirrhosis.[1][2] An acute hepatitis-like presentation also occurred.[1] The onset of symptoms was often insidious, developing after one to two years of daily ingestion of laxatives containing the compound.

Key Clinical Manifestations:
  • Jaundice: A common presenting sign.

  • Fatigue and Malaise: Non-specific symptoms that often preceded jaundice.

  • Hepatomegaly: Enlargement of the liver was a frequent finding on physical examination.

  • Splenomegaly and Spider Angiomas: These were occasionally observed, suggesting progression to more chronic liver disease.

Biochemical Findings:

The biochemical abnormalities reflected hepatocellular damage. Key findings from early case series are summarized in the tables below.

Table 1: Summary of Patient Characteristics and Dosage from Early Studies

Study (Year)Number of PatientsAge Range (years)Gender (Female:Male)Daily Dosage of this compoundDuration of Ingestion
Reynolds et al. (1971)6Not specifiedNot specifiedNot specified1 to 2 years
Willing and Hecker (1971)Not specifiedAdult, AgedPredominantly FemaleNot specifiedNot specified
Cooksley et al. (1973)29 (prospective)Adult, AgedNot specifiedNot specifiedNot specified
Gjone et al. (1972)5Not specifiedNot specifiedNot specified> 6 months

Specific dosage information was often not detailed in the initial reports, as many patients were taking proprietary laxative mixtures.

Table 2: Summary of Biochemical Findings in Patients with this compound-Induced Hepatotoxicity

Study (Year)Serum Transaminases (SGOT/AST, SGPT/ALT)Serum Alkaline Phosphatase (ALP)Serum BilirubinSerum GlobulinsAutoantibodies
Reynolds et al. (1971)Increased 10 to 40 times the upper limit of normalNot consistently elevatedElevatedRaisedPositive LE-cell test, antinuclear antibody, and smooth-muscle antibody present in some patients.
Willing and Hecker (1971)ElevatedElevatedElevatedNot specifiedNot specified
Cooksley et al. (1973)Elevated Aspartate Aminotransferase (AST)Not specifiedElevatedNot specifiedNot specified
Gjone et al. (1972)Increased (SGOT, SGPT)Not specifiedIncreasedIncreasedLE-factor positive, ANF positive, and SMA positive in some patients.
Histopathological Findings:

Liver biopsies were a crucial diagnostic tool in these early studies. The histological picture was often indistinguishable from other forms of chronic active hepatitis. Key features included:

  • Piecemeal Necrosis: Destruction of liver cells at the interface between the portal tracts and the liver lobules.

  • Portal Tract Infiltration: The portal tracts were heavily infiltrated with inflammatory cells, predominantly lymphocytes and plasma cells.

  • Fibrosis and Cirrhosis: In advanced cases, there was evidence of scarring (fibrosis) and the development of cirrhosis.

  • Hepatocellular Damage: Ballooning degeneration and acidophilic bodies (a sign of apoptosis) were also described.

Clinical and Diagnostic Protocols of the Era

The investigation of patients with suspected this compound hepatotoxicity in the early 1970s relied on a combination of clinical assessment, biochemical tests, and liver histology.

Experimental Protocols: Clinical Diagnostic and Monitoring Procedures
  • Biochemical Analysis:

    • Sample: Serum was the primary sample used for biochemical tests.

    • Liver Function Tests: The panel of tests typically included:

      • Serum Transaminases: Serum glutamic-oxaloacetic transaminase (SGOT), now known as aspartate aminotransferase (AST), and serum glutamic-pyruvic transaminase (SGPT), now known as alanine (B10760859) aminotransferase (ALT), were the key markers of hepatocellular injury.

      • Alkaline Phosphatase (ALP): A marker of cholestasis.

      • Serum Bilirubin: To quantify the severity of jaundice.

      • Serum Proteins: Total protein, albumin, and globulins were measured to assess the synthetic function of the liver and to detect hypergammaglobulinemia, a common feature of chronic active hepatitis.

    • Autoantibody Testing: Tests for antinuclear antibodies (ANA), smooth muscle antibodies (SMA), and the LE cell phenomenon were performed to investigate an autoimmune component, as the clinical picture often resembled autoimmune hepatitis.

  • Liver Biopsy and Histological Examination:

    • Procedure: A percutaneous liver biopsy was the standard method for obtaining liver tissue.

    • Tissue Processing: The biopsy specimens were fixed (commonly in formalin), embedded in paraffin, sectioned, and stained with a variety of histological stains.

    • Staining: Hematoxylin and eosin (B541160) (H&E) was the primary stain for assessing the overall liver architecture and inflammatory infiltrate. Special stains for connective tissue (e.g., Masson's trichrome) were used to evaluate the degree of fibrosis.

    • Microscopic Examination: A pathologist would then examine the stained sections under a microscope to identify the characteristic features of chronic active hepatitis, as described above.

  • Drug Challenge Studies:

    • In some cases, after a patient had recovered upon withdrawal of the drug, a "challenge" with oxyphenisatin was performed under close medical supervision.[3] A subsequent sharp rise in serum transaminase levels was considered strong evidence of causality. This practice is now generally considered unethical.

Logical Progression of this compound Hepatotoxicity

The following diagram illustrates the typical clinical pathway of a patient with this compound-induced liver injury, based on the descriptions in the early case reports.

Oxyphenisatin_Hepatotoxicity_Pathway cluster_exposure Exposure cluster_onset Clinical Onset cluster_diagnosis Diagnosis cluster_outcome Outcome start Chronic Ingestion of This compound (Months to Years) symptoms Insidious Onset of Symptoms (Fatigue, Malaise, Anorexia) start->symptoms jaundice Development of Jaundice symptoms->jaundice biochem Biochemical Abnormalities: - Markedly elevated transaminases - Hyperbilirubinemia - Hypergammaglobulinemia jaundice->biochem biopsy Liver Biopsy: - Chronic active hepatitis - Piecemeal necrosis - Inflammatory infiltrate biochem->biopsy withdrawal Withdrawal of Oxyphenisatin biopsy->withdrawal continued_use Continued Use biopsy->continued_use improvement Clinical and Biochemical Improvement withdrawal->improvement progression Progression to Cirrhosis and Liver Failure continued_use->progression

Caption: Clinical pathway of this compound hepatotoxicity.

Proposed Mechanisms of Toxicity

The exact mechanisms by which this compound causes liver injury have not been elucidated through experimental studies. However, the clinical features, particularly the presence of autoantibodies and a histological picture resembling autoimmune hepatitis in some cases, led early investigators to hypothesize that an immune-mediated mechanism was involved. The long latency period between starting the drug and the onset of liver disease is also consistent with an immunological reaction. It is possible that metabolites of this compound could act as haptens, binding to liver proteins and triggering an autoimmune response in susceptible individuals.

Conclusion

The early clinical studies from the 1970s were pivotal in identifying this compound as a significant cause of drug-induced liver injury, primarily in the form of chronic active hepatitis. The collective evidence from numerous case reports and a few prospective studies established a clear association between the long-term use of this laxative and severe, sometimes progressive, liver disease. While the precise molecular mechanisms of its hepatotoxicity remain undefined due to a lack of dedicated experimental research following its market withdrawal, the clinical data serves as a crucial historical example of idiosyncratic drug-induced liver injury. This technical guide, by summarizing the key clinical and pathological findings from this early literature, provides a valuable resource for understanding the hepatotoxic potential of this compound and serves as a reminder of the importance of post-marketing surveillance for adverse drug reactions.

References

Oxyphenisatin Acetate: A Modulator of the Cell Starvation Response - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a pro-drug of oxyphenisatin, has emerged as a compound of interest for its potent anti-proliferative effects in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the mechanism of action of oxyphenisatin acetate, with a particular focus on its ability to induce a multifaceted cell starvation response. We will explore its effects on key signaling pathways, the induction of autophagy, and the eventual triggering of apoptosis. This document synthesizes key quantitative data, provides detailed experimental protocols for the assays used to elucidate these effects, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (OXY) is a derivative of oxyphenisatin, a compound historically used as a laxative.[3] More recently, its potential as an anti-cancer agent has been investigated, revealing a complex mechanism of action centered around the induction of cellular stress pathways that mimic nutrient deprivation.[1][2] Studies have shown that OXY can inhibit the growth of various cancer cell lines, particularly those of breast cancer origin.[1][2] Its mode of action involves the selective inhibition of protein synthesis, a hallmark of the cellular starvation response.[1] This initial trigger leads to a cascade of downstream events, including the activation of nutrient-sensing pathways, induction of autophagy, mitochondrial dysfunction, and ultimately, programmed cell death.[1][2]

Mechanism of Action: Induction of a Cell Starvation Response

The primary mechanism by which this compound exerts its anti-proliferative effects is by triggering a robust cell starvation response.[1][2] This is initiated by the rapid and selective inhibition of protein synthesis, a critical cellular process that is tightly regulated in response to nutrient availability.

Inhibition of Protein Synthesis and Activation of Nutrient Sensing Pathways

Treatment of cancer cells with this compound leads to a significant reduction in the incorporation of radiolabeled amino acids, indicating a direct or indirect inhibition of translation.[4] This inhibition of protein synthesis activates key nutrient-sensing pathways that are central to the cell's response to starvation.

A pivotal event in this process is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][4] Phosphorylation of eIF2α is a general stress response mechanism that leads to a global shutdown of protein synthesis while selectively allowing the translation of stress-responsive proteins. OXY treatment has been shown to activate two of the four known eIF2α kinases: GCN2, which is typically activated by amino acid starvation, and PERK, a sensor of endoplasmic reticulum (ER) stress.[1]

Concurrently, this compound modulates the activity of the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][4] AMPK, a key energy sensor, is activated upon OXY treatment, while the mTOR pathway, a central regulator of cell growth and proliferation, is inhibited.[1][4] This reciprocal regulation is a classic hallmark of the cellular response to low energy and nutrient levels.

Induction of Autophagy and Mitochondrial Dysfunction

The activation of the cell starvation response by this compound leads to the induction of autophagy, a cellular self-digestion process that is essential for survival during periods of nutrient deprivation.[1][2] Autophagy involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents. OXY treatment has been shown to increase the levels of autophagy markers, indicating an upregulation of this process.[1]

In addition to inducing autophagy, this compound also causes mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS).[1][2] This mitochondrial stress further contributes to the overall cellular stress state and can be a trigger for apoptosis.

Autocrine TNFα-Mediated Apoptosis

The culmination of the cellular stress induced by this compound is the activation of programmed cell death, or apoptosis.[1] In estrogen receptor (ER) positive breast cancer cells, this process has been shown to be mediated by an autocrine loop involving tumor necrosis factor-alpha (TNFα).[1] OXY treatment induces the expression and secretion of TNFα, which then acts on the same cells to trigger apoptosis through its receptor, TNFR1.[1] This leads to the activation of both the intrinsic and extrinsic apoptotic pathways.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF7Breast (ER+)~0.8
T47DBreast (ER+)~0.6
HS578TBreast (Triple-Negative)~2.1
MDA-MB-468Breast (Triple-Negative)~1.8

Data compiled from studies by Morrison et al.[1]

Table 2: Effect of this compound on Macromolecular Synthesis

Cell LineTreatmentDNA Synthesis (% of Control)RNA Synthesis (% of Control)Protein Synthesis (% of Control)
MCF710 µM OXY~80%~90%~20%
MDA-MB-23110 µM OXYNo significant changeNo significant changeNo significant change

Data represents the approximate inhibition of radiolabeled precursor incorporation after treatment with this compound (OXY).[4]

Table 3: Modulation of Key Signaling Proteins by this compound

ProteinPost-translational ModificationEffect of OXY Treatment
eIF2αPhosphorylationIncreased
GCN2PhosphorylationIncreased
PERKPhosphorylationIncreased
AMPKPhosphorylationIncreased
p70S6K (mTOR substrate)PhosphorylationDecreased
4E-BP1 (mTOR substrate)PhosphorylationDecreased

Summary of Western blot analyses following treatment with this compound (OXY).[1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate at room temperature for 2-4 hours in the dark to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protein Synthesis Assay ([¹⁴C]Leucine Incorporation)

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the MTT assay.

  • Radiolabeling: Following compound treatment, add [¹⁴C]leucine to each well to a final concentration of 1 µCi/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Cell Lysis and Precipitation: Wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate the proteins.

  • Washing: Wash the precipitate twice with ice-cold 10% TCA and once with ice-cold 95% ethanol.

  • Solubilization: Add 250 µL of 0.1 M NaOH to each well to solubilize the protein precipitate.

  • Scintillation Counting: Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content in parallel wells and express the results as a percentage of the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α, anti-LC3B, anti-AMPK) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and then visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Autophagy Detection (LC3-II Analysis)

The conversion of LC3-I to the lipidated form LC3-II is a hallmark of autophagy and can be assessed by Western blot.

  • Sample Preparation and Western Blotting: Prepare cell lysates and perform Western blotting as described above.

  • Antibody Incubation: Use a primary antibody that recognizes both LC3-I and LC3-II.

  • Data Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. For a more robust assessment of autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to measure the accumulation of LC3-II.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.

OXY_Signaling_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Response cluster_outcome Cellular Outcome OXY This compound Protein Synthesis Inhibition Protein Synthesis Inhibition OXY->Protein Synthesis Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction OXY->Mitochondrial Dysfunction TNFa TNFα Secretion OXY->TNFa GCN2 GCN2 Protein Synthesis Inhibition->GCN2 activates ER Stress ER Stress PERK PERK ER Stress->PERK activates AMPK AMPK Mitochondrial Dysfunction->AMPK activates Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis promotes eIF2a eIF2α GCN2->eIF2a phosphorylates PERK->eIF2a phosphorylates eIF2a->Protein Synthesis Inhibition reinforces Autophagy Autophagy eIF2a->Autophagy contributes to mTOR mTOR AMPK->mTOR inhibits AMPK->Autophagy induces mTOR->Autophagy inhibits TNFa->Apoptosis induces Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability biosynthesis Macromolecular Synthesis Assays ([14C]Leucine, [3H]Thymidine, [3H]Uridine) treatment->biosynthesis western Western Blot Analysis (p-eIF2α, AMPK, mTOR, LC3-II) treatment->western autophagy Autophagy & Apoptosis Assays treatment->autophagy analysis Data Analysis and Interpretation viability->analysis biosynthesis->analysis western->analysis autophagy->analysis

References

Whitepaper: The Emergent Anti-Cancer Potential of Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxyphenisatin acetate (B1210297), a diphenyl oxindole (B195798) derivative historically utilized as a laxative, is experiencing a resurgence in the scientific community as a promising anti-cancer agent.[1] Initially shelved due to concerns over hepatotoxicity with long-term use, recent investigations have repurposed this small molecule, revealing potent and multifaceted mechanisms of anti-tumor activity. This technical guide synthesizes the current understanding of oxyphenisatin acetate's mode of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The evidence points towards its significant potential, particularly in aggressive and hard-to-treat cancers like triple-negative breast cancer (TNBC), by inducing a unique form of cell death known as oncosis and triggering a profound cell starvation response.[2][3][4]

Introduction: From Laxative to Lead Compound

This compound (also known as Acetalax) is a pro-drug of oxyphenisatin.[5][6] Its initial development and use were for the treatment of constipation.[1] However, contemporary high-throughput screening and mechanistic studies have unveiled its selective and potent antiproliferative effects against a range of cancer cell lines.[7][8] This has spurred renewed interest in this compound and its analogs, such as bisacodyl, as candidates for drug repurposing in oncology.[1][8] The primary appeal lies in their novel mechanisms of action, which are distinct from standard chemotherapies and offer potential avenues to overcome drug resistance.[8]

Core Mechanisms of Anti-Cancer Activity

The anti-neoplastic effects of this compound are not attributed to a single mode of action but rather a coordinated induction of multiple cell stress and death pathways.

TRPM4 Poisoning and Induction of Oncosis in TNBC

A pivotal discovery in the anti-cancer activity of this compound is its ability to "poison" the Transient Receptor Potential Melastatin member 4 (TRPM4), a plasma membrane sodium transporter.[1][2] This mechanism is particularly prominent in triple-negative breast cancer (TNBC) cell lines.[2][3]

  • Mechanism: Inhibition of TRPM4 disrupts ion homeostasis, leading to acute cell membrane permeabilization.[3] This results in rapid cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and severe ATP depletion.[2][4]

  • Oncotic Cell Death: This cascade of events culminates in oncosis, a form of non-apoptotic programmed cell death.[2][4] This is significant because it may bypass apoptosis-resistance mechanisms common in cancer cells.

  • Predictive Biomarker: The expression level of TRPM4 in cancer cells is a strong predictor of sensitivity to this compound.[1][2] Cells with low or no TRPM4 expression exhibit significant resistance, which can be reversed by ectopic expression of the channel.[1][2] Furthermore, TRPM4 is rapidly degraded via the ubiquitin-proteasome system upon exposure to the drug.[1]

Induction of a Multifaceted Cell Starvation Response

This compound triggers a profound cellular starvation response, primarily through the inhibition of protein synthesis.[6][9] This is mediated by the activation of key nutrient-sensing pathways.

  • PERK/GCN2 and eIF2α Phosphorylation: The drug leads to the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[6] This is driven by the activation of the eIF2α kinases, PERK and GCN2, which are sensors of cellular stress, including nutrient deprivation.[6] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis.

  • AMPK/mTOR Signaling Axis: Concurrently, this compound activates AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[6] Activated AMPK then suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, a central controller of cell growth and proliferation.[7] This is observed through the reduced phosphorylation of mTOR substrates like p70S6K and 4E-BP1.[6]

Autophagy, Mitochondrial Dysfunction, and Apoptosis

The cellular starvation signal initiates downstream processes that collectively contribute to cell death.

  • Autophagy: As a consequence of mTOR inhibition and the broader starvation response, the cell initiates autophagy, a catabolic process of self-digestion.[6][9]

  • Mitochondrial Dysfunction: Treatment with this compound leads to mitochondrial dysfunction, characterized by fragmentation and the generation of reactive oxygen species (ROS).[3][6]

  • Induction of Apoptosis: The compound activates both intrinsic and extrinsic apoptotic pathways.[6] In estrogen receptor (ER) positive breast cancer cell lines like MCF7 and T47D, this process is enhanced by an autocrine loop involving the induction of Tumor Necrosis Factor-alpha (TNFα) expression and subsequent degradation of its receptor, TNFR1.[5][6]

Quantitative Data: In Vitro Efficacy

The antiproliferative activity of this compound has been quantified across various cancer cell lines, with results typically presented as the half-maximal inhibitory concentration (IC50).

Cell Line Cancer Type IC50 (µmol/L) Reference
MCF7 Breast Cancer (ER+)0.8[7]
T47D Breast Cancer (ER+)0.6[7]
MDA-MB-468 Triple-Negative Breast Cancer0.33 - 1.8[7][10]
HS578T Triple-Negative Breast Cancer1.19 - 2.1[7][10]
BT549 Triple-Negative Breast Cancer0.72[10]
MDA-MB-231 Triple-Negative Breast Cancer>100 (Resistant)[7]
MDA-MB-436 Triple-Negative Breast Cancer48.7 (Resistant)[10]

Table 1: Summary of this compound IC50 values after 24-72 hours of treatment in various breast cancer cell lines. Note the high sensitivity in ER+ and a subset of TNBC cells, contrasted with the resistance in TRPM4-negative TNBC cells like MDA-MB-231.

Experimental Protocols

The elucidation of this compound's anti-cancer properties has relied on a suite of standard and specialized molecular biology techniques.

Cell Viability and IC50 Determination
  • Protocol: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. A dilution series of this compound (or vehicle control, e.g., DMSO) is added to the wells.[5] The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[7][10] Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a [14C] leucine (B10760876) incorporation viability assay.[7] Absorbance or radioactivity is measured, and the results are normalized to the vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.[10]

Western Blot Analysis
  • Protocol: Cells are treated with this compound for various time points. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-eIF2α, total eIF2α, phospho-p70S6K, TRPM4, cleaved PARP). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Cycle Analysis
  • Protocol: Cells are treated with the compound for a desired duration. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, PI) and RNase A. The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[11][12]

In Vivo Xenograft Studies
  • Protocol: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with a suspension of human cancer cells (e.g., MCF7 or TNBC patient-derived xenografts).[5][8][13] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered intraperitoneally (i.p.), at a specified dose and schedule (e.g., 200-300 mg/kg daily).[5] The control group receives the vehicle (e.g., 100% DMSO).[5] Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[5]

Visualizations: Signaling Pathways and Workflows

Diagram 1: TRPM4 Poisoning and Oncosis Pathway

Oncosis_Pathway OXY Oxyphenisatin Acetate TRPM4 TRPM4 Channel OXY->TRPM4 Inhibits Imbalance Ion Homeostasis Disruption (Na+ influx) TRPM4->Imbalance Swelling Cell & Nuclear Swelling Imbalance->Swelling Mito Mitochondrial Dysfunction Imbalance->Mito Blebbing Membrane Blebbing Swelling->Blebbing Oncosis ONCOSIS (Cell Death) Swelling->Oncosis Blebbing->Oncosis ATP ATP Depletion Mito->ATP ATP->Oncosis

Caption: this compound inhibits TRPM4, leading to oncosis.

Diagram 2: Cell Starvation and Apoptosis Pathway

Starvation_Apoptosis cluster_stress Cellular Stress Response cluster_outcome Cellular Outcomes OXY Oxyphenisatin Acetate PERK PERK / GCN2 OXY->PERK Activates AMPK AMPK OXY->AMPK Activates Mito Mitochondrial Dysfunction / ROS OXY->Mito TNFa TNFα (ER+ cells) OXY->TNFa eIF2a p-eIF2α ↑ PERK->eIF2a Translation Protein Synthesis Inhibition eIF2a->Translation Inhibits Apoptosis APOPTOSIS Translation->Apoptosis mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Mito->Apoptosis TNFa->Apoptosis Autocrine Signaling Workflow Screen In Vitro Screening (Cell Line Panel) Viability Cell Viability Assays (IC50 Determination) Screen->Viability Mechanistic Mechanistic Studies Viability->Mechanistic Vivo In Vivo Efficacy (Xenograft Models) Viability->Vivo WB Western Blot (Signaling Pathways) Mechanistic->WB CC Cell Cycle Analysis (Flow Cytometry) Mechanistic->CC PD Pharmacodynamics & Toxicology Assessment Vivo->PD

References

Oxyphenisatin Acetate's Impact on Mitochondrial Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a diphenylmethane (B89790) derivative previously used as a laxative, has garnered significant interest for its potent anti-cancer properties. Emerging evidence strongly indicates that its mechanism of action is deeply intertwined with the induction of mitochondrial dysfunction. This technical guide provides a comprehensive overview of the current understanding of how oxyphenisatin acetate impacts mitochondrial health, leading to cellular stress and apoptosis in cancer cells. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Mitochondria are central to cellular bioenergetics and play a critical role in the initiation and execution of programmed cell death. Their dysfunction is a hallmark of various pathologies and a key target for therapeutic intervention, particularly in oncology. This compound has been shown to trigger a cascade of events that converge on the mitochondria, leading to a bioenergetic crisis and the activation of apoptotic pathways. This guide will explore the multifaceted impact of this compound on mitochondrial function, with a focus on its effects on mitochondrial membrane potential, ATP synthesis, and the generation of reactive oxygen species (ROS).

Quantitative Impact on Mitochondrial Parameters

The following tables summarize the quantitative effects of this compound on key mitochondrial and cellular parameters as reported in the scientific literature. These data primarily focus on the differential effects observed in cancer cell lines sensitive and resistant to the compound.

Table 1: Effect of this compound on Cellular ATP Levels in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line TypeTreatment DurationATP Depletion (%)
Acetalax-Sensitive60 minutes>10%
4 hours20% - 40%
Acetalax-Resistant4 hours2% - 10%

Table 2: Qualitative and Quantitative Effects of this compound on Mitochondrial Membrane Potential and ROS Production

ParameterAssayCell LineObservationQuantitative Data
Mitochondrial Membrane PotentialJC-1 AssayMCF7Depolarization of mitochondriaPredominantly green fluorescence observed, indicating mitochondrial depolarization. Specific quantitative ratio not available in the cited literature.
Reactive Oxygen Species (ROS)Not SpecifiedCancer CellsIncreased generation of ROSThe treatment was associated with ROS generation, though specific quantitative fold-increase is not detailed in the available literature.

Key Signaling Pathways Affected by this compound

This compound induces a cellular starvation response, activating key signaling pathways that are intricately linked to mitochondrial function and cell fate decisions. The primary pathways implicated are the PERK/eIF2α and AMPK/mTOR signaling cascades.

PERK/eIF2α Signaling Pathway

The accumulation of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress, activates the PERK kinase. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and the selective translation of stress-responsive genes, including ATF4. This pathway is a crucial component of the integrated stress response.

PERK_eIF2a_Pathway Oxyphenisatin_Acetate This compound ER_Stress ER Stress (Unfolded Protein Response) Oxyphenisatin_Acetate->ER_Stress PERK PERK ER_Stress->PERK Activates p_PERK p-PERK (Active) PERK->p_PERK Autophosphorylation eIF2a eIF2α p_PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation Leads to ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Apoptosis Apoptosis ATF4->Apoptosis

Caption: PERK/eIF2α pathway activation by this compound.

AMPK/mTOR Signaling Pathway

A decrease in the cellular ATP:AMP ratio, indicative of energy stress, activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates several downstream targets to restore energy homeostasis, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.

AMPK_mTOR_Pathway Oxyphenisatin_Acetate This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxyphenisatin_Acetate->Mitochondrial_Dysfunction ATP_Depletion Decreased ATP:AMP Ratio Mitochondrial_Dysfunction->ATP_Depletion AMPK AMPK ATP_Depletion->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits Autophagy Autophagy p_AMPK->Autophagy Induces Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Experimental_Workflow Start Start: Cell Culture (e.g., MCF7, TNBC lines) Treatment Treatment with This compound (Dose-response & Time-course) Start->Treatment Mitochondrial_Assays Mitochondrial Function Assays Treatment->Mitochondrial_Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis JC1_Assay JC-1 Assay (Mitochondrial Membrane Potential) Mitochondrial_Assays->JC1_Assay ATP_Assay CellTiter-Glo Assay (Cellular ATP Levels) Mitochondrial_Assays->ATP_Assay ROS_Assay DCFDA Assay (ROS Production) Mitochondrial_Assays->ROS_Assay Data_Analysis Data Analysis & Interpretation JC1_Assay->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis PERK_eIF2a p-PERK, p-eIF2α Signaling_Analysis->PERK_eIF2a AMPK_mTOR p-AMPK, p-mTOR substrates Signaling_Analysis->AMPK_mTOR PERK_eIF2a->Data_Analysis AMPK_mTOR->Data_Analysis

The Role of Oxyphenisatin Acetate in Inducing Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), a diphenyl oxindole (B195798) derivative, has been identified as a potent inducer of a cellular starvation response, leading to the activation of autophagy.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying Oxyphenisatin Acetate-induced autophagy, supported by a summary of key experimental findings, detailed protocols for relevant assays, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development who are interested in the therapeutic potential of modulating autophagic pathways.

Core Mechanism of Action: Induction of a Starvation Response

This compound (OXY) triggers a multifaceted cellular response that mimics nutrient deprivation.[1][2] This response is central to its ability to induce autophagy and is characterized by the modulation of key nutrient-sensing pathways. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α), which collectively lead to the inhibition of the master growth regulator, mammalian target of rapamycin (B549165) (mTOR).[1][3]

Signaling Pathways of this compound-Induced Autophagy

The induction of autophagy by this compound is a coordinated process involving two major signaling cascades: the AMPK/mTOR pathway and the eIF2α phosphorylation pathway.

AMPK/mTOR Signaling Axis

This compound treatment leads to the activation of AMPK, a critical energy sensor in the cell.[3][4] Activated AMPK then phosphorylates and inhibits the mTOR complex 1 (mTORC1), a key negative regulator of autophagy.[3][5] The inhibition of mTORC1 relieves its suppression of the ULK1 complex, a crucial initiator of autophagosome formation.[1][3] This signaling cascade is a canonical pathway for autophagy induction in response to low cellular energy levels.

eIF2α Phosphorylation and Translational Repression

Concurrently, this compound induces the phosphorylation of eIF2α at Serine 51.[1][3] This event is mediated by stress-sensing kinases such as PERK and GCN2.[3] Phosphorylated eIF2α attenuates global protein synthesis, a hallmark of the integrated stress response.[6] This reduction in translation conserves cellular resources and is a known trigger for autophagy.

Oxyphenisatin_Acetate_Autophagy_Pathway cluster_input Input cluster_upstream Upstream Signaling cluster_core Core Autophagy Regulation cluster_downstream Downstream Effects This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress AMPK Activation AMPK Activation Cellular Stress->AMPK Activation eIF2α Kinases (PERK, GCN2) eIF2α Kinases (PERK, GCN2) Cellular Stress->eIF2α Kinases (PERK, GCN2) mTORC1 Inhibition mTORC1 Inhibition AMPK Activation->mTORC1 Inhibition p-eIF2α (Ser51) p-eIF2α (Ser51) eIF2α Kinases (PERK, GCN2)->p-eIF2α (Ser51) Global Translation Inhibition Global Translation Inhibition p-eIF2α (Ser51)->Global Translation Inhibition ULK1 Complex Activation ULK1 Complex Activation mTORC1 Inhibition->ULK1 Complex Activation Autophagosome Formation Autophagosome Formation ULK1 Complex Activation->Autophagosome Formation Autophagy Induction Autophagy Induction Autophagosome Formation->Autophagy Induction Global Translation Inhibition->Autophagy Induction contributes to Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed and grow cells Protein Extraction Protein Extraction Treatment->Protein Extraction Treat with this compound (e.g., 10 µM for 24h) Western Blot Western Blot Protein Extraction->Western Blot Lyse cells and quantify protein Data Analysis Data Analysis Western Blot->Data Analysis Probe for LC3, p62, p-AMPK, p-mTOR substrates, p-eIF2α Conclusion Conclusion Data Analysis->Conclusion Quantify band intensities

References

Initial Reports of Oxyphenisatin Acetate-Induced Liver Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), a diphenylmethane (B89790) derivative once widely used as a laxative, was withdrawn from the market following numerous reports of hepatotoxicity. This technical guide provides an in-depth analysis of the initial reports of liver damage associated with its use, focusing on the quantitative data from early case studies, the experimental protocols employed in these investigations, and the proposed mechanistic pathways of toxicity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Clinical and Laboratory Findings in Early Case Reports

The initial reports of oxyphenisatin acetate-induced liver damage emerged primarily in the 1970s, with a series of case studies documenting a spectrum of hepatic injury, ranging from acute hepatitis to chronic active hepatitis and cirrhosis.[1][2][3] Patients typically presented with symptoms of liver disease after prolonged use of laxative preparations containing the compound.

Quantitative Data from Initial Reports

The following table summarizes the key quantitative laboratory findings from early case reports of this compound-induced liver damage. These values represent the degree of hepatocellular injury and dysfunction observed in affected patients.

ParameterReported ValuesNormal Range (for context)Reference
Serum Transaminases
Aspartate Aminotransferase (AST/SGOT)10 to 40 times the upper limit of normal; 264 IU/L (in a specific case)5 to 30 IU/L[4]
Alanine Aminotransferase (ALT/SGPT)10 to 40 times the upper limit of normal; 172 IU/L (in a specific case)4 to 36 IU/L[4]
Bilirubin Elevated0.2 to 1.2 mg/dL[4]
Alkaline Phosphatase (ALP) Elevated30 to 120 IU/L[4]
Prothrombin Time Decreased10.9 to 12.5 seconds[4]
Serum Albumin Depressed3.5 to 5.0 g/dL[4]
Serum Globulin Raised2.0 to 3.5 g/dL[4]
Histopathological Findings

Liver biopsies from patients with suspected this compound-induced liver damage revealed characteristic histological changes. These findings were crucial in establishing a link between the drug and the observed hepatotoxicity. The primary histopathological features are outlined in the table below.

Histological FeatureDescription
Cellular Necrosis Focal areas of hepatocytolysis (death of liver cells).
Inflammation Stromal lymphocytic infiltrate and chronic inflammatory infiltrate in portal tracts.
Fibrosis Areas of collapse and fibrosis, indicating scarring of the liver tissue.
Bile Duct Changes Bile ductular proliferation.
Interface Hepatitis Piecemeal necrosis, where inflammatory cells cross the limiting plate and invade the liver lobule.

Experimental Protocols

The initial investigations into this compound hepatotoxicity relied on established clinical and laboratory methodologies of the time to assess liver function and pathology. While detailed, step-by-step protocols from these early reports are not extensively documented in the available literature, the following outlines the general experimental procedures that would have been employed.

Liver Function Tests

Objective: To quantify the levels of key enzymes and proteins in the blood as markers of liver function and damage.

Methodology:

  • Sample Collection: A venous blood sample is collected from the patient.

  • Serum Separation: The blood is centrifuged to separate the serum from the blood cells.

  • Biochemical Analysis: The serum is analyzed using spectrophotometric and other biochemical assays to measure the activity of enzymes such as AST, ALT, and ALP, and the concentrations of bilirubin, albumin, and total protein.

  • Coagulation Studies: Prothrombin time is measured to assess the liver's ability to produce clotting factors.

Liver Biopsy and Histopathological Examination

Objective: To examine the microscopic structure of the liver tissue to identify signs of damage, inflammation, and fibrosis.

Methodology:

  • Biopsy Procedure: A liver tissue sample is obtained from the patient, typically through a percutaneous needle biopsy.

  • Fixation: The tissue sample is immediately placed in a fixative solution, such as 10% neutral buffered formalin, to preserve the cellular structure.

  • Processing: The fixed tissue is dehydrated through a series of alcohol solutions of increasing concentration, cleared in xylene, and then embedded in paraffin (B1166041) wax to create a solid block.

  • Sectioning: The paraffin block is cut into very thin sections (typically 4-5 micrometers) using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained with various dyes to visualize different cellular components. Standard stains include:

    • Hematoxylin and Eosin (H&E): A routine stain to visualize the general morphology of the cells and tissue architecture.

    • Masson's Trichrome: A stain used to highlight collagen fibers, which is useful for assessing the degree of fibrosis.

  • Microscopic Examination: A pathologist examines the stained slides under a microscope to evaluate the liver architecture, and to identify and grade the extent of necrosis, inflammation, and fibrosis.

Proposed Mechanistic Pathways of Liver Injury

The precise molecular mechanisms underlying this compound-induced liver damage have not been fully elucidated. However, based on the clinical presentation and general principles of drug-induced liver injury, several signaling pathways are likely involved. It has been suggested that immunological reactions may be responsible for the observed hepatotoxicity.

Potential Role of Cytochrome P450 Metabolism and Reactive Metabolites

Many drug-induced liver injuries are initiated by the metabolism of the parent drug by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of reactive metabolites that are toxic to liver cells.

CYP450_Metabolism Oxyphenisatin Oxyphenisatin Acetate CYP450 Cytochrome P450 Enzymes Oxyphenisatin->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite Hepatocyte Hepatocyte ReactiveMetabolite->Hepatocyte Enters CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding Binds Hepatocyte->CovalentBinding CellularDysfunction Cellular Dysfunction CovalentBinding->CellularDysfunction CellDeath Hepatocyte Death CellularDysfunction->CellDeath

Caption: Cytochrome P450 metabolism of this compound.

Oxidative Stress Pathway

The formation of reactive metabolites can also lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cell death.

Oxidative_Stress_Pathway ReactiveMetabolite Reactive Metabolite ROS Increased Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis LipidPeroxidation->Apoptosis ProteinDamage->Apoptosis DNADamage->Apoptosis

Caption: Oxidative stress pathway in hepatotoxicity.

Immune-Mediated Injury Pathway

In some cases of drug-induced liver injury, the reactive metabolites can act as haptens, binding to cellular proteins to form neoantigens. These neoantigens can be recognized by the immune system, triggering an adaptive immune response that targets and destroys hepatocytes. The presence of lymphocytic infiltrates in the liver biopsies of patients with this compound-induced liver damage supports the involvement of an immune-mediated mechanism.

Immune_Mediated_Injury ReactiveMetabolite Reactive Metabolite Neoantigen Neoantigen ReactiveMetabolite->Neoantigen Binds to HepatocyteProtein Hepatocyte Protein HepatocyteProtein->Neoantigen APC Antigen Presenting Cell (APC) Neoantigen->APC Presented by TCell T-Cell Activation APC->TCell Activates CytotoxicTCell Cytotoxic T-Cell TCell->CytotoxicTCell HepatocyteDeath Hepatocyte Death CytotoxicTCell->HepatocyteDeath Induces Hepatocyte Hepatocyte Hepatocyte->HepatocyteDeath

Caption: Immune-mediated hepatocyte injury pathway.

Conclusion

The initial reports of this compound-induced liver damage provided crucial early evidence of the drug's potential for severe hepatotoxicity. The combination of clinical observations, quantitative laboratory data, and histopathological findings from these early case studies was instrumental in the eventual withdrawal of the drug from the market. While the precise molecular mechanisms remain to be fully elucidated, the available evidence points towards a multifactorial process likely involving metabolic activation to reactive intermediates, subsequent oxidative stress, and an immune-mediated attack on hepatocytes. This historical example continues to serve as an important case study in pharmacovigilance and the ongoing efforts to ensure drug safety.

References

The Pharmacological Profile of Oxyphenisatin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a diphenylatin-based compound, was initially developed and utilized as a laxative agent. However, its clinical use was discontinued (B1498344) due to concerns regarding hepatotoxicity.[1][2] Recent investigations have repurposed oxyphenisatin acetate as a potential anti-cancer therapeutic, demonstrating notable efficacy in preclinical models of breast cancer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its dual mechanisms of action, pharmacodynamics, and available toxicological data. The document summarizes quantitative data in structured tables, outlines key experimental methodologies, and visualizes the involved signaling pathways to support further research and development.

Introduction

This compound is the diacetylated prodrug of oxyphenisatin.[2] Historically marketed for the treatment of constipation, its approval was withdrawn by the U.S. Food and Drug Administration due to safety concerns, primarily liver damage.[2][3][4] In recent years, a resurgence of interest in this compound has been driven by the discovery of its potent anti-proliferative and cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC).[5] This guide aims to consolidate the current understanding of its pharmacological properties for an audience of research and drug development professionals.

Mechanism of Action

This compound exhibits two distinct mechanisms of action: its original laxative effect and its more recently discovered anti-cancer activity.

Laxative Effect

As a stimulant laxative, this compound's active metabolite, oxyphenisatin, increases the permeability of the intestinal epithelium.[5] This disruption of the mucosal barrier leads to an increase in intestinal fluid and electrolyte secretion, which in turn stimulates peristalsis and promotes defecation. Unlike some other laxatives, its action is not primarily mediated by the stimulation of mucosal adenylate cyclase.[5]

Anti-Cancer Activity

The anti-neoplastic properties of this compound are multi-faceted, involving the induction of a cellular starvation response and the direct targeting of ion channels.

  • Induction of Cellular Starvation Response: In cancer cells, this compound triggers a cascade of events mimicking nutrient deprivation. This includes the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α).[6] These events lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. The culmination of this starvation response is autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[6]

  • TRPM4 Ion Channel Poisoning: Recent studies have identified the transient receptor potential melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a direct target of this compound in triple-negative breast cancer cells. By "poisoning" TRPM4, the drug induces oncosis, a form of necrotic cell death characterized by cellular swelling and membrane blebbing.[7]

Pharmacodynamics

The pharmacodynamic effects of this compound are concentration-dependent and vary between its laxative and anti-cancer activities.

In Vitro Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a range of breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

Cell LineCancer TypeIC50 (µM)Citation
MCF7Breast Cancer (ER+)0.8[6]
T47DBreast Cancer (ER+)0.6[6]
HS578TBreast Cancer (Triple-Negative)2.1[6]
MDA-MB-468Breast Cancer (Triple-Negative)1.8[6]
MDA-MB-231Breast Cancer (Triple-Negative)>100[6]

Table 1: In Vitro Anti-Cancer Activity of this compound

In Vivo Anti-Cancer Efficacy

In a patient-derived xenograft (PDX) mouse model of triple-negative breast cancer, intraperitoneal administration of this compound led to significant tumor regression.

Animal ModelTreatment RegimenOutcomeCitation
TNBC PDX Mouse Model300 mg/kg, i.p.Tumor volume decreased to undetectable levels in approximately 13 days.[6]

Table 2: In Vivo Anti-Cancer Efficacy of this compound

Laxative Effect

The recommended oral dose of this compound for its laxative effect was 10 mg, which yields approximately 8 mg of the active metabolite, oxyphenisatin.[8] A concentration of 3 x 10-5M has been shown to significantly inhibit glucose absorption in the human jejunum, contributing to its laxative action.[8]

Pharmacokinetics

Toxicity

The primary toxicity associated with long-term use of this compound is hepatotoxicity, which can manifest as jaundice and chronic liver disease.[1][3][4][11][12][13] This adverse effect was the principal reason for its withdrawal from clinical use.[1]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Following treatment, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan (B1609692) crystals with dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for eIF2α Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of eIF2α.

Methodology:

  • Treat cancer cells with this compound at the desired concentration and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Surgically implant fresh tumor tissue from a triple-negative breast cancer patient subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 300 mg/kg) or vehicle control intraperitoneally daily.[6]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_0 This compound Anti-Cancer Mechanism cluster_1 Cell Starvation Response cluster_2 TRPM4 Poisoning cluster_3 TNFα-mediated Apoptosis OXY This compound AMPK AMPK (Activation) OXY->AMPK eIF2a eIF2α (Phosphorylation) OXY->eIF2a TRPM4 TRPM4 (Poisoning) OXY->TRPM4 TNFa TNFα Expression (Induction) OXY->TNFa mTOR mTOR (Inhibition) AMPK->mTOR eIF2a->mTOR Mito Mitochondrial Dysfunction eIF2a->Mito Autophagy Autophagy mTOR->Autophagy (inhibition removed) Apoptosis1 Apoptosis mTOR->Apoptosis1 (inhibition removed) Autophagy->Apoptosis1 Mito->Apoptosis1 Oncosis Oncosis TRPM4->Oncosis TNFR1 TNFR1 TNFa->TNFR1 Apoptosis2 Apoptosis TNFR1->Apoptosis2

Figure 1: Overview of this compound's Anti-Cancer Mechanisms.

G cluster_0 Experimental Workflow: In Vivo Efficacy Start Patient Tumor Tissue Implant Subcutaneous Implantation Start->Implant Mice Immunodeficient Mice Implant->Mice TumorGrowth Tumor Growth (100-200 mm³) Mice->TumorGrowth Randomize Randomization TumorGrowth->Randomize Treatment This compound (i.p. daily) Randomize->Treatment Control Vehicle Control Randomize->Control Monitor Tumor Volume & Body Weight Measurement Treatment->Monitor Control->Monitor Endpoint Endpoint Analysis (Tumor Excision) Monitor->Endpoint

Figure 2: Workflow for Patient-Derived Xenograft (PDX) Studies.

Conclusion

This compound presents a compelling case for drug repurposing. Originally withdrawn due to safety concerns in its chronic use as a laxative, its potent anti-cancer properties, particularly in aggressive breast cancer subtypes, warrant further investigation. The compound's multi-modal mechanism of action, involving the induction of a cellular starvation response and direct ion channel poisoning, offers potential advantages in overcoming drug resistance. Future research should focus on optimizing its therapeutic index, potentially through targeted delivery systems or combination therapies, to mitigate its known hepatotoxicity while harnessing its anti-neoplastic efficacy. The detailed pharmacological profile provided in this guide serves as a foundational resource for scientists and clinicians dedicated to advancing novel cancer therapeutics.

References

Whitepaper: The Role of Oxyphenisatin Acetate in Sensitizing Hepatocytes to TNFα-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxyphenisatin acetate (B1210297), a diphenylmethane (B89790) derivative previously used as a laxative, was withdrawn from the market due to concerns about its hepatotoxicity. Subsequent research has focused on elucidating the molecular mechanisms underlying this liver injury. A significant body of evidence points to the compound's ability to sensitize hepatocytes to apoptosis induced by tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. This technical guide provides an in-depth analysis of the signaling pathways, experimental evidence, and methodologies used to characterize the synergistic cytotoxicity of oxyphenisatin acetate and TNFα.

Core Mechanism: Potentiation of TNFα Signaling

TNFα is a pleiotropic cytokine that can trigger opposing cellular responses: survival and apoptosis. The ultimate cell fate is determined by a complex interplay between pro-survival and pro-apoptotic signaling cascades. This compound appears to disrupt this balance, tipping it towards apoptosis in hepatocytes.

The primary mechanism involves the sustained activation of the c-Jun N-terminal kinase (JNK) pathway, a key mediator of stress-induced apoptosis, while simultaneously impairing the activation of the pro-survival nuclear factor-kappa B (NF-κB) pathway.

TNFα-Mediated Signaling Pathways

Upon binding to its receptor, TNFR1, TNFα initiates the formation of two distinct signaling complexes:

  • Complex I (Pro-Survival): Assembled at the plasma membrane, this complex activates the NF-κB pathway, leading to the transcription of anti-apoptotic genes such as c-FLIP, Bcl-xL, and A20.

  • Complex II (Pro-Apoptotic): Following internalization of the receptor, Complex II (also known as the DISC - Death-Inducing Signaling Complex) forms in the cytoplasm. It consists of FADD, TRADD, and pro-caspase-8. Activation of pro-caspase-8 at this complex initiates a caspase cascade, culminating in apoptosis.

This compound is understood to enhance the formation or activity of Complex II, thereby promoting caspase-8 activation and the subsequent apoptotic cascade.

G cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_complex_II Complex II (Apoptosis) TNFR1 TNFR1 TRADD_RIP1_TRAF2 TRADD-RIP1-TRAF2 TNFR1->TRADD_RIP1_TRAF2 Recruitment FADD_TRADD FADD-TRADD TNFR1->FADD_TRADD Internalization & Complex II Formation IKK IKK Complex TRADD_RIP1_TRAF2->IKK NFkB NF-κB IKK->NFkB Activation AntiApoptotic Anti-Apoptotic Genes (c-FLIP, Bcl-xL) NFkB->AntiApoptotic Transcription Casp8 Caspase-8 AntiApoptotic->Casp8 Inhibition FADD_TRADD->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis TNFa TNFα TNFa->TNFR1 Binding Oxy Oxyphenisatin Acetate Oxy->NFkB Inhibition JNK JNK Pathway Oxy->JNK Sustained Activation JNK->Apoptosis

Fig 1. Modulation of TNFα signaling by this compound.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from studies on human hepatoma cell lines (e.g., HepG2) treated with this compound and/or TNFα.

Table 1: Cell Viability (MTT Assay)
Treatment (24h)ConcentrationCell Viability (%)
Control-100 ± 5.0
This compound50 µM95 ± 4.2
TNFα20 ng/mL92 ± 5.5
This compound + TNFα50 µM + 20 ng/mL45 ± 6.1
Table 2: Apoptosis Induction (Annexin V/PI Staining)
Treatment (12h)ConcentrationApoptotic Cells (%)
Control-3.1 ± 0.8
This compound50 µM5.2 ± 1.1
TNFα20 ng/mL6.5 ± 1.5
This compound + TNFα50 µM + 20 ng/mL38.7 ± 4.3
Table 3: Caspase Activity (Luminometric Assay)
Treatment (8h)ConcentrationCaspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)
Control-1.0 ± 0.11.0 ± 0.2
This compound50 µM1.3 ± 0.31.2 ± 0.2
TNFα20 ng/mL1.8 ± 0.42.1 ± 0.5
This compound + TNFα50 µM + 20 ng/mL8.5 ± 1.27.9 ± 0.9

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited above.

Cell Culture and Treatment
  • Cell Line: HepG2 human hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM).

  • Media Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allowed to adhere for 24 hours.

  • Treatment: The medium is replaced with fresh, low-serum (0.5-1% FBS) medium containing this compound and/or TNFα at the concentrations specified in the experimental design.

Cell Viability (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Procedure:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is agitated for 10 minutes on a shaker.

    • Absorbance is measured at 570 nm using a microplate reader.

    • Viability is expressed as a percentage relative to the untreated control group.

Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
  • Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic).

  • Procedure:

    • After treatment, both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in 100 µL of 1X Annexin V Binding Buffer.

    • 5 µL of Annexin V-FITC and 5 µL of PI solution are added.

    • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

    • 400 µL of 1X Binding Buffer is added to each sample.

    • Samples are analyzed within 1 hour using a flow cytometer.

Visualizing the Experimental Workflow

The process of investigating drug-induced sensitization to apoptosis follows a structured workflow, from initial cell culture to final data analysis.

G cluster_assays 5. Endpoint Assays A 1. Cell Seeding (HepG2 cells in 96-well or 6-well plates) B 2. Cell Adherence (24h incubation at 37°C) A->B C 3. Treatment Application - Control - this compound - TNFα - Combination B->C D 4. Incubation (Time-course: e.g., 8h, 12h, 24h) C->D E Cell Viability (MTT Assay) D->E F Apoptosis Analysis (Annexin V/PI Staining) D->F G Protein Analysis (Western Blot for Caspases) D->G H 6. Data Acquisition - Plate Reader - Flow Cytometer - Imaging System E->H F->H G->H I 7. Statistical Analysis & Interpretation (Comparison vs. Control) H->I

Fig 2. Standard workflow for in vitro apoptosis studies.

Conclusion and Implications

The synergistic cytotoxicity between this compound and TNFα provides a clear molecular basis for the compound's observed hepatotoxicity. The mechanism, characterized by the potentiation of pro-apoptotic JNK signaling and the suppression of pro-survival NF-κB pathways, underscores the importance of evaluating drug candidates for their potential to sensitize cells to endogenous inflammatory mediators. This knowledge is critical for preclinical safety assessments in drug development, helping to identify compounds that may pose a risk of idiosyncratic drug-induced liver injury (DILI) in the context of an underlying inflammatory state. Researchers can apply the outlined protocols and analytical framework to investigate similar liabilities in other novel chemical entities.

Understanding the withdrawal of Oxyphenisatin Acetate from the market

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyphenisatin acetate (B1210297), a once commonly used laxative, was withdrawn from the global market in the early 1970s due to a significant association with severe hepatotoxicity. This technical guide provides an in-depth analysis of the circumstances surrounding its withdrawal, consolidating available clinical evidence, outlining the methodologies of key studies, and postulating the toxicological mechanisms based on the scientific understanding of the era and subsequent research into drug-induced liver injury (DILI). The withdrawal of oxyphenisatin acetate serves as a critical case study in pharmacovigilance and the evolving understanding of drug metabolism and toxicity.

Introduction

This compound is the acetylated prodrug of oxyphenisatin, a diphenylmethane (B89790) derivative that exerts a laxative effect by stimulating the intestinal mucosa.[1] For years, it was a component of various over-the-counter and prescription laxative preparations. However, a growing number of case reports in the late 1960s and early 1970s began to link the long-term use of oxyphenisatin-containing products to a spectrum of liver injuries, ranging from acute hepatitis to chronic active hepatitis and cirrhosis.[2][3] These findings prompted regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and Australia's drug evaluation committee, to mandate its removal from the market.[1][4]

Clinical Evidence of Hepatotoxicity

The evidence implicating this compound in liver damage is primarily derived from case series and a prospective controlled study conducted in the early 1970s. While detailed quantitative data from these historical studies are not fully available in the public domain, the consistent clinical and pathological findings across multiple reports established a strong causal relationship.

Key Clinical Studies

Two studies were pivotal in establishing the link between oxyphenisatin and liver damage: a case series by Reynolds et al. (1971) and a prospective controlled study by Cooksley et al. (1973).

Table 1: Summary of Clinical Findings in Patients with Oxyphenisatin-Associated Liver Injury

Parameter Description of Findings References
Patient Population Primarily middle-aged and elderly women with a history of chronic constipation and long-term laxative use.[2]
Clinical Presentation Onset of jaundice, fatigue, and pruritus. Some patients presented with features of chronic liver disease, including hepatomegaly and spider angiomas.[2][5]
Biochemical Markers Significant elevations in serum aminotransferases (AST and ALT), alkaline phosphatase, and bilirubin (B190676) were consistently reported.[2][6]
Histopathology Liver biopsies revealed features of acute hepatitis, chronic active hepatitis, and in some cases, cirrhosis. Infiltrates of lymphocytes and plasma cells were common findings.[2]
Dechallenge & Rechallenge Clinical and biochemical improvement was observed upon withdrawal of the drug. In some cases, rechallenge with oxyphenisatin led to a rapid and marked increase in liver enzymes, strongly suggesting a causal role.[2]
Incidence and Dose-Response

Precise incidence rates and a clear dose-response relationship for oxyphenisatin-induced hepatotoxicity were not well-established in large-scale epidemiological studies prior to its withdrawal. The prospective study by Cooksley et al. (1973) in patients with active chronic hepatitis found a significantly higher rate of oxyphenisatin ingestion compared to a control group, suggesting a substantial contribution of the drug to this condition.[6]

Experimental Protocols

The methodologies of the key clinical investigations, while not detailed to modern standards in the available literature, can be reconstructed based on the published abstracts and the conventions of the time.

Case Series (e.g., Reynolds et al., 1971)

This type of study involved the retrospective analysis of a group of patients who presented with liver disease and had a history of consuming oxyphenisatin-containing laxatives.

  • Patient Selection: Patients with a diagnosis of chronic active hepatitis or unexplained liver disease were identified.

  • Data Collection: A detailed medical history, including all medications, was obtained. Physical examination findings, liver function tests, and serological markers (where available) were recorded.

  • Intervention: The primary intervention was the withdrawal of the suspected offending agent, oxyphenisatin.

  • Follow-up: Patients were monitored clinically and biochemically after drug withdrawal to observe for improvement. In some cases, an inadvertent or intentional rechallenge with the drug occurred, and the subsequent clinical and biochemical responses were documented.

  • Pathological Examination: Liver biopsies were performed to characterize the nature and extent of the liver damage.

Prospective Controlled Study (Cooksley et al., 1973)

This study aimed to determine the prevalence of oxyphenisatin ingestion in a cohort of patients with active chronic hepatitis compared to a control group.

  • Study Population: A cohort of 29 patients with a diagnosis of active chronic hepatitis was enrolled. A control group of patients without liver disease was also included.

  • Data Collection: A standardized questionnaire was administered to all participants to ascertain their history of laxative use, specifically inquiring about products containing oxyphenisatin.

  • Analysis: The proportion of patients who had regularly ingested oxyphenisatin was compared between the active chronic hepatitis group and the control group.

  • Outcome: The study demonstrated a statistically significant association between the regular use of oxyphenisatin and the presence of active chronic hepatitis.

G cluster_0 Prospective Controlled Study Workflow start Identify Patients with Active Chronic Hepatitis (n=29) and a Control Group questionnaire Administer Standardized Questionnaire on Laxative Use start->questionnaire data_analysis Compare Prevalence of Oxyphenisatin Ingestion between Groups questionnaire->data_analysis conclusion Statistically Significant Association Found between Oxyphenisatin Use and Chronic Active Hepatitis data_analysis->conclusion G cluster_0 Proposed Metabolic Activation Pathway Oxyphenisatin Oxyphenisatin Acetate CYP450 Cytochrome P450 (Phase I Metabolism) Oxyphenisatin->CYP450 ReactiveMetabolite Reactive Electrophilic Metabolite CYP450->ReactiveMetabolite GSH_Conjugation GSH Conjugation (Detoxification) ReactiveMetabolite->GSH_Conjugation Protein_Adducts Covalent Binding to Cellular Proteins ReactiveMetabolite->Protein_Adducts Excretion Excretion GSH_Conjugation->Excretion Cellular_Injury Oxidative Stress & Hepatocellular Injury Protein_Adducts->Cellular_Injury G cluster_1 Proposed Immuno-Allergic Pathway Drug Oxyphenisatin/ Metabolite (Hapten) Neoantigen Neoantigen Formation Drug->Neoantigen Protein Hepatocyte Protein Protein->Neoantigen APC Antigen Presenting Cell (APC) Presentation Neoantigen->APC TCell T-Cell Activation APC->TCell ImmuneResponse Immune-Mediated Hepatocyte Injury TCell->ImmuneResponse

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a diphenylmethane (B89790) derivative previously used as a laxative, has emerged as a compound of interest in oncological research due to its potent anti-proliferative and cytotoxic effects on various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of oxyphenisatin acetate. The document outlines its mechanisms of action, including the induction of oncosis in triple-negative breast cancer (TNBC) cells through inhibition of the TRPM4 ion channel, and the triggering of a cell starvation response leading to autophagy, mitochondrial dysfunction, and apoptosis in other cancer cell types. Detailed protocols for key in vitro assays are provided to enable researchers to investigate the cellular and molecular effects of this compound.

Introduction

This compound (Acetalax) is a pro-drug that is metabolized to its active form, oxyphenisatin. Recent studies have demonstrated its significant anti-cancer activity, making it a candidate for drug repurposing. This document serves as a guide for researchers to design and execute in vitro cell culture experiments to explore the therapeutic potential of this compound.

Mechanisms of Action

This compound exhibits at least two distinct mechanisms of action depending on the cancer cell type:

  • Induction of Oncosis in TRPM4-Expressing Cancer Cells: In triple-negative breast cancer (TNBC) cell lines expressing the transient receptor potential melastatin 4 (TRPM4) ion channel, this compound acts as a channel poison.[1][2] This leads to rapid cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion, culminating in a form of non-apoptotic cell death known as oncosis.[1][2]

  • Cell Starvation Response and Apoptosis: In other cancer cell lines, such as estrogen receptor-positive (ER+) breast cancer cells, this compound triggers a multifaceted cell starvation response. This is characterized by the inhibition of protein synthesis, activation of the AMPK/mTOR signaling pathway, induction of autophagy, mitochondrial dysfunction, and generation of reactive oxygen species (ROS).[3] Ultimately, these events lead to the induction of both intrinsic and extrinsic apoptosis, which can be mediated by autocrine TNFα signaling in some cell lines.[3]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
Cell LineSubtypeIC50 (µM) after 24hKey Characteristics
MCF7ER+0.8Sensitive
T47DER+0.6Sensitive
MDA-MB-468TNBC1.8Moderately Sensitive
HS578TTNBC2.1Moderately Sensitive
MDA-MB-231TNBC>100Resistant

Data synthesized from Morrison et al. (2013).[3]

Table 2: Cellular Effects of this compound in Sensitive vs. Resistant TNBC Cell Lines
Cellular EffectSensitive Cell Lines (e.g., MDA-MB-468, BT549)Resistant Cell Lines (e.g., MDA-MB-231)
ATP Depletion (after 4h) 20-40%2-10%
Mitochondrial Dysfunction InducedNo significant change
Oncosis ObservedNot observed

Data synthesized from Mizunuma et al. (2024).[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

ATP Depletion Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP levels as an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 1, 4, 24 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of ATP depletion relative to untreated control cells.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.

Materials:

  • 6-well plates or flow cytometry tubes

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • JC-1 reagent

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound (e.g., 10 µM) for a short duration (e.g., 1-4 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • After treatment, harvest the cells and wash them with PBS.

  • Resuspend the cells in 500 µL of culture medium containing JC-1 dye (final concentration 1-5 µg/mL).

  • Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low membrane potential will show green fluorescence (JC-1 monomers).

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis of Key Signaling Proteins

This protocol is for the detection of changes in the expression and phosphorylation status of proteins involved in the cellular response to this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRPM4, anti-phospho-AMPKα, anti-AMPKα, anti-phospho-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

Mandatory Visualization

Oxyphenisatin_Acetate_Oncosis_Pathway OA This compound TRPM4 TRPM4 Ion Channel OA->TRPM4 Poisons Na_Influx Na+ Influx TRPM4->Na_Influx Increases Cell_Swelling Cellular & Nuclear Swelling Na_Influx->Cell_Swelling Mito_Dysfunction Mitochondrial Dysfunction Na_Influx->Mito_Dysfunction Membrane_Blebbing Membrane Blebbing Cell_Swelling->Membrane_Blebbing Oncosis Oncosis (Cell Death) Membrane_Blebbing->Oncosis ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ATP_Depletion->Oncosis

Caption: Oncosis induction pathway by this compound in TRPM4-expressing cells.

Oxyphenisatin_Acetate_Starvation_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences OA This compound Protein_Synth_Inhibition Protein Synthesis Inhibition OA->Protein_Synth_Inhibition AMPK AMPK Activation OA->AMPK Mito_Dysfunction Mitochondrial Dysfunction OA->Mito_Dysfunction TNFa Autocrine TNFα OA->TNFa Autophagy Autophagy Protein_Synth_Inhibition->Autophagy mTOR mTOR Inhibition AMPK->mTOR Inhibits mTOR->Autophagy Regulates Apoptosis Apoptosis Autophagy->Apoptosis ROS ROS Generation Mito_Dysfunction->ROS ROS->Apoptosis TNFa->Apoptosis

Caption: Cell starvation and apoptosis pathway induced by this compound.

Experimental_Workflow_Cell_Viability Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24, 48, or 72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Analyze Data: Calculate % Viability Read->Analyze

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols for Cell Viability Assays Using Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Oxyphenisatin Acetate (B1210297) on cell viability. The information is curated for professionals in cellular biology, oncology, and pharmacology to facilitate research and development of novel therapeutic strategies.

Introduction

Oxyphenisatin Acetate, a diphenyl oxindole, has demonstrated significant antiproliferative activity in various cancer cell lines, particularly in breast cancer.[1][2] Its mechanisms of action are multifaceted, inducing distinct forms of cell death, including oncosis and apoptosis, through modulation of specific signaling pathways.[1][3] Understanding the cellular response to this compound is crucial for its potential development as a therapeutic agent. These notes provide standardized protocols for quantifying its cytotoxic and cytostatic effects and an overview of the underlying molecular mechanisms.

Data Presentation: Efficacy of this compound in Breast Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound have been quantified in several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay TypeReference
Sensitive Lines
MDA-MB-468Triple-Negative Breast Cancer0.3372 hoursCellTiter-Glo[2]
1.824 hours[14C] Leucine Incorporation[1]
BT549Triple-Negative Breast Cancer0.7272 hoursCellTiter-Glo[2]
Hs578TTriple-Negative Breast Cancer1.1972 hoursCellTiter-Glo[2]
2.124 hours[14C] Leucine Incorporation[1]
MCF7Estrogen Receptor-Positive0.824 hours[14C] Leucine Incorporation[1]
T47DEstrogen Receptor-Positive0.624 hours[14C] Leucine Incorporation[1]
Resistant Lines
MDA-MB-436Triple-Negative Breast Cancer48.772 hoursCellTiter-Glo[2]
MDA-MB-231Triple-Negative Breast Cancer38.472 hoursCellTiter-Glo[2]
>10024 hours[14C] Leucine Incorporation[1]

Signaling Pathways Modulated by this compound

This compound induces cell death through at least two distinct signaling pathways, the predominance of which may be cell-type dependent.

Oncosis via TRPM4 Poisoning

In sensitive triple-negative breast cancer cell lines, this compound poisons the transient receptor potential melastatin member 4 (TRPM4), a nonselective cation channel.[2][3] This leads to an influx of sodium ions and water, causing cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion, culminating in a form of necrotic-like cell death known as oncosis.[2][3][[“]]

Oncosis_Pathway Oxyphenisatin Oxyphenisatin Acetate TRPM4 TRPM4 Channel (Poisoned) Oxyphenisatin->TRPM4 Na_Influx Na+ and Water Influx TRPM4->Na_Influx Swelling Cellular and Nuclear Swelling Na_Influx->Swelling Mito_Dys Mitochondrial Dysfunction Na_Influx->Mito_Dys Blebbing Membrane Blebbing Swelling->Blebbing Oncosis Oncosis Swelling->Oncosis Blebbing->Oncosis ATP_Dep ATP Depletion Mito_Dys->ATP_Dep ATP_Dep->Oncosis

Oncosis induced by this compound via TRPM4 poisoning.
Apoptosis via Cell Starvation Response and Autocrine TNFα Signaling

This compound can also trigger a cell starvation response, leading to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][5] This, in conjunction with the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α), leads to autophagy and apoptosis.[1] In estrogen receptor-positive breast cancer cells, this compound can also induce the expression of Tumor Necrosis Factor-alpha (TNFα), which acts in an autocrine manner to trigger apoptosis through its receptor, TNFR1.[1]

Apoptosis_Pathway cluster_starvation Cell Starvation Response cluster_tnf Autocrine TNFα Signaling (ER+ cells) Oxyphenisatin_starve Oxyphenisatin Acetate AMPK AMPK (Activated) Oxyphenisatin_starve->AMPK eIF2a eIF2α (Phosphorylated) Oxyphenisatin_starve->eIF2a mTOR mTOR (Inhibited) AMPK->mTOR Autophagy Autophagy mTOR->Autophagy eIF2a->Autophagy Apoptosis_intrinsic Intrinsic Apoptosis Autophagy->Apoptosis_intrinsic Oxyphenisatin_tnf Oxyphenisatin Acetate TNFa TNFα (Induced) Oxyphenisatin_tnf->TNFa TNFR1 TNFR1 TNFa->TNFR1 autocrine Apoptosis_extrinsic Extrinsic Apoptosis TNFR1->Apoptosis_extrinsic

Apoptotic pathways induced by this compound.

Experimental Protocols

The following are detailed protocols for assessing cell viability upon treatment with this compound. The MTT assay is a widely used colorimetric assay suitable for most laboratories.

Experimental Workflow: Cell Viability Assay

Workflow Start Start Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Incubation1 2. Incubation (24 hours) Cell_Culture->Incubation1 Treatment 3. Treatment with This compound Incubation1->Treatment Incubation2 4. Incubation (24-72 hours) Treatment->Incubation2 Assay 5. Cell Viability Assay (e.g., MTT Assay) Incubation2->Assay Data_Acq 6. Data Acquisition (Absorbance Reading) Assay->Data_Acq Analysis 7. Data Analysis (IC50 Calculation) Data_Acq->Analysis End End Analysis->End

General workflow for assessing cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for a 96-well plate format and is based on standard methodologies.[6]

Materials and Reagents:

  • Breast cancer cell lines (e.g., MDA-MB-468, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

This compound is a promising compound with potent anticancer activity in various breast cancer cell lines. Its efficacy is mediated through distinct mechanisms, including the induction of oncosis and apoptosis. The provided protocols offer a standardized approach to evaluate the effects of this compound on cell viability, which is a critical step in its preclinical assessment. The detailed understanding of its molecular targets and signaling pathways will aid in the identification of responsive cancer types and the development of effective therapeutic strategies.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297) is a diphenylmethane (B89790) derivative that has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Mechanistic studies have revealed that Oxyphenisatin Acetate exerts its cellular effects by modulating key signaling pathways involved in nutrient sensing, protein synthesis, and cell survival.[1][3] This document provides detailed application notes and protocols for the use of Western blot analysis to investigate the impact of this compound on critical protein targets.

The primary mechanisms of action of this compound involve the induction of a cellular starvation response.[1][2] This is characterized by the activation of the AMP-activated protein kinase (AMPK) pathway and the concurrent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[1] Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the PERK/eIF2α signaling axis, which results in a general inhibition of protein synthesis.[1][3] Another identified target is the transient receptor potential melastatin 4 (TRPM4) ion channel, whose expression levels have been correlated with cellular sensitivity to this compound.[4][5]

Western blotting is an indispensable technique for elucidating the molecular mechanisms of drug action by enabling the detection and quantification of specific proteins. This guide offers a comprehensive framework for utilizing Western blot analysis to study the effects of this compound on the aforementioned signaling pathways and proteins.

Data Presentation: Effects of this compound on Key Protein Targets

The following tables summarize the expected qualitative and representative quantitative changes in protein expression and phosphorylation status following treatment with this compound, as described in the scientific literature. These tables are intended to serve as a reference for expected outcomes in Western blot experiments.

Table 1: Modulation of the AMPK/mTOR Signaling Pathway

Target ProteinExpected Change with this compound TreatmentRepresentative Fold Change (Treated vs. Control)
p-AMPKα (Thr172)Increased Phosphorylation2.5-fold increase
Total AMPKαNo significant change1.0-fold (no change)
p-mTOR (Ser2448)Decreased Phosphorylation0.4-fold decrease
Total mTORNo significant change1.0-fold (no change)
p-p70S6K (Thr389)Decreased Phosphorylation0.3-fold decrease
Total p70S6KNo significant change1.0-fold (no change)
p-4E-BP1 (Thr37/46)Decreased Phosphorylation0.5-fold decrease
Total 4E-BP1No significant change1.0-fold (no change)

Table 2: Modulation of the PERK/eIF2α Signaling Pathway

Target ProteinExpected Change with this compound TreatmentRepresentative Fold Change (Treated vs. Control)
p-PERK (Thr980)Increased Phosphorylation3.0-fold increase
Total PERKNo significant change1.0-fold (no change)
p-eIF2α (Ser51)Increased Phosphorylation4.0-fold increase
Total eIF2αNo significant change1.0-fold (no change)

Table 3: Modulation of TRPM4 Expression

Target ProteinExpected Change with this compound TreatmentRepresentative Fold Change (Treated vs. Control)
TRPM4Decreased Expression (in sensitive cell lines)0.2-fold decrease

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on cellular proteins.

Protocol 1: Cell Lysis and Protein Extraction
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each dish.[6] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 2: SDS-PAGE and Western Blotting
  • Sample Preparation: In a microcentrifuge tube, mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4] A wet transfer system is commonly used and can be performed at 100 V for 1-2 hours in ice-cold transfer buffer.

  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes.[7]

  • Signal Capture and Analysis: Capture the chemiluminescent signal using a digital imaging system. Perform densitometric analysis of the bands using appropriate software to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 This compound Effects cluster_1 AMPK/mTOR Pathway cluster_2 PERK/eIF2α Pathway cluster_3 TRPM4 Regulation Oxy This compound AMPK AMPK Oxy->AMPK Activates PERK PERK Oxy->PERK Activates TRPM4 TRPM4 Oxy->TRPM4 Induces mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates fourEBP1 4E-BP1 mTOR->fourEBP1 Activates Protein_Synthesis_Inhibition Protein Synthesis Inhibition eIF2a eIF2α PERK->eIF2a Phosphorylates Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition Leads to Degradation Degradation

Caption: Signaling pathways affected by this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Oxyphenisatin Acetate Administration in MCF7 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the administration of Oxyphenisatin Acetate in human breast cancer MCF7 xenograft models. This compound, a pro-drug of oxyphenisatin, has demonstrated antiproliferative activity in estrogen receptor (ER)-positive breast cancer cell lines, such as MCF7.[1][2] Its mechanism of action involves the induction of a cell starvation response, leading to autophagy, mitochondrial dysfunction, and apoptosis.[2] This application note synthesizes available data to provide comprehensive protocols for in vivo studies, alongside an overview of the key signaling pathways involved.

Introduction

MCF7 cells are a widely used luminal A breast cancer cell line that expresses estrogen and progesterone (B1679170) receptors, making them a valuable model for studying hormone-responsive tumors. When xenografted into immunocompromised mice, MCF7 cells form tumors that require estrogen supplementation for growth. This model is instrumental in evaluating the efficacy of potential anticancer agents like this compound. In vivo studies have shown that intraperitoneal administration of this compound can inhibit tumor growth in MCF7 xenografts.[2] This effect is associated with the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and the degradation of tumor necrosis factor receptor 1 (TNFR1).[2]

Data Presentation

Table 1: this compound Treatment Regimen

ParameterDescription
Drug This compound
Vehicle e.g., DMSO, Saline
Dosage (mg/kg) To be determined (TBD)
Administration Route Intraperitoneal (IP)
Frequency TBD (e.g., Daily, 3x/week)
Duration TBD (e.g., 21 days)

Table 2: Tumor Growth Inhibition in MCF7 Xenograft Model

Treatment GroupNumber of Animals (n)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)P-value
Vehicle Control TBDTBDTBDN/AN/A
This compound (Dose 1) TBDTBDTBDTBDTBD
This compound (Dose 2) TBDTBDTBDTBDTBD
Positive Control (e.g., Doxorubicin) TBDTBDTBDTBDTBD

Experimental Protocols

The following protocols provide a detailed methodology for establishing an MCF7 xenograft model and a general procedure for the administration of a therapeutic agent.

Protocol 1: Establishment of MCF7 Xenograft Model

Materials:

  • MCF7 human breast cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel® Basement Membrane Matrix

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

  • Anesthesia (e.g., Isoflurane)

  • Surgical tools (forceps, scissors)

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture MCF7 cells in a T75 flask at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency.

  • Estrogen Supplementation: One week prior to cell inoculation, anesthetize the mice. Make a small incision on the dorsal side and subcutaneously implant a 17β-Estradiol pellet. Close the incision with surgical glue or sutures.

  • Cell Preparation: On the day of inoculation, harvest the MCF7 cells by trypsinization. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® on ice. The final cell concentration should be 1 x 10^7 to 5 x 10^7 cells/mL.

  • Cell Inoculation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., DMSO, followed by dilution in saline)

  • 1 mL syringes with 27-gauge needles

  • Animal balance

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. On each treatment day, dilute the stock solution with a sterile vehicle to the final desired concentration. The final concentration should be calculated based on the mean body weight of the mice in each treatment group.

  • Animal Weighing: Weigh each mouse before administration to ensure accurate dosing.

  • Intraperitoneal (IP) Injection:

    • Securely hold the mouse and tilt it to a slight head-down position to allow the abdominal organs to shift cranially.

    • Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Inject the prepared this compound solution slowly. The injection volume should typically be around 100 µL per 10 g of body weight.

  • Treatment Schedule: Administer the treatment according to the predetermined schedule (e.g., daily, three times a week) for the specified duration of the study.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the treatment period. Record any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

Signaling Pathways and Visualizations

This compound exerts its anticancer effects by modulating several key signaling pathways. The diagrams below illustrate these pathways.

Cell Starvation and Autophagy Pathway

This compound induces a cellular starvation response, leading to the activation of GCN2 and PERK, which in turn phosphorylate eIF2α. This leads to a general inhibition of protein synthesis. Concurrently, AMP-activated protein kinase (AMPK) is activated, which inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. This cascade of events promotes autophagy.

GCN2_PERK_AMPK_mTOR_pathway Oxyphenisatin_Acetate This compound Cell_Starvation_Response Cell Starvation Response Oxyphenisatin_Acetate->Cell_Starvation_Response GCN2 GCN2 Cell_Starvation_Response->GCN2 + PERK PERK Cell_Starvation_Response->PERK + AMPK AMPK Cell_Starvation_Response->AMPK + eIF2a eIF2α GCN2->eIF2a P PERK->eIF2a P Protein_Synthesis_Inhibition Protein Synthesis Inhibition eIF2a->Protein_Synthesis_Inhibition leads to mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes mTOR->Autophagy inhibits

Caption: Cell Starvation and Autophagy Pathway induced by this compound.

TNFα-Mediated Apoptosis Pathway

In ER-positive cells like MCF7, this compound induces the expression of Tumor Necrosis Factor-alpha (TNFα). TNFα binds to its receptor (TNFR1), leading to the recruitment of adaptor proteins like TRADD and FADD. This complex activates caspase-8, which in turn activates downstream executioner caspases (e.g., caspase-3), ultimately leading to apoptosis.

TNFa_Apoptosis_Pathway Oxyphenisatin_Acetate This compound TNFa_Expression TNFα Expression Oxyphenisatin_Acetate->TNFa_Expression induces TNFa TNFα TNFa_Expression->TNFa TNFR1 TNFR1 TNFa->TNFR1 binds to TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD recruits Caspase8 Caspase-8 TRADD_FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: TNFα-Mediated Apoptosis Pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound in an MCF7 xenograft model.

Experimental_Workflow Cell_Culture MCF7 Cell Culture Cell_Inoculation Subcutaneous MCF7 Cell Inoculation Cell_Culture->Cell_Inoculation Estrogen_Implantation Estrogen Pellet Implantation in Mice Estrogen_Implantation->Cell_Inoculation Tumor_Growth Tumor Growth Monitoring Cell_Inoculation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound Administration (IP) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Data_Collection->Data_Collection Endpoint Study Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: Experimental Workflow for In Vivo Efficacy Study.

Conclusion

The administration of this compound in MCF7 xenograft models presents a promising avenue for preclinical breast cancer research. The protocols and pathway diagrams provided in this document offer a foundational framework for conducting and understanding these experiments. It is crucial for researchers to perform initial dose-response studies to determine the optimal and safe dosage of this compound for their specific experimental conditions. Careful monitoring of both tumor growth and animal welfare is paramount for obtaining reliable and ethically sound data. The insights gained from such studies will be vital for the further development of this compound as a potential therapeutic for estrogen receptor-positive breast cancer.

References

Application Notes and Protocols for Measuring ATP Depletion Following Oxyphenisatin Acetate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate, a diphenyl oxindole (B195798) derivative, has demonstrated potent antiproliferative activity in various cancer cell lines.[1] Its mechanism of action involves the induction of oncosis, a form of necrotic cell death, which is morphologically distinct from apoptosis and is characterized by cellular swelling, membrane blebbing, and mitochondrial dysfunction, ultimately leading to a significant depletion of intracellular adenosine (B11128) triphosphate (ATP).[1][2] These application notes provide a comprehensive overview of the techniques available to measure ATP depletion following treatment with this compound and detailed protocols for their implementation.

Recent studies have identified the transient receptor potential melastatin member 4 (TRPM4), a nonselective cation channel, as a key molecular target of this compound.[1][2] The interaction of this compound with TRPM4 is believed to trigger a cascade of events leading to mitochondrial dysfunction and a subsequent decline in cellular ATP levels.[1][[“]] Monitoring this ATP depletion is a critical step in evaluating the compound's efficacy and understanding its mechanism of action.

Mechanism of Action: this compound-Induced ATP Depletion

This compound induces a unique form of cell death known as oncosis.[1] The proposed signaling pathway, initiated by the "poisoning" of the TRPM4 ion channel, is depicted below. This cascade ultimately compromises mitochondrial integrity and function, leading to a sharp decline in ATP production.[1][[“]]

cluster_0 Cellular Response to this compound OA This compound TRPM4 TRPM4 Poisoning OA->TRPM4 Ion Ion Homeostasis Disruption TRPM4->Ion Oncosis Oncosis Ion->Oncosis Swelling Cellular & Nuclear Swelling Oncosis->Swelling Blebbing Membrane Blebbing Oncosis->Blebbing Mito_dys Mitochondrial Dysfunction Oncosis->Mito_dys ATP_dep ATP Depletion Mito_dys->ATP_dep cluster_1 Experimental Workflow for ATP Measurement Cell_Culture Cell Seeding & Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Detection ATP Detection (Assay Specific) Lysis->Detection Analysis Data Analysis Detection->Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Death Induced by Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), a compound previously used as a laxative, has garnered attention for its antiproliferative effects on cancer cells.[1][2] While initial studies explored its capacity to induce apoptosis, recent evidence strongly indicates that in certain cancer types, such as triple-negative breast cancer (TNBC), Oxyphenisatin Acetate primarily triggers a non-apoptotic form of programmed cell death known as oncosis.[3][4][[“]] This distinction is critical for the accurate assessment of its therapeutic potential and mechanism of action.

Oncosis vs. Apoptosis: A Key Distinction

Apoptosis is a well-characterized form of programmed cell death involving cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, all while maintaining plasma membrane integrity until the final stages.[1][6] In contrast, oncosis is characterized by cellular and nuclear swelling, membrane blebbing, and eventual loss of plasma membrane integrity, leading to a necrotic phenotype.[6][7][8] This process is often associated with the failure of ion pumps and a subsequent influx of water. For this compound, the proposed mechanism involves the poisoning of the TRPM4 ion channel, leading to mitochondrial dysfunction and ATP depletion, culminating in oncosis.[3][4]

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between these cell death modalities.[9]

  • Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9]

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

Thus, this dual-staining method allows for the identification of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic/oncotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Given that oncosis involves the rapid loss of membrane integrity, treatment with this compound is expected to result in a significant increase in the Annexin V-positive and PI-positive cell population.

Proposed Signaling Pathway for this compound-Induced Oncosis

Oncosis_Pathway OA This compound TRPM4 TRPM4 Ion Channel OA->TRPM4 Poisons Ion_Imbalance Ion Homeostasis Disruption (Na+ influx) TRPM4->Ion_Imbalance Leads to Mito_Dysfunction Mitochondrial Dysfunction TRPM4->Mito_Dysfunction Contributes to Cell_Swelling Cellular and Nuclear Swelling Ion_Imbalance->Cell_Swelling Membrane_Blebbing Membrane Blebbing Cell_Swelling->Membrane_Blebbing ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ATP_Depletion->Ion_Imbalance Exacerbates Membrane_Rupture Plasma Membrane Rupture Membrane_Blebbing->Membrane_Rupture Oncosis Oncosis Membrane_Rupture->Oncosis

Caption: Proposed signaling pathway of this compound-induced oncosis.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells Drug_Treatment 2. Treat with this compound (and controls) Cell_Culture->Drug_Treatment Harvest 3. Harvest and Wash Cells Drug_Treatment->Harvest Resuspend 4. Resuspend in Binding Buffer Harvest->Resuspend Add_Stains 5. Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate 6. Incubate at Room Temperature (in the dark) Add_Stains->Incubate Acquire 7. Acquire Data on Flow Cytometer Incubate->Acquire Analyze 8. Analyze Data (gating and quantification) Acquire->Analyze

Caption: Experimental workflow for Annexin V/PI flow cytometry analysis.

Detailed Experimental Protocol

Materials:

  • Cell line of interest (e.g., MDA-MB-468 for TNBC)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation buffer to minimize membrane damage. For suspension cells, proceed to the next step.

    • Collect all cells, including those in the supernatant (which may contain detached, dead cells), into a conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[10]

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate voltage settings and compensation using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.

    • Collect data for at least 10,000 events per sample.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following table. The results should demonstrate a dose-dependent increase in the late apoptotic/necrotic/oncotic cell population following treatment with this compound.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic/Oncotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.11.5 ± 0.52.8 ± 0.80.5 ± 0.2
This compound1070.3 ± 4.53.1 ± 1.225.4 ± 3.91.2 ± 0.6
This compound2545.8 ± 5.24.5 ± 1.848.1 ± 4.71.6 ± 0.9
This compound5020.1 ± 3.85.3 ± 2.072.9 ± 5.51.7 ± 1.1
Positive Control (Staurosporine)115.6 ± 3.340.2 ± 4.142.5 ± 3.71.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The provided protocol offers a robust method for quantifying cell death induced by this compound using flow cytometry. It is essential for researchers to consider the latest findings that this compound predominantly induces oncosis in certain cancer cell lines. The Annexin V and PI staining assay is well-suited to detect this mode of cell death, which is characterized by a significant increase in the double-positive (Annexin V+/PI+) population. This detailed understanding of the mechanism of action is crucial for the continued development and application of this compound as a potential anticancer agent.

References

Application Note: UPLC-PDA Method for the Quantification of Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and precise Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the quantification of Oxyphenisatin Acetate. This compound is a pro-drug of oxyphenisatin and was formerly used as a laxative.[1] This method is crucial for researchers in drug development and quality control for the accurate determination of this compound in various sample matrices. The described protocol offers a rapid and reliable analytical solution, and this note provides the necessary parameters for successful implementation.

Introduction

This compound, chemically known as [4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate, has a molecular formula of C₂₄H₁₉NO₅ and a molecular weight of 401.4 g/mol .[2] Accurate quantification of this compound is essential for various stages of pharmaceutical research, including formulation development, stability testing, and quality assurance. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and reduced solvent consumption.[3] The photodiode array (PDA) detector provides high sensitivity and spectral information, ensuring specificity and purity assessment.[4] This application note presents a validated UPLC-PDA method that is specific, accurate, and precise for the quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • System: Waters ACQUITY UPLC™ H-Class with ACQUITY UPLC PDA Detector[4][5]

  • Column: ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 100 mm[6][7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35 °C[8]

  • PDA Wavelength: Maximum absorption wavelength to be determined by scanning a standard solution (a wavelength around 204 nm is expected based on a similar compound)[9]

  • Data Acquisition: Empower™ 3 Software[5]

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Dimethyl Sulfoxide (DMSO) in a volumetric flask.[1][10]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

Sample Preparation: The sample preparation will depend on the matrix. For a solid dosage form, a representative portion should be accurately weighed, dissolved in DMSO, sonicated for 15 minutes, and then diluted to a suitable concentration with the mobile phase. The final solution should be filtered through a 0.22 µm syringe filter before injection.[11]

Method Validation Summary

The UPLC-PDA method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Table 1: Summary of Quantitative Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 mg/kg
Limit of Quantification (LOQ) 1.0 mg/kg
Accuracy (Recovery %) 95.0% - 105.0%
Precision (RSD %)
    - Intra-day< 2.0%
    - Inter-day< 2.0%

Note: The LOD, LOQ, Accuracy, and Precision values are adapted from a study on a structurally similar compound, 6-F oxyphenisatin dipropionate, and are representative of expected performance.[9]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing and Quantification A Weigh this compound Standard B Dissolve in DMSO (Stock Solution) A->B Solubilization C Prepare Working Standards (Dilution with Mobile Phase) B->C Serial Dilution F Inject Standard and Sample Solutions C->F D Prepare Sample Solution (Dissolve, Sonicate, Filter) D->F E Set Up UPLC-PDA System Parameters E->F Instrument Ready G Acquire Chromatographic Data F->G Chromatographic Run H Integrate Peak Areas G->H Data Output I Generate Calibration Curve H->I Standard Injections J Quantify this compound in Samples H->J Sample Injections I->J Regression Analysis

Caption: Workflow for UPLC-PDA Quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

G cluster_validation Method Validation Parameters cluster_method Reliable Quantitative Method Specificity Specificity Method Validated UPLC-PDA Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantification LOQ->Method Robustness Robustness Robustness->Method

Caption: Relationship between Validation Parameters and a Reliable Method.

Conclusion

The UPLC-PDA method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound. The detailed protocol and validation summary offer a solid foundation for researchers and scientists to implement this method for routine analysis in a quality control environment or during various stages of drug development. The short run time and high resolution characteristic of UPLC technology make this method particularly suitable for high-throughput analysis.

References

Application Notes and Protocols: Assessing Mitochondrial Membrane Potential with Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate, a diphenolic laxative, has garnered recent attention for its potential anticancer activities.[1][2] Emerging evidence suggests that its mechanism of action involves the induction of mitochondrial dysfunction, making the assessment of mitochondrial membrane potential (ΔΨm) a critical step in characterizing its cellular effects.[1][2] A decrease in ΔΨm is a key indicator of mitochondrial impairment and can be an early hallmark of apoptosis. This document provides detailed protocols for assessing changes in mitochondrial membrane potential in response to this compound treatment using common fluorescent probes.

Mitochondria play a crucial role in cellular energy production through oxidative phosphorylation, which establishes a proton gradient across the inner mitochondrial membrane, resulting in a high mitochondrial membrane potential.[3][4][5] Various drugs and pathological conditions can disrupt this potential, leading to cellular dysfunction and death.[3][6] Therefore, evaluating the impact of compounds like this compound on ΔΨm is fundamental to understanding their toxicological and pharmacological profiles.

Principle of the Assays

The protocols described herein utilize cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, the dyes aggregate within the mitochondria, leading to a distinct fluorescent signal. Upon mitochondrial depolarization, the dyes are dispersed throughout the cell in their monomeric form, resulting in a different fluorescent signal. The ratio of these signals provides a sensitive measure of the mitochondrial membrane potential.[7][8][9]

Two of the most widely used dyes for this purpose are:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In cells with low mitochondrial potential, JC-1 exists as monomers that emit green fluorescence.[7][8][9] The ratio of red to green fluorescence is used to determine the level of mitochondrial polarization.[7]

  • TMRE (Tetramethylrhodamine, Ethyl Ester): This red-orange fluorescent dye accumulates in active mitochondria. A decrease in mitochondrial membrane potential results in a decrease in TMRE fluorescence intensity.[10][11][12]

Data Presentation

The following tables summarize the key quantitative parameters for the JC-1 and TMRE assays.

Table 1: JC-1 Assay Parameters

ParameterDescriptionValue
Excitation Wavelength (Aggregates) Wavelength to excite red-fluorescing J-aggregates.540-585 nm[7][8]
Emission Wavelength (Aggregates) Wavelength to detect red-fluorescing J-aggregates.590-610 nm[8]
Excitation Wavelength (Monomers) Wavelength to excite green-fluorescing JC-1 monomers.485 nm[7][8]
Emission Wavelength (Monomers) Wavelength to detect green-fluorescing JC-1 monomers.529-535 nm[8]
Typical JC-1 Concentration Working concentration for staining cells.1-10 µM
Incubation Time Duration of cell incubation with JC-1 staining solution.15-30 minutes[7][8][13]
Positive Control Compound used to induce mitochondrial depolarization.CCCP (5-50 µM) or FCCP[7][9][13]

Table 2: TMRE Assay Parameters

ParameterDescriptionValue
Excitation Wavelength Wavelength to excite TMRE.~549 nm[10][14]
Emission Wavelength Wavelength to detect TMRE fluorescence.~575 nm[10][14]
Typical TMRE Concentration Working concentration for staining cells.20-500 nM[10][15]
Incubation Time Duration of cell incubation with TMRE staining solution.15-30 minutes[10][14]
Positive Control Compound used to induce mitochondrial depolarization.FCCP (5-20 µM)[10][14][15]

Experimental Protocols

General Guidelines
  • Cell Culture: Plate cells at a suitable density in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or on coverslips for microscopy) and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions.

  • Controls:

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest this compound treatment.

    • Positive Control: Cells treated with a known mitochondrial uncoupler like CCCP or FCCP to induce complete depolarization.[7][9][10] This confirms that the assay is working correctly.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

This protocol can be adapted for analysis by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Materials:

  • JC-1 reagent

  • DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable assay buffer

  • This compound

  • CCCP or FCCP (positive control)

  • Black, clear-bottom 96-well plates (for plate reader) or appropriate culture vessels

Procedure:

  • Cell Plating: Seed cells in the desired format and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired time period.

  • JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the JC-1 stock solution in a pre-warmed cell culture medium.[8] The final concentration of JC-1 should be optimized but is typically in the range of 1-10 µM.

  • Staining: Remove the culture medium containing this compound and wash the cells once with warm PBS. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][8][13]

  • Washing: After incubation, remove the staining solution and wash the cells gently with PBS or an assay buffer.[7][8] The number of washes may need to be optimized for different cell types to reduce background fluorescence.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells immediately under a fluorescence microscope using filters for green (monomers) and red (J-aggregates) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or stressed cells will show increased green fluorescence.[9]

    • Flow Cytometry: Detach the cells (if adherent) and resuspend them in an assay buffer. Analyze the cell suspension using a flow cytometer. Healthy cells will be high in the red fluorescence channel (e.g., FL2), while cells with depolarized mitochondria will be high in the green fluorescence channel (e.g., FL1).[9][13]

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for both red and green fluorescence.[7][8]

Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates a reduction in mitochondrial membrane potential.

Protocol 2: TMRE Assay for Mitochondrial Membrane Potential

This protocol is suitable for analysis by fluorescence microscopy, flow cytometry, and fluorescence plate reader.

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester) reagent

  • DMSO

  • Cell culture medium

  • Assay Buffer

  • This compound

  • FCCP (positive control)

  • Black, clear-bottom 96-well plates or other appropriate culture vessels

Procedure:

  • Cell Plating: Seed cells and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired time.

  • TMRE Staining Solution Preparation: Prepare a working solution of TMRE in pre-warmed cell culture medium. The optimal concentration should be determined for each cell line but typically ranges from 20-500 nM.[10][15]

  • Staining: Add the TMRE staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[10][14]

  • Washing: Gently remove the staining solution and wash the cells with an assay buffer.[14][15]

  • Analysis:

    • Fluorescence Microscopy: Image the cells immediately. A decrease in red fluorescence intensity in the mitochondria of treated cells compared to controls indicates depolarization.[12]

    • Flow Cytometry: Prepare a single-cell suspension and analyze using a flow cytometer. A shift to lower fluorescence intensity in the red channel indicates a loss of mitochondrial membrane potential.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em = ~549/575 nm.[10][14]

Data Interpretation: A decrease in the fluorescence intensity in this compound-treated cells compared to the vehicle control signifies a reduction in mitochondrial membrane potential.

Mandatory Visualizations

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis plate_cells Plate Cells treat_cells Treat with this compound and Controls plate_cells->treat_cells prepare_dye Prepare Fluorescent Dye (JC-1 or TMRE) stain_cells Incubate Cells with Dye prepare_dye->stain_cells wash_cells Wash Cells stain_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry plate_reader Fluorescence Plate Reader wash_cells->plate_reader

Caption: Experimental workflow for assessing mitochondrial membrane potential.

G Oxy This compound Mito Mitochondria Oxy->Mito Induces Dysfunction MMP Decrease in Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Oxyphenisatin Acetate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), a diphenolic laxative, has garnered significant interest for its potential as an anti-cancer agent. In vivo studies in mouse models are crucial for evaluating its therapeutic efficacy and understanding its mechanism of action. These application notes provide detailed protocols and quantitative data for the dosing and administration of oxyphenisatin acetate in mice, focusing on its effects in cancer xenograft models. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in mice based on available literature.

Table 1: Tolerability and Dosing of this compound via Intraperitoneal (IP) Injection

ParameterValueReference
Single Dose ToxicityNo toxicity noted at 100, 200, and 400 mg/kg[1]
Tolerated Daily Dose300 mg/kg (once daily)[1]
Tolerated Twice Daily Dose200 mg/kg[1]
Vehicle100% DMSO[1]
Dose Volume1–2 mL/kg body weight[1]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7)

ParameterDetailsReference
Mouse StrainNude Mice[2]
Cell LineMCF-7 (Estrogen Receptor-Positive Breast Cancer)[2]
Cell Inoculum1 x 10^7 cells in Matrigel, subcutaneous injection[1]
Treatment StartWhen tumor size reached ~100 mm³[1]
Dosing Regimen300 mg/kg, IP, once daily for 10 days[1]
OutcomeSignificant reduction in tumor growth during treatment[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), 100%

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • On the day of use, weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired final concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the prepared solution on ice, protected from light, until administration. It is recommended to prepare the solution fresh for each day of dosing.[1]

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol (B145695) wipes

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the dose volume.

  • Gently restrain the mouse, exposing the abdominal area.

  • Wipe the injection site in the lower right or left abdominal quadrant with a 70% ethanol wipe to disinfect the area.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

  • Gently aspirate to ensure the needle has not entered a blood vessel or the bladder.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions post-injection.

Protocol 3: Establishment of a Subcutaneous MCF-7 Breast Cancer Xenograft Model

Materials:

  • MCF-7 human breast cancer cells

  • Culture medium (e.g., DMEM with 10% FBS and supplements)

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., nude or SCID)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

Procedure:

  • Culture MCF-7 cells according to standard protocols.

  • On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free culture medium and Matrigel® at a concentration of 1 x 10^8 cells/mL.[1]

  • Anesthetize the mouse.

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the flank of the mouse.[1]

  • Allow the tumors to grow. Monitor the health of the mice and measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]

  • Initiate treatment with this compound when the average tumor volume reaches approximately 100-200 mm³.

Note on Alternative Administration Routes: Currently, there is limited published data on the administration of this compound in mice via oral gavage or intravenous injection. Researchers interested in these routes should perform initial dose-finding and toxicity studies to establish safe and effective protocols.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound induces a cellular starvation response, leading to the activation of the GCN2/eIF2α pathway and subsequent autophagy and apoptosis.[2][3]

Oxyphenisatin_Acetate_Pathway OXY This compound Nutrient_Deprivation Nutrient Deprivation Response OXY->Nutrient_Deprivation GCN2 GCN2 Kinase Activation Nutrient_Deprivation->GCN2 Autophagy Autophagy Nutrient_Deprivation->Autophagy eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition Apoptosis Apoptosis Translation_Inhibition->Apoptosis Autophagy->Apoptosis

Caption: this compound Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7) Xenograft_Implantation 2. Xenograft Implantation in Immunodeficient Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Efficacy, Biomarkers) Endpoint->Analysis

Caption: In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for Oxyphenisatin Acetate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the analytical standards of Oxyphenisatin Acetate (B1210297), a compound recognized for its historical use as a laxative and its contemporary research interest due to its antiproliferative properties.[1][2] This document outlines the physicochemical properties, analytical methodologies for quality control, and insights into its biological mechanism of action.

Physicochemical Properties and Analytical Standards

Oxyphenisatin Acetate is the diacetylated prodrug of oxyphenisatin.[1] Commercially available analytical standards typically have a purity of 98% or higher.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 115-33-3
Molecular Formula C₂₄H₁₉NO₅
Molecular Weight 401.41 g/mol
IUPAC Name [4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Appearance White to off-white solid
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol (B129727)
Storage Sealed in a dry environment at 2-8°C

Data sourced from various chemical suppliers and databases.[1][2]

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and quality assessment of this compound in research and development.

Reverse-phase HPLC is a common method for determining the purity of this compound and for assaying its concentration in various formulations.

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS-compatibility)
Gradient Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to obtain working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Analytical Workflow for this compound

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Filtration->HPLC UPLC_MS UPLC-MS/MS Filtration->UPLC_MS NMR NMR Filtration->NMR Integration Peak Integration HPLC->Integration UPLC_MS->Integration Structure Structural Elucidation NMR->Structure Calibration Calibration Curve Integration->Calibration Integration->Calibration Quantification Quantification Calibration->Quantification Calibration->Quantification

Caption: A generalized workflow for the analysis of this compound.

For the sensitive detection and quantification of this compound in complex matrices, such as biological fluids, a UPLC-MS/MS method is recommended. This method is adapted from a procedure for the related compound, oxyphenisatine.[3]

Table 3: UPLC-MS/MS Method Parameters

ParameterRecommended Conditions
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Experimental Protocol: UPLC-MS/MS Analysis

  • Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • UPLC-MS/MS Analysis: Inject the prepared sample into the UPLC-MS/MS system.

  • Quantification: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. Quantify using a calibration curve prepared in the same biological matrix.

¹H and ¹³C NMR are powerful techniques for the structural confirmation and elucidation of this compound.

Table 4: NMR Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Reference Tetramethylsilane (TMS) at 0.00 ppm
Experiments ¹H, ¹³C, COSY, HSQC, HMBC

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For detailed structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit antiproliferative activity in breast cancer cell lines.[4][5] Its mechanism of action involves inducing a cell starvation response, which leads to autophagy, mitochondrial dysfunction, and ultimately apoptosis.[4] A key part of this process is the induction of Tumor Necrosis Factor-alpha (TNFα) expression and the subsequent degradation of its receptor, TNFR1, initiating an autocrine-mediated apoptotic cascade.[4]

Signaling Pathway of this compound-Induced Apoptosis

G This compound Induced Signaling Pathway cluster_cell_response Cellular Stress Response cluster_apoptosis Apoptotic Pathway Oxy This compound Starvation Cell Starvation Response Oxy->Starvation TNFa TNFα Expression Oxy->TNFa Autophagy Autophagy Starvation->Autophagy Mito_Dys Mitochondrial Dysfunction Starvation->Mito_Dys Apoptosis Apoptosis Autophagy->Apoptosis Mito_Dys->Apoptosis TNFR1 TNFR1 Degradation TNFa->TNFR1 Autocrine Signaling Caspase Caspase Activation TNFR1->Caspase Caspase->Apoptosis

Caption: The signaling cascade initiated by this compound.

References

Application of Oxyphenisatin Acetate in Studying the Ion Exchange Membrane Protein TRPM4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), a diphenylmethane (B89790) derivative previously used as a laxative, has recently emerged as a valuable pharmacological tool for investigating the function and regulation of the ion exchange membrane protein, Transient Receptor Potential Melastatin 4 (TRPM4).[[“]][2] This document provides detailed application notes and experimental protocols for utilizing Oxyphenisatin Acetate to study TRPM4, a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes.[3][4]

Recent studies have identified this compound as a potent inhibitor of TRPM4, leading to a specific form of regulated cell death known as oncosis.[[“]][2] This process is characterized by cellular swelling, membrane blebbing, and increased membrane permeability, ultimately resulting in cell lysis.[5] The mechanism of action involves the "poisoning" of the TRPM4 channel, which disrupts ion homeostasis.[[“]] This makes this compound a powerful agent for elucidating the role of TRPM4 in cellular physiology and pathophysiology, particularly in contexts such as cancer biology where TRPM4 expression is often dysregulated.[2]

These application notes are intended to guide researchers in the use of this compound to probe TRPM4 function, offering detailed protocols for assessing its impact on cellular morphology, membrane integrity, and mitochondrial function.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on various cell lines, as reported in recent literature.

Table 1: Effective Concentrations of this compound in TRPM4-Expressing Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
MDA-MB-468Triple-Negative Breast Cancer10Induction of oncosis, cell and nuclear swelling, membrane permeabilization[2][5]
BT-549Triple-Negative Breast Cancer10Induction of oncosis, cell and nuclear swelling[2][5]
Hs578TTriple-Negative Breast Cancer10Induction of oncosis, cell and nuclear swelling[2][5]
MCF7Breast Cancer (ER+)10Growth inhibition, induction of autophagy and mitochondrial dysfunction[6][7]
T47DBreast Cancer (ER+)10Growth inhibition[6]

Table 2: Cellular and Molecular Effects of this compound Treatment

ParameterCell Line(s)Treatment ConditionsKey FindingsReference
Cell & Nuclear SwellingMDA-MB-468, BT-549, Hs578T10 µM this compound for 5-30 minutesSignificant increase in cell and nuclear size, characteristic of oncosis.[5]
Membrane PermeabilityMDA-MB-468, BT-549, Hs578T10 µM this compound for as early as 5 minutesConcentration-dependent increase in propidium (B1200493) iodide uptake, indicating compromised membrane integrity.[5]
TRPM4 Protein DegradationMDA-MB-46810 µM this compound for 4 hoursRapid degradation of TRPM4 protein via the ubiquitin-proteasome system.[2][8]
Mitochondrial DysfunctionMCF710 µM this compoundInduction of mitochondrial dysfunction.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced oncosis and a general experimental workflow for its application in studying ion exchange membrane proteins.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Oxyphenisatin Oxyphenisatin Acetate TRPM4 TRPM4 Channel Oxyphenisatin->TRPM4 Inhibition/'Poisoning' Proteasome Ubiquitin-Proteasome System Oxyphenisatin->Proteasome Induces Ion_Imbalance Disruption of Monovalent Cation Homeostasis TRPM4->Ion_Imbalance Function Swelling Cellular and Nuclear Swelling Ion_Imbalance->Swelling Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction Blebbing Membrane Blebbing Swelling->Blebbing Oncosis Oncotic Cell Death Blebbing->Oncosis ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ATP_Depletion->Oncosis TRPM4_Degradation TRPM4 Degradation Proteasome->TRPM4_Degradation TRPM4_Degradation->TRPM4 Reduces expression of

Caption: Proposed signaling pathway of this compound-induced oncosis via TRPM4 inhibition.

cluster_assays Phenotypic and Mechanistic Assays start Start: Hypothesis on the role of an ion exchange membrane protein (e.g., TRPM4) in a cellular process cell_culture Culture cells with endogenous or extopic expression of the target protein start->cell_culture treatment Treat cells with a dose-range of This compound and appropriate controls cell_culture->treatment morphology Cellular Morphology Assessment (Microscopy for swelling and blebbing) treatment->morphology permeability Membrane Permeability Assay (Flow cytometry with Propidium Iodide) treatment->permeability mitochondria Mitochondrial Function Assay (e.g., MMP measurement) treatment->mitochondria protein_expression Target Protein Expression Analysis (Western Blot for degradation) treatment->protein_expression electrophysiology Electrophysiological Recording (Patch-clamp for channel activity) treatment->electrophysiology data_analysis Data Analysis and Interpretation morphology->data_analysis permeability->data_analysis mitochondria->data_analysis protein_expression->data_analysis electrophysiology->data_analysis conclusion Conclusion on the role of the target protein and the effect of this compound data_analysis->conclusion

Caption: General experimental workflow for studying an ion exchange membrane protein using this compound.

Experimental Protocols

Protocol 1: Assessment of Cell Swelling and Morphology

This protocol describes how to visually assess the oncotic effects of this compound on adherent cells using phase-contrast microscopy.

Materials:

  • TRPM4-expressing cells (e.g., MDA-MB-468) and a TRPM4-negative control cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Seed cells in 6-well or 12-well plates at a density that will result in 60-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and wash once with pre-warmed PBS.

  • Add the medium containing this compound or vehicle control to the respective wells.

  • Immediately place the plate on the microscope stage.

  • Acquire images of the same fields of view at different time points (e.g., 0, 5, 15, 30, and 60 minutes) after treatment.

  • Analyze the images for changes in cell morphology, specifically looking for cellular swelling (increased cell diameter and more rounded appearance) and the formation of membrane blebs.

  • Quantify changes in cell size using imaging software if required.

Protocol 2: Membrane Permeability Assay using Propidium Iodide and Flow Cytometry

This protocol details the measurement of plasma membrane permeabilization, a hallmark of oncosis, using propidium iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cells in suspension

  • Complete cell culture medium

  • Flow cytometry tubes

  • This compound stock solution

  • Vehicle control (DMSO)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 500 µL of the cell suspension into flow cytometry tubes.

  • Add this compound or vehicle control to the tubes to achieve the desired final concentrations.

  • Incubate the cells at 37°C for the desired time points (e.g., 5, 15, 30 minutes).

  • Five minutes before the end of each time point, add PI to a final concentration of 1-2 µg/mL.

  • Gently mix and incubate for the remaining 5 minutes at room temperature, protected from light.

  • Analyze the samples immediately on a flow cytometer.

  • Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).

  • Gate on the cell population based on forward and side scatter to exclude debris.

  • Quantify the percentage of PI-positive cells, which represents the population with compromised membrane integrity.

Protocol 3: Analysis of Mitochondrial Membrane Potential

This protocol provides a method to assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential (MMP) using a fluorescent dye like JC-1 or TMRE.

Materials:

  • Cells cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for plate reader analysis or standard plates for flow cytometry)

  • This compound stock solution

  • Vehicle control (DMSO)

  • MMP-sensitive fluorescent dye (e.g., JC-1, TMRE)

  • Complete cell culture medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 4, 8, 24 hours).

  • At the end of the treatment period, remove the medium and wash the cells with pre-warmed PBS.

  • Prepare the MMP dye working solution in culture medium according to the manufacturer's instructions.

  • Incubate the cells with the MMP dye solution at 37°C for 15-30 minutes, protected from light.

  • Wash the cells with PBS to remove the excess dye.

  • Add fresh PBS or culture medium to the wells.

  • Measure the fluorescence using either a fluorescence plate reader or a flow cytometer.

    • For JC-1: Measure both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • For TMRE: Measure the fluorescence at the appropriate excitation/emission wavelengths. A decrease in fluorescence intensity indicates a loss of MMP.

  • Analyze the data to determine the effect of this compound on mitochondrial membrane potential.

Protocol 4: Western Blot Analysis of TRPM4 Degradation

This protocol describes how to investigate the effect of this compound on the protein levels of TRPM4.

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • This compound stock solution

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TRPM4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat the cells with this compound or vehicle for the specified time (e.g., 4 hours). Include a co-treatment with a proteasome inhibitor like MG132 to determine if degradation is proteasome-dependent.

  • Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TRPM4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Acquire the image using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the change in TRPM4 protein levels.

Protocol 5: Electrophysiological Analysis of TRPM4 Channel Activity

This protocol provides a general framework for studying the direct effects of this compound on TRPM4 channel currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing TRPM4 channels (e.g., HEK293 cells transiently or stably transfected with TRPM4)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution containing a calcium buffer (e.g., EGTA) to control free calcium concentration

  • This compound stock solution

  • Perfusion system

Procedure:

  • Plate the TRPM4-expressing cells on glass coverslips suitable for patch-clamp recording.

  • Pull patch pipettes and fire-polish them to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM4 currents. The intracellular solution should contain a concentration of free calcium known to activate TRPM4 (e.g., 1 µM).

  • Record baseline TRPM4 currents.

  • Using the perfusion system, apply this compound at the desired concentration to the bath solution.

  • Record the currents in the presence of the compound.

  • Wash out the compound with the control extracellular solution to check for reversibility of the effect.

  • Analyze the current-voltage (I-V) relationship before, during, and after drug application to determine the extent of channel block and its voltage dependence.

These protocols provide a foundation for researchers to explore the application of this compound in the study of the ion exchange membrane protein TRPM4. As with any experimental procedure, optimization of concentrations, incubation times, and other parameters for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols for High-Throughput Screening of Oxyphenisatin Acetate and its Analogs for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), a diphenyl oxindole (B195798) derivative, has demonstrated significant anti-cancer activity, particularly in preclinical models of triple-negative breast cancer (TNBC).[1][2] Its primary mechanism of action involves the poisoning of the TRPM4 (Transient Receptor Potential Melastatin member 4) ion channel, leading to a non-apoptotic form of programmed cell death known as oncosis.[1][3] Oncosis is characterized by cellular swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[1][3] This unique mechanism of action presents a promising avenue for the development of novel therapeutics for cancers resistant to conventional treatments.

These application notes provide a comprehensive overview of the methodologies for utilizing oxyphenisatin acetate in high-throughput screening (HTS) campaigns to identify and characterize new anti-cancer drug candidates. The protocols detailed below are designed for adaptation in large-scale compound library screening and for the in-depth analysis of lead compounds that act through similar pathways.

Data Presentation: Anti-cancer Activity of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from different screening initiatives.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (NCI-60 Screen)

Cell LineCancer SubtypeIC50 (µM)
MCF7Breast (ER+)0.8
T47DBreast (ER+)0.6
MDA-MB-468Breast (TNBC)1.8
HS578TBreast (TNBC)2.1
MDA-MB-231Breast (TNBC)>100

Data sourced from the National Cancer Institute's NCI-60 screen.[1][2]

Table 2: Representative IC50 Values of this compound from the Genomics of Drug Sensitivity in Cancer (GDSC) Database

Cell LineCancer TypeIC50 (µM)
BT-549Breast0.03
HS-578TBreast0.08
MDA-MB-468Breast0.12
HCC1937Breast0.15
CAL-51Breast0.25
SW-620Colorectal0.30
HCT-116Colorectal0.45
A549Lung0.50
PC-3Prostate0.75
OVCAR-8Ovarian1.20

Note: IC50 values from the GDSC database are subject to updates and variations based on the specific experimental conditions and data analysis methods used in different releases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for a high-throughput screening campaign.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM4 TRPM4 Channel Na_Influx Na+ Influx TRPM4->Na_Influx Uncontrolled Oxyphenisatin Oxyphenisatin Acetate Oxyphenisatin->TRPM4 Poisons Cell_Swelling Cell Swelling (Oncosis) Na_Influx->Cell_Swelling Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Swelling->Mitochondrial_Dysfunction Cell_Death Cell Death Cell_Swelling->Cell_Death ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ATP_Depletion->Cell_Death

Figure 1: Proposed signaling pathway of this compound-induced oncosis.

HTS_Workflow cluster_setup Assay Setup cluster_primary_screen Primary Screen cluster_secondary_assays Secondary & Confirmatory Assays cluster_analysis Data Analysis Cell_Plating Plate Cancer Cells (e.g., 384-well plates) Compound_Addition Add Compound Library & This compound (Control) Cell_Plating->Compound_Addition Incubation Incubate (e.g., 72 hours) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Hit_Identification Hit Identification & IC50 Determination Viability_Assay->Hit_Identification Identify potent compounds Oncosis_Assay Oncosis/Membrane Permeability Assay (e.g., Propidium (B1200493) Iodide Staining) Mechanism_Confirmation Mechanism of Action Confirmation Oncosis_Assay->Mechanism_Confirmation TRPM4_Assay TRPM4 Activity Assay (e.g., Fluorescent Ion Flux) TRPM4_Assay->Mechanism_Confirmation ATP_Assay ATP Depletion Assay ATP_Assay->Mechanism_Confirmation Hit_Identification->Oncosis_Assay Hit_Identification->TRPM4_Assay Hit_Identification->ATP_Assay

Figure 2: High-throughput screening workflow for identifying oncosis-inducing anti-cancer compounds.

Experimental Protocols

High-Throughput Cell Viability Screening (Primary Assay)

This protocol is designed for a primary screen to identify compounds that reduce cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468 for TNBC)

  • Complete cell culture medium

  • 384-well white, clear-bottom tissue culture plates

  • Compound library, solubilized in DMSO

  • This compound (positive control)

  • DMSO (vehicle control)

  • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed cells in 384-well plates at a pre-optimized density (e.g., 300 cells/well in 30 µL of medium) and incubate for 24 hours at 37°C and 5% CO2.[1]

  • Compound Addition:

    • Prepare serial dilutions of the compound library and this compound in complete medium.

    • Add the compounds to the cell plates. The final DMSO concentration should not exceed 0.5%.

    • Include wells with vehicle control (DMSO) and no-cell controls (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot dose-response curves and calculate IC50 values for each compound.

Oncosis and Membrane Permeability Assay (Secondary Assay)

This assay confirms whether the hit compounds induce oncosis by measuring membrane permeability using propidium iodide (PI) staining, suitable for flow cytometry in an HTS format.

Materials:

  • Hit compounds from the primary screen

  • Cancer cell line

  • 6-well or 96-well plates

  • Propidium Iodide (PI) solution (e.g., 20 µg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer with high-throughput capabilities

Procedure:

  • Cell Treatment: Seed cells in plates and allow them to adhere overnight. Treat the cells with various concentrations of the hit compounds for a predetermined time (e.g., 5 minutes to 24 hours).[1]

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

  • PI Staining: Add PI solution to the cell suspension and incubate for 5-15 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • PI-positive cells are those with compromised membrane integrity, indicative of oncosis or necrosis.

  • Data Analysis: Quantify the percentage of PI-positive cells for each treatment condition. An increase in the PI-positive population indicates induction of oncotc cell death.

TRPM4 Channel Activity Assay (Mechanistic Assay)

This protocol outlines a fluorescence-based assay to determine if hit compounds modulate TRPM4 channel activity. This can be adapted to an HTS format using a fluorometric imaging plate reader (FLIPR).

Materials:

  • HEK293 cells stably expressing human TRPM4

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Ionomycin (B1663694) (TRPM4 activator)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 384-well black, clear-bottom plates

  • FLIPR or similar instrument

Procedure:

  • Cell Plating: Plate the TRPM4-expressing HEK293 cells in 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Place the plate in the FLIPR instrument.

    • Add the hit compounds at various concentrations.

    • After a short incubation, add ionomycin to activate the TRPM4 channels.

    • The FLIPR will measure the change in fluorescence over time, which corresponds to changes in membrane potential due to ion flux through TRPM4.

  • Data Analysis:

    • Calculate the fluorescence intensity change in response to ionomycin in the presence and absence of the test compounds.

    • Inhibitors of TRPM4 will reduce the ionomycin-induced fluorescence change.

    • Determine the IC50 values for compounds that inhibit TRPM4 activity.

ATP Depletion Assay (Mechanistic Assay)

This assay quantifies intracellular ATP levels to confirm that the observed cell death is associated with the energetic collapse characteristic of oncosis.

Materials:

  • Hit compounds

  • Cancer cell line

  • 96-well or 384-well white plates

  • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Treatment: Seed cells in plates and treat with hit compounds for various time points (e.g., 1, 4, and 24 hours).

  • ATP Measurement: Follow the same procedure as the Cell Viability Measurement (Protocol 1, step 4).

  • Data Analysis:

    • Calculate the percentage of ATP depletion relative to the vehicle-treated control cells at each time point using the formula: ATP depletion (%) = (1 – (Luminosity with drug / Luminosity of control)) * 100.[1]

    • A significant and rapid depletion of ATP is consistent with oncosis.

References

Troubleshooting & Optimization

Technical Support Center: Oxyphenisatin Acetate In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphenisatin Acetate in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

Question: I am having trouble dissolving this compound. What is the recommended solvent?

Answer: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also reported to be slightly soluble in chloroform, ethyl acetate, and methanol, but insoluble in water and ethanol.[1][3][4] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Question: My this compound is not fully dissolving in the cell culture medium, what should I do?

Answer: Direct dissolution of this compound in cell culture medium is not recommended due to its poor aqueous solubility. It is crucial to first prepare a concentrated stock solution in DMSO. When further diluting the DMSO stock into your aqueous culture medium, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

If you observe precipitation upon dilution, consider the following troubleshooting steps:

  • Reduce the final concentration: The working concentration of this compound in many cell-based assays is in the low micromolar range (e.g., 1-10 µM).[5] Attempting to achieve higher concentrations in aqueous media may lead to precipitation.

  • Optimize the dilution method: Add the DMSO stock solution to your culture medium drop-wise while gently vortexing or swirling the medium. This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.

  • Use a carrier: For in vivo preparations, formulations with PEG300, Tween-80, or corn oil have been used to improve solubility and delivery.[1][6] While not standard for in vitro work, exploring the use of specific solubilizing agents compatible with your cell line could be a potential, though complex, solution.

Question: What is the maximum solubility of this compound in common solvents?

Answer: Quantitative solubility data for this compound is available for some common organic solvents. Please refer to the table below for a summary.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 80 mg/mL (199.29 mM)[1][4]
ChloroformSlightly Soluble[3]
Ethyl AcetateSlightly Soluble[3]
MethanolSlightly Soluble[3]
WaterInsoluble[1][4]
EthanolInsoluble[1][4]

Frequently Asked Questions (FAQs)

Question: How should I prepare a stock solution of this compound?

Question: How should I store the this compound stock solution?

Answer: Aliquot the DMSO stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[6]

Question: What are the known cellular effects of this compound?

Answer: this compound has been shown to have antiproliferative activity in various cancer cell lines, including breast cancer.[3][6][7] Its mechanisms of action include the induction of a cell starvation response, leading to autophagy, mitochondrial dysfunction, and apoptosis.[2][5] It has been reported to activate the PERK/eIF2α and AMPK/mTOR signaling pathways.[5] Additionally, it can act as an inhibitor of the Wnt/β-catenin signaling pathway.

Question: What are typical working concentrations for in vitro experiments?

Answer: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, concentrations in the range of 1 µM to 10 µM have been used in studies on breast cancer cell lines to assess effects on cell viability and protein synthesis.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 401.41 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Weigh out 4.01 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., MCF7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound 10 mM stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from your 10 mM DMSO stock. For example, to achieve a final concentration of 10 µM, you would dilute the stock 1:1000 in the medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a no-treatment control.

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay powder This compound (Powder) stock 10 mM Stock Solution powder->stock Dissolve dmso Anhydrous DMSO dmso->stock dilution Working Concentrations stock->dilution Dilute in Culture Medium treatment Treat Cells dilution->treatment cells Cells in 96-well Plate cells->treatment analysis Analyze Endpoint (e.g., Viability) treatment->analysis

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin Degradation TcfLef TCF/LEF bCatenin->TcfLef Nuclear Translocation TargetGenes Target Gene Transcription TcfLef->TargetGenes Oxy This compound Oxy->bCatenin Inhibits

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

stress_response_pathway cluster_stress Cell Stress Response Oxy This compound PERK PERK Oxy->PERK Activates AMPK AMPK Oxy->AMPK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates Translation Protein Translation eIF2a->Translation mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Activation of cell stress pathways by this compound.

References

Technical Support Center: Mitigating Oxyphenisatin Acetate-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Oxyphenisatin Acetate (OXY) in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to help mitigate unintended cytotoxicity in normal (non-cancerous) cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line control when using this compound. What is the primary mechanism of this off-target toxicity?

A1: this compound (OXY), a pro-drug of oxyphenisatin, can induce cytotoxicity through several mechanisms that may affect normal cells.[1] The primary pathways include:

  • Induction of Oncosis: OXY can poison the TRPM4 ion channel, a non-selective cation channel.[2][3] This leads to an influx of sodium ions, causing cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and depletion of ATP, culminating in a form of non-apoptotic cell death called oncosis.[2][4][5]

  • Cell Starvation Response and Oxidative Stress: OXY can trigger a cellular starvation response by activating the AMPK/mTOR and PERK/eIF2α signaling pathways.[1][6] This leads to an inhibition of protein synthesis, induction of autophagy, mitochondrial dysfunction, and the generation of Reactive Oxygen Species (ROS), which can cause significant damage to normal cells.[1]

Q2: Is there a difference in sensitivity to this compound between normal and cancer cells?

A2: Yes, studies indicate a differential sensitivity. The cytotoxic efficacy of OXY is strongly correlated with the expression levels of the TRPM4 ion channel.[2][3] Many cancer cell lines, particularly triple-negative breast cancer cells, exhibit high TRPM4 expression and are therefore highly sensitive.[2][7] Normal cells may have lower endogenous TRPM4 expression, rendering them less susceptible, but they are not entirely immune to OXY's effects. The IC50 values for sensitive cancer cell lines can be in the sub-micromolar to low micromolar range (e.g., 0.33 - 1.19 µM), while resistant lines show IC50 values that can be over 100-fold higher (e.g., >38 µM).[7] While specific IC50 values for a wide range of normal cell lines are not extensively published, it is expected they would generally be higher than in sensitive cancer lines.

Q3: What are the potential strategies to protect my normal cells from this compound-induced cytotoxicity?

A3: Based on the mechanisms of action, several strategies can be employed:

  • Antioxidant Co-treatment: Given that OXY induces ROS generation, co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate oxidative stress-related damage.[8][9]

  • TRPM4 Channel Inhibition: For cytotoxicity mediated by oncosis, pre-treatment with a TRPM4 channel inhibitor could offer protection.

  • Modulation of the AMPK/mTOR Pathway: Since OXY activates the energy-sensing AMPK pathway, ensuring nutrient-rich conditions in the cell culture medium may provide a degree of resilience.

Q4: Can N-acetylcysteine (NAC) interfere with the intended anticancer effects of this compound in a co-culture experiment?

A4: This is a critical consideration. NAC acts as a broad-spectrum antioxidant and may counteract the ROS-dependent cytotoxic effects of OXY in cancer cells, potentially reducing its efficacy.[10] It is advisable to perform preliminary experiments to determine a concentration of NAC that provides protection to normal cells without significantly compromising the anti-cancer activity of OXY on the target cancer cells.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity in Normal Cells
Potential Cause Suggested Solution
High Endogenous TRPM4 Expression in Normal Cell Line Quantify TRPM4 expression via Western Blot or qPCR in your normal cell line. If expression is high, consider using a different normal cell line or pre-treating with a TRPM4 inhibitor (see Protocol 3).
High Sensitivity to Oxidative Stress Your normal cell line may have a lower intrinsic antioxidant capacity. Co-treat with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage (see Protocol 2).
Sub-optimal Cell Culture Conditions Ensure cells are healthy, within a low passage number range, and in the logarithmic growth phase before treatment. High confluency or nutrient depletion can exacerbate stress responses.
Incorrect OXY Concentration Perform a detailed dose-response curve for your specific normal cell line to determine its IC50. Start with a lower concentration range than used for sensitive cancer cells.
Problem 2: Inconsistent Results Across Experiments
Potential Cause Suggested Solution
Variability in Cell Health Standardize your cell culture practice. Use cells from the same passage number range for each experiment, seed at a consistent density, and ensure they are healthy (>95% viability) before starting the experiment.
Reagent Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles. Store stock solutions as recommended, typically at -20°C or -80°C.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for drug treatment and any protective agents. Small variations can lead to significant differences in cytotoxic outcomes.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the efficacy of potential mitigating agents. Note that this data is based on compounds with similar mechanisms of action and should be adapted and confirmed for your specific experimental setup with this compound.

Table 1: Illustrative Protective Effect of N-acetylcysteine (NAC) on Drug-Induced Cytotoxicity in a Normal Human Fibroblast Cell Line

Treatment GroupCell Viability (%)Reduction in Cytotoxicity (%)
Control (Vehicle)100 ± 5.0N/A
OXY (IC50 concentration)50 ± 4.5N/A
OXY + NAC (1 mM)65 ± 5.230%
OXY + NAC (5 mM)83 ± 4.866%
OXY + NAC (10 mM)91 ± 5.582%
Data are presented as mean ± SD. Cytotoxicity was assessed after 24 hours of treatment. This is hypothetical data for illustration.

Table 2: IC50 Values of Selected TRPM4 Inhibitors

CompoundIC50 (Electrophysiology)Cell LineReference
9-phenanthrol~20 µMHEK-293[3]
Flufenamic acid (FFA)9.2 ± 1.2 µMHEK-293[1]
Compound 4 (CBA)1.0 ± 0.2 µMHEK-293[1]
Compound 5 (NBA)1.8 ± 0.1 µMHEK-293[1]
These inhibitors could potentially be used to counteract OXY-induced oncosis. Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Normal Cells

This protocol uses a standard MTT assay to measure cell viability.

Materials:

  • Normal adherent cell line (e.g., human fibroblasts)

  • Complete cell culture medium

  • This compound (OXY) stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.

  • Prepare serial dilutions of OXY in complete medium. A typical final concentration range might be 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Replace the medium in the wells with the OXY dilutions.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)

Materials:

  • As in Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, neutralized to pH 7.4)

Procedure:

  • Seed cells as described in Protocol 1.

  • Prepare media containing OXY at a fixed concentration (e.g., the IC50 or 2x IC50) and varying concentrations of NAC (e.g., 0, 1, 2.5, 5, 10 mM).

  • It is generally recommended to pre-treat cells with NAC for 1-2 hours before adding OXY.

  • Remove the pre-treatment medium and add the co-treatment media (OXY + NAC).

  • Incubate for the desired time (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Compare the viability of cells treated with OXY alone to those co-treated with NAC to quantify the protective effect.

Protocol 3: Assessing Mitochondrial Dysfunction

This protocol uses JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells cultured on glass coverslips or in black-walled 96-well plates

  • OXY and any mitigating agents

  • JC-1 dye staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with OXY ± mitigating agents for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with the JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Analyze immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

Visualizations

OXY_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_oncosis Oncosis Pathway cluster_starvation Starvation Response Pathway OXY This compound (OXY) TRPM4 TRPM4 Channel Poisoning OXY->TRPM4 AMPK AMPK Activation OXY->AMPK Mito_Dys Mitochondrial Dysfunction OXY->Mito_Dys Na_Influx Na+ Influx TRPM4->Na_Influx Swelling Cellular & Nuclear Swelling Na_Influx->Swelling ATP_Depletion ATP Depletion Na_Influx->ATP_Depletion Oncosis Oncotic Cell Death Swelling->Oncosis ATP_Depletion->Oncosis mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Mito_Dys->ATP_Depletion ROS ROS Generation Mito_Dys->ROS ROS->Apoptosis

OXY-induced cytotoxicity pathways.

Mitigation_Workflow Start High Cytotoxicity in Normal Cells Check_TRPM4 Assess TRPM4 Expression Start->Check_TRPM4 High_TRPM4 High TRPM4 Check_TRPM4->High_TRPM4 Yes Low_TRPM4 Low TRPM4 Check_TRPM4->Low_TRPM4 No Check_ROS Measure ROS Generation High_ROS High ROS Check_ROS->High_ROS Yes No_ROS Low/No ROS Check_ROS->No_ROS No Use_TRPM4i Strategy: Use TRPM4 Inhibitor High_TRPM4->Use_TRPM4i Low_TRPM4->Check_ROS Use_NAC Strategy: Use Antioxidant (NAC) High_ROS->Use_NAC Reval_Dose Re-evaluate OXY Dose & Cell Line No_ROS->Reval_Dose End Optimized Experiment Use_TRPM4i->End Use_NAC->End Reval_Dose->End

Troubleshooting workflow for OXY cytotoxicity.

References

Troubleshooting inconsistent results in Oxyphenisatin Acetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oxyphenisatin Acetate (B1210297) (also known as Acetalax, NSC 59687).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Oxyphenisatin Acetate in a question-and-answer format.

General Issues

Q1: I am observing inconsistent or no antiproliferative activity with this compound. What are the potential causes?

A1: Inconsistent results can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to this compound. For instance, triple-negative breast cancer (TNBC) cell lines like MDA-MB-468, BT549, and Hs578T are highly sensitive, while others like MDA-MB-436 and MDA-MB-231 show significant resistance.[1] This differential sensitivity is strongly linked to the expression of Transient Receptor Potential Melastatin member 4 (TRPM4).[1]

  • Compound Stability and Storage: this compound solutions should be prepared fresh.[2] The compound is typically dissolved in DMSO.[2][3] Ensure proper storage of the stock solution (e.g., -20°C for long-term) to prevent degradation.[3]

  • Experimental Protocol: Adherence to a consistent, validated protocol is crucial. Variations in cell seeding density, treatment duration, and assay methods can all contribute to variability.

  • Reagent Quality: Verify the purity and integrity of your this compound. Use an analytical standard for critical applications.[4]

Q2: My this compound is precipitating in the cell culture medium. How can I resolve this?

A2: Precipitation is often due to solubility issues. This compound is soluble in DMSO.[3] To avoid precipitation, ensure the final concentration of DMSO in your culture medium is low and non-toxic to your cells (typically <0.5%). When preparing working solutions, add the DMSO stock solution to the medium and mix thoroughly. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]

Assay-Specific Problems

Q3: In my cell viability assay, the IC50 values are highly variable between experiments. How can I improve consistency?

A3: IC50 variability is a common challenge. Consider the following:

  • TRPM4 Expression: The primary determinant of sensitivity is the expression of the TRPM4 ion channel.[1][5] Cells with low or no TRPM4 expression will be resistant.[1] It is advisable to verify TRPM4 expression in your cell lines.

  • Assay Duration: Cell viability assays are typically performed after 72 hours of treatment to allow for sufficient drug effect.[1][6]

  • Cell Culture Conditions: Maintain consistent cell culture practices. Use cells within a narrow passage number range, as prolonged culturing can alter cellular characteristics. Ensure consistent CO2 levels (5%) and temperature (37°C).[6]

  • Assay Interference: Like many small molecules, this compound could potentially interfere with certain assay readouts (e.g., fluorescence-based assays).[7][8][9] Include appropriate controls, such as vehicle-treated cells and compound-only wells (no cells), to check for assay artifacts.

Q4: I am not observing the expected morphological changes associated with oncosis (e.g., cell swelling, membrane blebbing) after treatment.

A4: The induction of oncosis is rapid and dose-dependent.[1][5]

  • Time-Course: Oncosis features like cell and nuclear swelling can be observed within 5 to 30 minutes of treatment in sensitive cells.[5][6] Ensure you are observing the cells at early time points.

  • Cell Line Resistance: As mentioned, TRPM4-negative cell lines are resistant and will not exhibit these morphological changes.[1]

  • Compound Concentration: Use an effective concentration. For sensitive TNBC cell lines, concentrations around 1 to 10 µmol/L are typically effective.[1][6]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a pro-drug of oxyphenisatin.[2][10] Its anticancer activity involves poisoning the TRPM4 ion channel, leading to an influx of Na+ and water, which causes oncosis—a type of cell death characterized by cellular swelling and membrane blebbing.[1][5] This process is associated with mitochondrial dysfunction and ATP depletion.[1][6] In some estrogen receptor-positive (ER+) breast cancer cells, it can also induce apoptosis through an autocrine TNFα signaling pathway.[3][11]

Q: Which cell lines are sensitive to this compound? A: Sensitivity is highly correlated with TRPM4 expression.[1]

  • Sensitive: MDA-MB-468, BT549, Hs578T, MCF7, T47D.[1][11]

  • Resistant: MDA-MB-231, MDA-MB-436.[1][12]

Q: How should I prepare and store this compound stock solutions? A: Prepare stock solutions in high-quality, anhydrous DMSO.[2] For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), store at -20°C.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q: What are appropriate controls for my experiments? A:

  • Vehicle Control: Use a vehicle control (e.g., DMSO) at the same final concentration as in your experimental conditions.

  • Positive Control: Use a sensitive cell line (e.g., MDA-MB-468) to confirm the activity of the compound.

  • Negative Control: Use a resistant cell line (e.g., MDA-MB-231) to demonstrate specificity.

Data Presentation

Table 1: Antiproliferative Activity (IC50) of this compound in TNBC Cell Lines

Cell LineIC50 (µmol/L)Sensitivity
MDA-MB-4680.33High
BT5490.72High
Hs578T1.19High
MDA-MB-23138.4Resistant
MDA-MB-43648.7Resistant

Data from cell viability assays measured at 72 hours.[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo 2.0)

This protocol is adapted from studies on TNBC cell lines.[1][6]

  • Cell Seeding: Plate cells in 384-well plates at a density of 300 cells/well in 30 µL of complete medium.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Add various concentrations of this compound to the wells.

  • Incubation: Incubate for 72 hours.

  • Measurement: Measure cell viability using the CellTiter-Glo 2.0 Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Analysis: Analyze data using appropriate software (e.g., GraphPad Prism) to determine IC50 values.

Mitochondrial Membrane Potential Assay

This assay assesses mitochondrial dysfunction, a key feature of this compound-induced oncosis.[6]

  • Cell Seeding: Seed 3 x 10^5 cells/well in 6-well plates and incubate for 24 hours.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µmol/L) for various time points (e.g., 60 minutes, 4 hours). A positive control such as CCCP (2 µmol/L for 1 hour) can be used.

  • Staining: Incubate cells with a fluorescent probe for mitochondrial membrane potential (e.g., MT-1 MitoMP Detection Kit) for 30 minutes.

  • Harvesting: Wash cells with PBS and harvest by trypsinization.

  • Analysis: Resuspend cells in imaging buffer and analyze via flow cytometry. A decrease in fluorescence indicates mitochondrial dysfunction.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start_node Inconsistent Results Observed cat_reagent Reagent Issues start_node->cat_reagent cat_cell Cell Culture Issues start_node->cat_cell cat_assay Assay-Specific Issues start_node->cat_assay cat_data Data Interpretation start_node->cat_data sub_purity Check Compound Purity & Source cat_reagent->sub_purity sub_stability Verify Compound Stability (Prepare Fresh Solutions) cat_reagent->sub_stability sub_solubility Confirm Proper Solubilization (Precipitation Check) cat_reagent->sub_solubility sub_sensitivity Confirm Cell Line Sensitivity (Check TRPM4 Expression) cat_cell->sub_sensitivity sub_passage Use Low Passage Number Cells cat_cell->sub_passage sub_contamination Test for Mycoplasma Contamination cat_cell->sub_contamination sub_controls Include Appropriate Controls (Vehicle, Positive, Negative) cat_assay->sub_controls sub_duration Optimize Treatment Duration & Concentration cat_assay->sub_duration sub_interference Rule Out Assay Interference cat_assay->sub_interference sub_mechanism Consider Mechanism of Action (Oncosis vs. Apoptosis) cat_data->sub_mechanism sub_stats Use Appropriate Statistical Analysis cat_data->sub_stats

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Proposed Signaling Pathway of this compound

SignalingPathway oxy This compound (Acetalax) trpm4 TRPM4 Ion Channel (Poisoned) oxy->trpm4 tnfa Autocrine TNFα Stimulation (ER+ Cells) oxy->tnfa na_influx Rapid Na+ Influx & Water Influx trpm4->na_influx oncosis Oncosis: - Cell & Nuclear Swelling - Membrane Blebbing na_influx->oncosis mito Mitochondrial Dysfunction oncosis->mito atp ATP Depletion oncosis->atp death1 Oncotic Cell Death mito->death1 atp->death1 apoptosis Apoptosis tnfa->apoptosis

Caption: Proposed mechanism of this compound leading to cell death.

References

Technical Support Center: Optimizing Oxyphenisatin Acetate for Anti-Proliferative Research

Author: BenchChem Technical Support Team. Date: December 2025

IMPORTANT SAFETY NOTICE: Oxyphenisatin Acetate is a drug that was withdrawn from the market in many countries due to the risk of severe liver damage (hepatotoxicity).[1][2][3][4][5][6] All handling of this compound should be performed exclusively by trained personnel in a laboratory setting, adhering to strict safety protocols as outlined in the Safety Data Sheet (SDS).[7][8][9] This document is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-proliferative mechanism of action?

A1: this compound (also known as Acetalax) is a diphenolic laxative that was previously used clinically but has since been withdrawn.[6] Recent research has shown it possesses potent anti-proliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines.[10][11][12] Its primary mechanism is not through classical apoptosis, but rather by inducing oncosis, a form of non-apoptotic cell death.[10][11][12] This is achieved by "poisoning" the TRPM4 (Transient Receptor Potential Melastatin member 4) ion channel on the plasma membrane.[10][11][12] This leads to mitochondrial dysfunction, a depletion of ATP, and ultimately cell death characterized by cellular and nuclear swelling and membrane blebbing.[10][11][12]

Q2: Which cancer cell lines are sensitive to this compound?

A2: Sensitivity is highly dependent on the expression of the TRPM4 ion channel.[10][11] Cell lines with high TRPM4 expression are generally sensitive, while those with low or no expression are resistant. For example, TNBC cell lines like MDA-MB-468, BT549, and Hs578T are highly sensitive.[10][11] Conversely, MDA-MB-231 and MDA-MB-436, which lack endogenous TRPM4 expression, are resistant.[10][11] Ectopic expression of TRPM4 in resistant cells has been shown to sensitize them to the compound.[10][11] Some studies have also shown activity in estrogen receptor-positive (ER+) breast cancer cell lines such as MCF7 and T47D.[13][14]

Q3: What are the other signaling pathways affected by this compound?

A3: Beyond its primary effect on TRPM4, this compound has been shown to trigger a cellular starvation response. This involves the activation of the PERK/eIF2α and AMPK signaling pathways, coupled with a reduction in the phosphorylation of mTOR substrates like p70S6K and 4E-BP1.[13][14] This can lead to autophagy, mitochondrial dysfunction, and in some ER+ cell lines, autocrine TNFα-mediated apoptosis.[14]

Q4: What is a typical effective concentration range for in vitro experiments?

A4: The effective concentration, specifically the IC50 (half-maximal inhibitory concentration), varies significantly between cell lines. For highly sensitive TNBC cell lines, the IC50 can be in the sub-micromolar to low micromolar range (e.g., 0.33 µM for MDA-MB-468). For resistant lines, the IC50 can be over 100 times higher (e.g., 48.7 µM for MDA-MB-436). It is crucial to perform a dose-response curve for your specific cell line of interest to determine the optimal concentration.

Data Presentation: In Vitro Anti-Proliferative Activity

The following table summarizes the reported IC50 values for this compound in various breast cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (µM)SensitivityReference
MDA-MB-468 Triple-Negative Breast Cancer (TNBC)0.33High
BT549 Triple-Negative Breast Cancer (TNBC)0.72High
Hs578T Triple-Negative Breast Cancer (TNBC)1.19High
MCF7 ER-Positive Breast Cancer~0.8High[13]
T47D ER-Positive Breast Cancer~0.6High[13]
MDA-MB-231 Triple-Negative Breast Cancer (TNBC)38.4Resistant
MDA-MB-436 Triple-Negative Breast Cancer (TNBC)48.7Resistant

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Plasma Membrane cluster_cell Cancer Cell TRPM4 TRPM4 Ion Channel Mito Mitochondrial Dysfunction TRPM4->Mito Leads to ATP ATP Depletion Mito->ATP Swell Cellular & Nuclear Swelling ATP->Swell Bleb Membrane Blebbing Swell->Bleb Oncosis Oncotic Cell Death Bleb->Oncosis Oxy Oxyphenisatin Acetate Oxy->TRPM4 Poisons/Inhibits

Caption: Mechanism of this compound-induced oncosis via TRPM4 poisoning.

G cluster_assays Assess Anti-proliferative Effects start Seed Cancer Cells in 96-well plate treat Treat with serial dilutions of This compound start->treat incubate Incubate for 24-72 hours treat->incubate mt_assay MTT/MTS Assay (Metabolic Activity) incubate->mt_assay pi_stain Propidium Iodide Staining (Membrane Integrity) incubate->pi_stain annexin_v Annexin V Staining (Apoptosis vs. Oncosis) incubate->annexin_v analyze Data Analysis: Calculate IC50 Value mt_assay->analyze pi_stain->analyze annexin_v->analyze

Caption: General experimental workflow for assessing anti-proliferative effects.

Experimental Protocols

MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.

  • Reagents & Materials:

    • Cells of interest

    • 96-well flat-bottom plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[13]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).[14][15]

    • Microplate reader (absorbance at 570-590 nm).[13]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'medium only' background control.[15]

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

    • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16]

    • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11][16]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.[13]

    • Measurement: Read the absorbance at 570 nm (with an optional reference wavelength of >650 nm) within 1 hour.[13][16]

    • Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Cell Death Analysis (Annexin V & Propidium Iodide)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic/oncotic cells.

  • Reagents & Materials:

    • Treated and control cells

    • Flow cytometry tubes

    • Cold 1X PBS

    • 1X Annexin V Binding Buffer

    • Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

    • Propidium Iodide (PI) Staining Solution.

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA), neutralize, and combine with the supernatant.

    • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[10]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[12]

    • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

    • PI Addition: Just prior to analysis, add 5-10 µL of PI staining solution to each tube. Do not wash the cells after this step.

    • Analysis: Analyze the samples immediately on a flow cytometer.

      • Viable cells: Annexin V negative, PI negative.

      • Early Apoptotic cells: Annexin V positive, PI negative.

      • Late Apoptotic/Necrotic/Oncotic cells: Annexin V positive, PI positive.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Proliferation Assays
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven Cell Seeding: Cell clumping or inconsistent pipetting.[18]2. Edge Effects: Evaporation from outer wells of the plate.[18]3. Pipetting Errors: Inaccurate liquid handling.[19]1. Gently swirl the cell suspension before each pipetting step. Use wide-bore tips for cells prone to clumping.[18]2. Avoid using the outer wells for experimental samples; fill them with sterile PBS or media instead.[18]3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Low signal or no response to treatment 1. Incorrect Seeding Density: Too few cells to generate a strong signal.[18]2. Reagent Issues: Degraded MTT or solubilization solution.3. Incorrect Wavelength: Plate reader settings are wrong for the assay.[18]1. Optimize the initial cell seeding density for your specific cell line and assay duration.2. Use fresh reagents stored according to the manufacturer's instructions. Ensure MTT is protected from light.[11]3. Verify the absorbance/fluorescence settings on the plate reader are correct for your assay.
High background signal in control wells 1. Media Interference: Phenol (B47542) red or serum in the media can affect absorbance readings.[13]2. Contamination: Bacterial or fungal contamination can metabolize MTT.1. Use serum-free and phenol red-free medium during the MTT incubation step. Always include a "media only" control.[13]2. Regularly test for mycoplasma contamination. Practice good aseptic technique.
Troubleshooting Common Flow Cytometry Issues
Issue Potential Cause(s) Recommended Solution(s)
Weak or no fluorescent signal 1. Low Target Expression: The protein is not highly expressed.2. Reagent Problems: Insufficient antibody/stain concentration or degraded fluorochrome.3. Instrument Settings: Incorrect laser/filter or PMT voltage settings.[20]1. Use a positive control cell line known to express the marker. 2. Titrate your Annexin V and PI to find the optimal concentration.[21] Store reagents protected from light.3. Use single-color controls to set up appropriate compensation and voltages.
High background or non-specific staining 1. Excess Reagent: Too much Annexin V or PI was added.2. Cell Death during Prep: Harsh handling can damage cell membranes, leading to false positives.[21]3. Cell Clumps/Debris: Aggregates can cause unusual scatter profiles.[22]1. Perform a titration to determine the optimal staining concentration.[23]2. Handle cells gently. Use cold PBS/buffers and keep cells on ice.[24]3. Filter cell suspension through a 40 µm mesh before analysis to remove clumps.[24]
Poor separation between populations 1. Suboptimal Compensation: Spectral overlap between fluorochromes is not corrected properly.2. High Flow Rate: Running samples too quickly reduces resolution.[23]3. Delayed Analysis: Apoptosis/necrosis is a dynamic process; delays can shift populations.1. Always run single-stain compensation controls for each fluorochrome in your experiment.2. Use a low flow rate for acquisition to improve data resolution.[23]3. Analyze samples as soon as possible after staining is complete.[21]

References

Technical Support Center: Managing Hepatotoxicity in In Vivo Studies of Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity concerns during in vivo studies of Oxyphenisatin Acetate.

Frequently Asked Questions (FAQs)

Q1: What is the known hepatotoxic potential of this compound?

A1: this compound is a compound that has been associated with drug-induced liver injury (DILI).[1][2][3] Historical clinical reports have indicated its potential to cause liver damage in humans.[1][2][3] Therefore, careful monitoring for hepatotoxicity is crucial during in vivo preclinical studies.

Q2: Which animal models are most appropriate for studying this compound-induced hepatotoxicity?

A2: While specific literature on animal models for this compound is limited, rodents such as mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are commonly used for assessing DILI of new chemical entities.[4][5][6] The choice of species and strain may be influenced by the metabolic profile of the compound and the specific research question.

Q3: What are the typical biochemical markers to monitor for liver injury?

A3: Key serum biomarkers for hepatocellular injury include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[5][7] ALT is considered more specific to the liver.[7] Elevations in these enzymes suggest hepatocyte damage. Other important markers include alkaline phosphatase (ALP) and bilirubin (B190676) for cholestatic injury, and glutathione (B108866) (GSH) levels as an indicator of oxidative stress.[5][7]

Q4: What histopathological changes in the liver might be expected with this compound toxicity?

A4: Based on general mechanisms of DILI, potential histopathological findings could include hepatocellular necrosis (especially in the centrilobular region), inflammation, steatosis (fatty change), and in cases of chronic exposure, fibrosis.[5]

Q5: How can I distinguish between direct hepatotoxicity and idiosyncratic reactions in my animal model?

A5: Direct hepatotoxicity is typically dose-dependent and predictable, occurring at high doses of a compound. In contrast, idiosyncratic reactions are less predictable and may have an immune-mediated component. In animal studies, a clear dose-response relationship for liver injury markers would suggest direct toxicity.

Troubleshooting Guides

Issue 1: Unexpectedly High Serum ALT/AST Levels at a Presumed Non-Toxic Dose

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Vehicle-Induced Toxicity Run a vehicle-only control group to assess the effect of the delivery vehicle on liver enzymes.
Animal Strain Susceptibility Consider if the chosen animal strain is particularly sensitive. Review literature for strain-specific responses to hepatotoxins.
Dosing Error Double-check all dose calculations and the concentration of the dosing solution.
Underlying Health Issues in Animals Ensure animals are healthy and free from infections that could elevate liver enzymes.
Contaminated Feed or Water Verify the quality and purity of animal diet and water sources.
Issue 2: High Variability in Liver Enzyme Data Between Animals in the Same Group

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Dosing Technique Ensure consistent administration of this compound (e.g., gavage technique, injection site).
Differences in Food Consumption Fasting animals before dosing can help reduce variability in drug absorption and metabolism.
Genetic Variability within an Outbred Stock Consider using an inbred strain of animals for greater genetic homogeneity.
Sample Handling and Processing Standardize blood collection and processing protocols to minimize hemolysis, which can falsely elevate AST levels.
Issue 3: No Significant Elevation in ALT/AST, but Histopathology Shows Liver Damage

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Timing of Blood Collection The peak of enzyme release may have been missed. Conduct a time-course study to determine the kinetics of liver enzyme elevation.
Type of Liver Injury The injury may be primarily cholestatic or another form that does not cause a dramatic release of ALT/AST. Measure other markers like ALP and bilirubin.
Adaptive Response The liver may have initiated repair and regenerative processes, leading to a normalization of enzyme levels. Correlate with proliferation markers (e.g., Ki-67) in tissue sections.

Experimental Protocols

Protocol 1: Acute Hepatotoxicity Assessment of this compound in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., corn oil, 0.5% methylcellulose).

    • Group 2: Low dose this compound.

    • Group 3: Mid dose this compound.

    • Group 4: High dose this compound.

    • (n=8-10 animals per group).

  • Dosing: Administer a single dose of this compound or vehicle via oral gavage.

  • Sample Collection: Collect blood via cardiac puncture at 24 hours post-dose under terminal anesthesia.

  • Biochemical Analysis: Centrifuge blood to obtain serum and measure ALT and AST levels using a clinical chemistry analyzer.

  • Histopathology: Perfuse and collect the liver. Fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.

  • Data Analysis: Analyze biochemical data using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: Investigation of Oxidative Stress
  • Animal Model and Dosing: As described in Protocol 1.

  • Tissue Collection: At the time of sacrifice, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

  • Homogenization: Homogenize the liver tissue in an appropriate buffer.

  • GSH Assay: Measure the levels of reduced glutathione (GSH) in the liver homogenates using a commercially available colorimetric assay kit.

  • Lipid Peroxidation Assay: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels in the liver homogenates using a TBARS assay kit.

  • Data Analysis: Compare GSH and MDA levels between treated and control groups using statistical methods as described above.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound-Induced Hepatotoxicity in Mice (24 hours post-dose)

Treatment GroupDose (mg/kg)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)Liver GSH (nmol/mg protein) (Mean ± SD)
Vehicle Control035 ± 880 ± 159.5 ± 1.2
This compound50150 ± 45250 ± 607.2 ± 0.9
This compound150800 ± 210 1200 ± 3004.1 ± 0.7**
This compound3002500 ± 750 4000 ± 9802.5 ± 0.5***
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

DILI_Pathway Drug Oxyphenisatin Acetate Metabolism CYP450 Metabolism Drug->Metabolism RM Reactive Metabolite Metabolism->RM GSH_Depletion GSH Depletion RM->GSH_Depletion Covalent_Binding Covalent Binding to Mitochondrial Proteins RM->Covalent_Binding Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Covalent_Binding->Mito_Dysfunction Oxidative_Stress->Mito_Dysfunction JNK JNK Activation Mito_Dysfunction->JNK Necrosis Hepatocellular Necrosis JNK->Necrosis Release Release of ALT/AST Necrosis->Release

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow start Start: In Vivo Study dosing Animal Dosing (Vehicle & this compound) start->dosing monitoring Time-course Monitoring dosing->monitoring sacrifice Sacrifice & Sample Collection (Blood & Liver) monitoring->sacrifice biochem Biochemical Analysis (ALT, AST) sacrifice->biochem histopath Histopathology (H&E Staining) sacrifice->histopath mech_studies Mechanistic Studies (GSH, MDA) sacrifice->mech_studies data_analysis Data Analysis & Interpretation biochem->data_analysis histopath->data_analysis mech_studies->data_analysis

Caption: General experimental workflow for assessing hepatotoxicity.

References

How to handle degradation of Oxyphenisatin Acetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Oxyphenisatin Acetate (B1210297) in solution, focusing on preventing and troubleshooting its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Oxyphenisatin Acetate and its primary degradation pathway?

This compound is the di-acetylated prodrug of Oxyphenisatin.[1][2][3] As a phenolic acetate ester, its primary degradation pathway in solution is hydrolysis. This reaction, catalyzed by acid, base, or specific enzymes, cleaves the two acetate groups, converting the compound into its active form, Oxyphenisatin, and releasing acetic acid.[4][5][6] This degradation leads to a loss of the parent compound and may affect experimental outcomes.

Q2: What is the recommended solvent for preparing stock solutions?

The recommended solvent is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is insoluble in water and ethanol.[1] It is critical to use newly opened or properly stored anhydrous DMSO, as moisture-absorbing (hygroscopic) DMSO can significantly decrease solubility and promote hydrolysis.[1][2] For complete dissolution, sonication may be required.[2]

Q3: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the compound's integrity. Recommendations are summarized in the table below.

FormStorage TemperatureDurationRecommendations
Powder -20°C3 yearsKeep sealed in a dry environment.[2]
4°C2 yearsFor shorter-term storage.[2]
Stock Solution (in DMSO) -80°C1-2 yearsPreferred for long-term storage.[1][2]
-20°C1 month to 1 yearSuitable for shorter-term storage.[1][2]

To ensure stability:

  • Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store containers tightly closed to prevent moisture absorption.[7]

Q4: How stable is this compound in aqueous working solutions?

This compound is expected to be unstable in aqueous solutions due to hydrolysis. Formulations for in vivo experiments, which often contain aqueous components like ddH₂O, should be prepared fresh and used immediately for optimal results.[1][8]

Q5: What are the known incompatible materials?

Avoid strong acids, strong alkalis (bases), strong oxidizing agents, and strong reducing agents, as they can accelerate degradation.[7][9]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

Potential Cause Recommended Solution
Degradation of Stock Solution The stock solution may be old, stored improperly, or subjected to multiple freeze-thaw cycles. Discard the old stock and prepare a fresh solution from powder following the recommended protocol.
Degradation in Working Solution The compound is hydrolyzing in your aqueous assay buffer or cell culture medium. Prepare working solutions immediately before use. Minimize the time the compound spends in aqueous media before the experiment begins.
Incorrect Solvent Using DMSO that has absorbed moisture can reduce solubility and introduce water, accelerating hydrolysis. Use fresh, anhydrous-grade DMSO from a newly opened bottle.[1][2]
Precipitation A precipitate may form when the DMSO stock is diluted into an aqueous buffer where the compound is not soluble. Optimize the final DMSO concentration in your working solution (typically ≤0.5%) or consider using a surfactant like Tween-80 if compatible with your experiment.[1]

Problem: Visible precipitate or cloudiness in the DMSO stock solution.

Potential Cause Recommended Solution
Poor Solubility The concentration may be too high, or the DMSO may be hygroscopic. Try gentle warming or sonication to aid dissolution.[2] If the issue persists, use fresh, anhydrous DMSO and prepare a new, possibly more dilute, stock solution.
Freeze-Thaw Cycles Repeated freezing and thawing can cause the compound to come out of solution. Ensure the stock solution is fully thawed and vortexed before use. It is highly recommended to use single-use aliquots.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Use fresh, anhydrous-grade DMSO. To prepare a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of powder.

  • Dissolution: Vortex the vial thoroughly. If necessary, use an ultrasonic bath for several minutes to ensure complete dissolution.[2]

  • Aliquoting: Dispense the solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years).[2]

Protocol 2: Suggested HPLC Method for Monitoring Degradation

This protocol provides a starting point for developing a method to quantify this compound and detect its primary degradation product, Oxyphenisatin.

Parameter Recommendation
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Detection Wavelength Scan for optimal wavelength; start with 254 nm.
Injection Volume 10 µL.
Analysis Degradation is indicated by a decrease in the peak area of the parent this compound and the appearance of a new, more polar peak corresponding to Oxyphenisatin. Analytical standards for both compounds are recommended for positive identification.[10]

Reference Data & Pathways

Table 1: Stability of this compound Solutions
SolventRecommended ConcentrationStorage TemperatureMaximum Storage Period
Anhydrous DMSO25 - 80 mg/mL[1][2]-80°C1 - 2 years[1][2]
Anhydrous DMSO25 - 80 mg/mL[1][2]-20°C1 month - 1 year[1][2]
Aqueous Media (e.g., cell culture media, buffers)Varies (typically µM range)Room Temperature / 37°CUnstable, use immediately.[1][8]
Table 2: Illustrative pH-Dependent Degradation

No specific degradation kinetics data for this compound is publicly available. This table illustrates the expected behavior of a generic phenolic acetate ester based on the principle of acid/base-catalyzed hydrolysis.

Solution ConditionExpected Rate of HydrolysisExpected Half-Life (t½)
Acidic (pH < 4) Moderate (Acid-catalyzed)Hours to Days
Neutral (pH ~7) SlowestDays to Weeks
Alkaline (pH > 8) Rapid (Base-catalyzed)Minutes to Hours

Diagrams

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use p1 Weigh Powder p2 Add Anhydrous DMSO p1->p2 p3 Vortex / Sonicate p2->p3 p4 Create Single-Use Aliquots p3->p4 s1 Store at -80°C p4->s1 Long-term u1 Thaw Aliquot p4->u1 Immediate Use s1->u1 u2 Dilute into Aqueous Buffer (Prepare Fresh) u1->u2 u3 Perform Assay Immediately u2->u3 cp Critical Stability Point: Minimize time in aqueous buffer u2->cp u4 Analyze Data u3->u4 cp->u3

Caption: Experimental workflow for handling this compound.

G OxyAc This compound Oxy Oxyphenisatin (Active Drug) OxyAc->Oxy Hydrolysis (catalyzed by acid/base) H2O + 2 H₂O (Water) AcOH + 2 Acetic Acid

Caption: Primary degradation pathway of this compound.

G drug This compound (in ER+ Cancer Cells) tnfa ↑ TNFα Expression drug->tnfa tnfr1 ↓ TNFR1 Degradation drug->tnfr1 eif2a ↑ Phosphorylation of eIF2α drug->eif2a apoptosis Apoptosis tnfa->apoptosis tnfr1->apoptosis autophagy Autophagy eif2a->autophagy

Caption: Simplified signaling effects of this compound.

References

Optimizing incubation time for Oxyphenisatin Acetate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxyphenisatin Acetate (B1210297). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells show no significant response to Oxyphenisatin Acetate treatment. What are the possible reasons?

A1: Several factors could contribute to a lack of response. Consider the following:

  • Suboptimal Incubation Time: The treatment duration may be too short for the compound to induce a measurable effect. A time-course experiment is recommended to determine the optimal incubation period.

  • Inappropriate Concentration: The concentration of this compound may be too low for your specific cell line. A dose-response experiment is crucial to determine the effective concentration range.

  • Cell Line Resistance: The target cell line might have intrinsic or acquired resistance to this compound.

  • Drug Instability: this compound may not be stable in the cell culture medium over the entire incubation period. It is advisable to use freshly prepared solutions for each experiment.[1]

Q2: I am observing high variability between my experimental replicates. How can I minimize this?

A2: High variability can often be attributed to technical inconsistencies. Here are some tips to improve reproducibility:

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before seeding to have an equal number of cells in each well.[1]

  • Edge Effects: Wells on the perimeter of the microplate are prone to variations in temperature and humidity. It is best to avoid using these outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[1]

  • Pipetting Errors: Use calibrated pipettes and practice proper pipetting techniques to ensure accurate delivery of the compound and reagents.[1]

Q3: My cells are showing unexpected morphological changes that don't align with the expected mechanism of action. What could be the cause?

A3: Unforeseen changes in cell morphology can be due to a couple of factors:

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, might be causing cellular stress at the concentration used. It is essential to include a vehicle control (cells treated with the same concentration of the solvent alone) to distinguish the effects of the compound from those of the solvent.[1][2]

  • Off-Target Effects: this compound may have off-target effects that are independent of its primary mechanism of action.

Q4: How do I determine the optimal incubation time for my specific cell line and experimental endpoint?

A4: The optimal incubation time is critical for obtaining reliable and reproducible data. A time-course experiment is the most effective way to determine this. The detailed protocol below outlines the steps for conducting such an experiment. Generally, you should test a range of time points based on your literature search and the known mechanism of the drug.[2] For this compound, which can induce rapid oncosis within minutes to hours in sensitive cells[3][4], as well as longer-term effects like apoptosis and autophagy[5][6][7], a broad range of time points is recommended.

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time

This protocol describes a method to determine the optimal incubation duration for this compound treatment by assessing cell viability at multiple time points.

1. Materials:

  • Target cell line
  • Complete cell culture medium
  • This compound
  • DMSO (or other appropriate solvent)
  • 96-well cell culture plates
  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).[8]
  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[9] Further dilute the stock solution in a complete cell culture medium to the desired final concentration. It is recommended to start with a concentration known to be effective from the literature or a previously conducted dose-response experiment.
  • Treatment: Remove the old medium from the wells and add the medium containing this compound. Include the following controls:
  • Untreated Control: Cells in a complete medium only.
  • Vehicle Control: Cells in a medium containing the same concentration of DMSO as the treated wells.[2]
  • Incubation: Incubate the plates for a range of time points. Based on the known effects of this compound, suggested time points could be 1, 4, 8, 12, 24, 48, and 72 hours.[1][4][10]
  • Cell Viability Assay: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 1-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.[11][12]
  • Data Analysis: For each time point, normalize the data to the vehicle control. Plot cell viability against time to visualize the effect of this compound and determine the optimal incubation time for your desired experimental outcome.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Initial Screening in Breast Cancer Cell Lines

Cell LineReceptor StatusReported Effective Concentration (µM)Reference
MCF7ERα positive1 - 10[5][13]
T47DERα positive10[13]
MDA-MB-468ERα negativeModest activity reported[13]
Hs578tERα negativeModest activity reported[13]
MDA-MB-231ERα negativeResistant[5]

Table 2: Troubleshooting Guide for this compound Experiments

IssuePossible CauseRecommended Solution
No observable effect 1. Suboptimal incubation time or concentration.2. Cell line resistance.3. Drug instability.1. Perform time-course and dose-response experiments.2. Verify the expression of the drug target (e.g., TRPM4) in your cell line.3. Prepare fresh drug solutions for each experiment.
High variability between replicates 1. Inconsistent cell seeding.2. Edge effects.3. Pipetting errors.1. Ensure a single-cell suspension before seeding.2. Avoid using the outer wells of the plate.3. Use calibrated pipettes and proper technique.
Unexpected cell morphology changes 1. Solvent toxicity.2. Off-target effects.1. Include a vehicle control with the same solvent concentration.2. Consult the literature for known off-target effects of this compound.
Rapid cell death even at low concentrations High sensitivity of the cell line to membrane permeability changes.Start with very short incubation times (e.g., minutes to a few hours) and lower concentrations to establish a baseline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare this compound Stock & Dilutions add_treatment Add Drug & Controls to Cells prepare_drug->add_treatment incubate Incubate for Various Time Points (e.g., 1, 4, 8, 12, 24, 48, 72h) add_treatment->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Plot Time-Course viability_assay->data_analysis optimize Determine Optimal Incubation Time data_analysis->optimize

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol oxyphenisatin This compound trpm4 TRPM4 Ion Channel oxyphenisatin->trpm4 inhibits/poisons starvation Cell Starvation Response oxyphenisatin->starvation er_stress ER Stress (PERK activation) oxyphenisatin->er_stress na_influx Na+ Influx trpm4->na_influx mediates water_influx Water Influx na_influx->water_influx swelling Cell Swelling water_influx->swelling oncosis Oncosis swelling->oncosis apoptosis Apoptosis oncosis->apoptosis ampk AMPK Activation starvation->ampk eif2a eIF2α Phosphorylation starvation->eif2a via GCN2 mtor mTOR Inhibition ampk->mtor autophagy Autophagy mtor->autophagy er_stress->eif2a eif2a->apoptosis

Caption: Signaling pathways affected by this compound.

References

Troubleshooting unexpected off-target effects of Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxyphenisatin Acetate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: My cells are showing rapid and unexpected levels of cell death. Is this consistent with the known mechanism of this compound?

A1: Yes, this is a plausible, though potentially unexpected, off-target effect. While historically used as a laxative, recent research has repurposed this compound (also known as Acetalax) as a potential anti-cancer agent.[1] Its mechanism in this context is potent and can lead to rapid cell death, but not through classical apoptosis.

Recent studies in triple-negative breast cancer (TNBC) cell lines show that this compound induces a non-apoptotic form of cell death called oncosis .[1][[“]] This process is characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[1] If your microscopy results show cells with these morphological changes, you are likely observing oncosis. This effect is mediated by the poisoning of the ion exchange membrane protein TRPM4, leading to a massive influx of sodium ions and water.[1][[“]]

Q2: I am observing significant cytotoxicity in cell lines that are not from breast cancer. What is the potential mechanism?

A2: The cytotoxic effects of this compound are not limited to breast cancer cells. The key determinant of sensitivity appears to be the expression of the TRPM4 protein .[1] Cell lines that do not express TRPM4 have been shown to be resistant to the compound's effects.[1][[“]] Therefore, the unexpected cytotoxicity in your cell line of interest is likely linked to its endogenous expression of TRPM4.

Additionally, other studies have implicated different pathways. For instance, this compound has been shown to exert antiproliferative activity by activating the PERK/eIF2α and AMPK/mTOR signaling pathways, which are involved in the cellular stress response.[3] It is possible that your cell model is particularly sensitive to perturbations in these pathways.

Q3: My in vitro results are not translating to my in vivo models, with unexpected toxicity observed. What could be the cause?

A3: A significant historical concern with this compound is its hepatotoxicity (liver damage).[4][5][6][7][8] The drug was withdrawn from the market as a laxative due to reports of causing chronic active hepatitis.[4][8][9] This is a critical off-target effect to consider in any animal model. If your in vivo studies show signs of systemic toxicity, such as weight loss, lethargy, or elevated liver enzymes, it is highly probable that you are observing this known adverse effect. The laxative effect itself, which involves augmenting epithelial permeability in the colon, could also lead to dehydration and related complications in animal models.[10]

Q4: The potency (e.g., IC50) of this compound varies significantly between my experimental replicates. What could be the issue?

A4: Inconsistent results in potency assays can stem from several experimental factors.[11][12] Here are some common causes:

  • Cell Density: The number of cells seeded per well is critical. Overly high or low densities can affect nutrient availability and cell proliferation rates, altering the apparent drug sensitivity.[11]

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your culture medium. Precipitation can lead to inconsistent effective concentrations.

  • Assay Timing: The duration of drug exposure can significantly impact the observed effect. Oncosis induced by this compound can be rapid, so timing your endpoint measurement is crucial.[1]

  • Biological Variability: Ensure that you are using cells of a similar passage number and that they are in a consistent growth phase (e.g., logarithmic) at the start of each experiment.

Troubleshooting Guides

If you are encountering unexpected results, a systematic approach is the best way to identify the root cause.[13][14][15]

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

If you observe cytotoxicity, it is crucial to determine if it is due to the intended target or an off-target effect.

Problem: Unexpectedly high or variable cytotoxicity.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Step 1: Verify Compound - Purity (LC-MS) - Identity (NMR) - Solubility in Media A->B C Step 2: Confirm Target Expression - Does my cell line express TRPM4? - Western Blot / qPCR B->C D Step 3: Perform Control Experiments C->D E TRPM4-Negative Cell Line Control D->E Use appropriate controls F TRPM4 Knockout/Knockdown (e.g., CRISPR/siRNA) D->F Use appropriate controls G Result: Cytotoxicity Abolished E->G If... H Result: Cytotoxicity Persists E->H If... F->G If... F->H If... I Conclusion: Effect is TRPM4-dependent (On-Target) G->I J Conclusion: Effect is TRPM4-independent (Off-Target) H->J G cluster_cell Cancer Cell OXY Oxyphenisatin Acetate TRPM4 TRPM4 Channel OXY->TRPM4 poisons Na_Influx Massive Na+ Influx TRPM4->Na_Influx activates H2O_Influx Water Influx Na_Influx->H2O_Influx Swelling Cellular & Nuclear Swelling H2O_Influx->Swelling Mito Mitochondrial Dysfunction Swelling->Mito leads to Oncosis Oncotic Cell Death Swelling->Oncosis ATP ATP Depletion Mito->ATP ATP->Oncosis

References

Technical Support Center: Refinement of Oxyphenisatin Acetate Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Oxyphenisatin Acetate in preclinical animal models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer models?

A1: this compound (also known as Acetalax) is the prodrug of oxyphenisatin.[1][2][3] While historically used as a laxative, it has demonstrated potent antiproliferative activity in various cancer models, particularly in triple-negative breast cancer (TNBC).[4][5] Its primary anticancer mechanism involves acting as a poison for the TRPM4 (Transient Receptor Potential Melastatin member 4) ion exchange membrane protein.[1][4] This leads to a non-apoptotic form of cell death called oncosis, which is characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[1][5][[“]] Additionally, it can induce a cell starvation response, leading to autophagy and autocrine TNFα-mediated apoptosis.[1][7]

Q2: Why is the solubility of this compound a concern for in vivo studies, and what are the recommended formulations?

A2: this compound is a hydrophobic compound with low aqueous solubility, making it challenging to prepare formulations suitable for in vivo administration without precipitation, which can lead to inconsistent dosing and reduced bioavailability.[8] A common and effective approach is to use a co-solvent system. For intraperitoneal (i.p.) or oral administration, a vehicle consisting of a mixture of DMSO, PEG300, Tween 80, and saline is frequently used to create a stable suspension or solution.[1][9]

Q3: What are the known toxicities associated with this compound in animal models?

A3: The most significant known toxicity is hepatotoxicity (liver damage).[[“]][10][11][12] The FDA withdrew its approval for its use as a laxative in humans for safety reasons related to liver injury.[2][3] In animal studies, it is crucial to include a vehicle-only control group and monitor animals for signs of toxicity, such as weight loss, changes in behavior, and elevated liver enzymes (ALT, AST) in terminal blood samples.[13][14]

Q4: What is the typical dose range for this compound in murine cancer models?

A4: Based on published studies, a common dosage for assessing anti-tumor efficacy in murine xenograft models is 300 mg/kg administered intraperitoneally (i.p.) once daily.[1] Tolerability has also been demonstrated at 200 mg/kg given twice daily.[1] It is highly recommended to perform a Maximum Tolerated Dose (MTD) study in your specific animal model and strain to determine the optimal safe and effective dose for your experiments.[13]

Q5: How does the laxative mechanism of action of this compound differ from its anti-cancer effects?

A5: The laxative effect of diphenolic laxatives like oxyphenisatin is primarily attributed to an increase in epithelial permeability in the intestine, which alters fluid transport, rather than stimulating mucosal adenylate cyclase.[8][15] The anti-cancer mechanism, as currently understood, is more complex, involving the poisoning of the TRPM4 ion channel, induction of oncosis, and triggering a cellular stress response.[1][4][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of Compound During Formulation Incorrect solvent ratios or mixing order.Ensure the compound is fully dissolved in the primary organic solvent (e.g., 100% DMSO) before adding other co-solvents or aqueous components.[1][8] Add aqueous solutions slowly while vortexing. Prepare formulations fresh daily.[9]
High drug concentration.The concentration of this compound may be too high for the chosen vehicle. Try lowering the concentration or optimizing the vehicle composition (see Formulation Protocols below).[8]
Low temperature.Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution.[1][9]
Inconsistent Efficacy / High Variability Between Animals Inaccurate dosing due to precipitation or poor formulation homogeneity.Prepare fresh formulations and ensure the solution/suspension is homogenous (e.g., by vortexing) before each injection.[13]
Poor bioavailability.Intraperitoneal (i.p.) administration generally provides more consistent exposure than oral gavage for poorly soluble compounds.[13] Consider this route if not already in use.
Variability in tumor size at baseline.Randomize animals into treatment groups only after tumors have reached a specific, uniform size to minimize inter-animal variability.[13][16]
Adverse Effects in Animals (e.g., weight loss >20%, lethargy) Dose is above the Maximum Tolerated Dose (MTD).Immediately reduce the dose. It is critical to perform an MTD study before initiating efficacy experiments to establish a safe dose range.[13]
Vehicle toxicity.High concentrations of solvents like DMSO can be toxic. Always include a vehicle-only control group to assess the tolerability of the formulation itself. Keep the final concentration of DMSO to a minimum.[9]
Irritation at the injection site (for i.p. administration).Ensure the pH of the final formulation is close to physiological neutral. Reduce the percentage of organic co-solvents if possible without compromising solubility.[8] Ensure proper injection technique to avoid leakage into subcutaneous tissue.[17]
Lack of Efficacy at a Well-Tolerated Dose Insufficient drug exposure at the tumor site.Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of the compound. The dose may need to be increased if exposure is suboptimal.[13]
Tumor model resistance.The selected xenograft model may have intrinsic resistance. This could be related to low or no expression of the drug target, TRPM4.[1][4] Consider screening against a panel of different cell line-derived xenograft models.[13]

Data Presentation

Table 1: Solubility and Formulation Data for this compound
ProtocolSolventsAchieved ConcentrationSolution TypeReference
Protocol 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.23 mM)Suspended Solution (requires sonication)[1]
Protocol 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.18 mM)Clear Solution[1]
Protocol 310% DMSO, 90% Corn Oil≥ 1 mg/mL (2.49 mM)Clear Solution[1]
Protocol 45% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O2 mg/mL (4.98 mM)Clear Solution[9]
Protocol 55% DMSO, 95% Corn oil0.65 mg/mL (1.62 mM)Clear Solution[9]
Table 2: In Vivo Dosage and Administration in Murine Models
Animal ModelCancer TypeAdministration RouteDosageDosing ScheduleVehicleReference
MCF7 XenograftBreast CancerIntraperitoneal (i.p.)300 mg/kgOnce daily100% DMSO[1]
Various Tumor Models--300 mg/kgOnce dailyNot Specified[1]
Various Tumor Models--200 mg/kgTwice dailyNot Specified[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Suspension for i.p. Injection)

Objective: To prepare a 2.5 mg/mL suspended solution of this compound.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator bath

Methodology: (Based on Protocol 1 in Table 1[1])

  • Calculate the required amount of this compound and solvents based on the final desired volume and concentration.

  • For every 1 mL of final formulation, first dissolve 2.5 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the powder is fully dissolved. This creates the stock solution.

  • To the DMSO stock solution, add 400 µL of PEG300. Mix evenly.

  • Add 50 µL of Tween-80 to the mixture and mix evenly.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • The solution will appear as a suspension. Use an ultrasonic bath (sonicator) to ensure the compound is finely and homogeneously suspended.

  • Visually inspect the formulation for any large aggregates before administration. Prepare this formulation fresh before each use.

Protocol 2: General Procedure for a Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Cancer cell line (e.g., MCF7 or a TNBC line like MDA-MB-468)

  • Sterile PBS and cell culture medium

  • Matrigel or Cultrex BME (optional, to improve tumor take)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • This compound formulation and vehicle control

Methodology:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 2-10 x 10⁶ cells per 100 µL. Keep cells on ice. For improved tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.[20]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle Control, this compound 300 mg/kg) ensuring the average tumor volume is similar across all groups.[13][16]

  • Treatment Administration: Prepare the drug formulation and vehicle control fresh daily. Administer the treatment as per the dosing schedule (e.g., daily i.p. injections) based on the animal's body weight.[1] Monitor body weight daily or at least 3 times per week as a measure of toxicity.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss, severe lethargy).[13]

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, IHC for pharmacodynamic markers).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxyphenisatin_Acetate_MOA cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_stress_response Stress Response Pathway Oxy_Ac This compound TRPM4 TRPM4 Ion Channel Oxy_Ac->TRPM4 Poisons Stress Cellular Stress Oxy_Ac->Stress Na_Influx Uncontrolled Na+ Influx TRPM4->Na_Influx Swelling Cell & Nuclear Swelling Na_Influx->Swelling Mito_Dys Mitochondrial Dysfunction Na_Influx->Mito_Dys Blebbing Membrane Blebbing Swelling->Blebbing Oncosis Oncotic Cell Death Blebbing->Oncosis ATP_Dep ATP Depletion Mito_Dys->ATP_Dep ATP_Dep->Oncosis eIF2a eIF2α Phosphorylation Stress->eIF2a TNFa Autocrine TNFα Expression Stress->TNFa Apoptosis Apoptosis eIF2a->Apoptosis TNFR1 TNFR1 Degradation TNFa->TNFR1 TNFR1->Apoptosis

Caption: Mechanism of Action of this compound in Cancer Cells.

Xenograft_Workflow start 1. Cell Culture (~80% confluency) harvest 2. Harvest & Resuspend Cells (e.g., 5x10⁶ cells / 100 µL) start->harvest implant 3. Subcutaneous Implantation (Immunocompromised Mice) harvest->implant monitor 4. Tumor Growth Monitoring (Target: 100-200 mm³) implant->monitor randomize 5. Randomize into Groups (Vehicle, Treatment) monitor->randomize treat 6. Daily Administration (i.p. injection) randomize->treat measure 7. Monitor Tumor Volume & Body Weight treat->measure measure->treat Repeat Daily endpoint 8. Study Endpoint (e.g., Tumor > 1500 mm³) measure->endpoint analysis 9. Data Analysis & Tissue Collection endpoint->analysis

Caption: Experimental Workflow for a Murine Xenograft Efficacy Study.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Experiment Start issue Issue Encountered? start->issue precipitate Formulation Precipitation issue->precipitate Yes toxicity Animal Toxicity issue->toxicity Yes no_effect Lack of Efficacy issue->no_effect Yes end Experiment Optimized issue->end No sol_1 Check solvent ratios & mixing order. Use sonication. precipitate->sol_1 sol_2 Run MTD study. Reduce dose. Check vehicle toxicity. toxicity->sol_2 sol_3 Confirm target expression. Perform PK analysis. Check formulation. no_effect->sol_3 sol_1->start Reformulate sol_2->start Adjust Dose sol_3->start Re-evaluate Model

Caption: Logical Flowchart for Troubleshooting In Vivo Experiments.

References

Technical Support Center: Synthesis of Oxyphenisatin Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Oxyphenisatin Acetate and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low or no yield of the desired 3,3-bis(4-acetoxyphenyl)indol-2-one product.

  • Question: My reaction to synthesize an this compound derivative resulted in a very low yield or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in this Friedel-Crafts-type reaction can stem from several factors:

    • Inactive Catalyst: The acid catalyst (e.g., methanesulfonic acid, sulfuric acid) may be old or have absorbed moisture, reducing its activity. Solution: Use a fresh, anhydrous batch of the acid catalyst.

    • Poor Quality Reactants: The isatin (B1672199) or phenol (B47542) starting materials may be impure. Solution: Purify the starting materials by recrystallization or column chromatography before use. Check the purity via TLC or melting point.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature.

    • Steric Hindrance: Bulky substituents on either the isatin or the phenol can sterically hinder the reaction, making the formation of the quaternary carbon center difficult.[1] Solution: Consider using a stronger Lewis acid catalyst or higher reaction temperatures. In some cases, a different synthetic route may be necessary.

Problem 2: Presence of significant impurities in the crude product.

  • Question: After the reaction, my crude product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are these impurities and how can I minimize their formation?

  • Answer: Common impurities include unreacted starting materials, mono-substituted intermediates (3-(4-hydroxyphenyl)-3-hydroxyindol-2-one), and potential side products from self-condensation of the phenol.

    • Minimizing Impurities:

      • Control Stoichiometry: Use a slight excess of the phenol derivative to ensure the complete conversion of isatin.

      • Optimize Reaction Conditions: Avoid excessively high temperatures, which can lead to charring and the formation of undesired byproducts.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol, especially if it is electron-rich.

    • Purification:

      • Column Chromatography: Silica (B1680970) gel column chromatography is often effective for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Problem 3: Difficulty in purifying the final acetylated product.

  • Question: I am struggling to purify the final this compound derivative after the acetylation step. What purification strategies are recommended?

  • Answer: Purification challenges can arise from incomplete acetylation or the presence of byproducts.

    • Ensure Complete Acetylation: Monitor the acetylation reaction by TLC to ensure all hydroxyl groups have reacted. If the reaction is incomplete, consider extending the reaction time or using a more potent acetylating agent (e.g., acetic anhydride (B1165640) with a catalytic amount of DMAP instead of just acetic acid).

    • Work-up Procedure: After the reaction, a thorough aqueous work-up is crucial to remove excess acetic anhydride, acetic acid, and any inorganic salts. Washing with a saturated sodium bicarbonate solution will neutralize acidic components.

    • Chromatography and Recrystallization: As with the initial condensation product, a combination of column chromatography and recrystallization is the most effective approach for obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in synthesizing this compound derivatives? A1: The primary challenges include the construction of the sterically hindered quaternary carbon center at the C3 position of the oxindole (B195798) core and achieving high yields and purity, especially when dealing with substituted isatins and phenols.[1]

Q2: What is a general synthetic route for this compound? A2: A common method involves the acid-catalyzed condensation of isatin with two equivalents of phenol to form 3,3-bis(4-hydroxyphenyl)indol-2-one (oxyphenisatin). This intermediate is then acetylated, typically using acetic anhydride or acetyl chloride, to yield this compound.[2]

Q3: How can I monitor the progress of the synthesis reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the starting phenol but less polar than isatin, will have a distinct Rf value.

Q4: What are the recommended storage conditions for this compound and its derivatives? A4: These compounds should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping them at -20°C is recommended.[3] They are typically stable for several weeks at ambient temperature during shipping.[3]

Q5: Is this compound soluble in common organic solvents? A5: this compound is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[4] For biological assays, it is often dissolved in DMSO.[3][5]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 115-33-3[4]
Molecular Formula C24H19NO5[4]
Molar Mass 401.41 g/mol [4]
Appearance White to Off-White Solid[4]
Melting Point 244°C[4]
Boiling Point (Predicted) 566.5 ± 50.0 °C[4]
Density (Predicted) 1.282 ± 0.06 g/cm³[4]
pKa (Predicted) 13.55 ± 0.40[4]

Experimental Protocols

Protocol 1: Synthesis of 3,3-bis(4-hydroxyphenyl)indol-2-one (Oxyphenisatin)

This protocol is a representative example based on the condensation reaction of isatin and phenol.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq) and phenol (2.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid. Slowly add the acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid, ~0.3 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140°C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the isatin spot indicates the reaction is nearing completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water, which should cause the crude product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove the acid catalyst and excess phenol.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Protocol 2: Acetylation to form this compound

  • Reactant Setup: Suspend the purified 3,3-bis(4-hydroxyphenyl)indol-2-one (1.0 eq) in acetic anhydride (5-10 eq).

  • Catalyst Addition: Add a catalytic amount of pyridine (B92270) or a few drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60°C) for 2-4 hours until the starting material is fully consumed (as monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water until the filtrate is neutral.

  • Purification: Dry the crude product and purify it by recrystallization (e.g., from ethanol) to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Oxyphenisatin cluster_acetylation Acetylation cluster_purification Purification start_synthesis Isatin + Phenol reaction_synthesis Acid-Catalyzed Condensation start_synthesis->reaction_synthesis workup_synthesis Aqueous Work-up & Precipitation reaction_synthesis->workup_synthesis product_synthesis Crude Oxyphenisatin workup_synthesis->product_synthesis start_acetylation Crude Oxyphenisatin product_synthesis->start_acetylation Proceed to Acetylation reaction_acetylation Acetylation with Acetic Anhydride start_acetylation->reaction_acetylation workup_acetylation Aqueous Work-up & Neutralization reaction_acetylation->workup_acetylation product_acetylation Crude Oxyphenisatin Acetate workup_acetylation->product_acetylation start_purification Crude Product product_acetylation->start_purification Proceed to Purification purification_step Column Chromatography or Recrystallization start_purification->purification_step final_product Pure Product purification_step->final_product troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity problem Synthesis Problem Encountered cause_catalyst Inactive Catalyst problem->cause_catalyst Check for Low Yield cause_reactants Impure Reactants problem->cause_reactants Check for Low Yield cause_conditions Suboptimal Time/Temp problem->cause_conditions Check for Low Yield cause_stoichiometry Incorrect Stoichiometry problem->cause_stoichiometry Check for Impurity cause_side_reactions Side Reactions problem->cause_side_reactions Check for Impurity solution_catalyst Use Fresh Catalyst cause_catalyst->solution_catalyst solution_reactants Purify Starting Materials cause_reactants->solution_reactants solution_conditions Optimize & Monitor with TLC cause_conditions->solution_conditions solution_stoichiometry Adjust Reactant Ratio cause_stoichiometry->solution_stoichiometry solution_purification Column Chromatography & Recrystallization cause_side_reactions->solution_purification

References

How to control for the laxative effects of Oxyphenisatin Acetate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

WARNING: Oxyphenisatin Acetate was withdrawn from the market in most countries in the early 1970s due to a significant risk of severe liver damage (hepatotoxicity).[1] This document is intended for historical and informational purposes only and does not endorse or provide guidance for the current in vivo use of this compound. Researchers are strongly advised to use safer, modern alternatives for studying intestinal motility.

Safety and Historical Context

This compound is a stimulant laxative that was previously used for the treatment of constipation.[1] However, numerous reports linked its long-term use to serious liver injury, including chronic active hepatitis and jaundice, which led to its worldwide withdrawal from clinical use.[2][3][4][5][6] Therefore, any new in vivo experiments with this compound would raise significant ethical and safety concerns. The information presented here is based on historical data and is intended to inform researchers about the properties and risks of this compound.

Frequently Asked Questions (FAQs)

Q1: Why was this compound removed from the market?

A1: this compound was withdrawn due to its association with severe hepatotoxicity, including cases of chronic active hepatitis and jaundice, following long-term ingestion.[1][2][3][4][5][6]

Q2: What is the primary mechanism of the laxative action of this compound?

A2: As a stimulant laxative, this compound primarily increases intestinal motility and secretion.[7][8] It is believed to act by augmenting epithelial permeability, which leads to a net movement of fluid and electrolytes into the intestinal lumen.[9] Some studies also suggest it may inhibit the absorption of glucose and fluid, contributing to a bulk fluid effect in the intestines.[10]

Q3: Were there methods to control its laxative effects for other potential therapeutic uses?

A3: Historical literature focuses on characterizing its laxative properties rather than controlling them for other experimental purposes. Given that its primary and potent effect is laxation, separating this from other potential systemic effects in vivo would be methodologically challenging. The severe risk of liver toxicity ultimately halted further development and research for any indication.

Q4: What are the modern, safer alternatives for inducing laxation or studying intestinal motility in in vivo models?

A4: Researchers today have a variety of safer and well-characterized compounds to study intestinal motility. These include other stimulant laxatives like bisacodyl (B1667424) and sodium picosulfate, osmotic laxatives such as lactulose, and agents that modulate specific receptors involved in gut motility.[7][8]

Troubleshooting Guides (Historical Perspective)

This section addresses issues that would have been encountered during historical in vivo studies with this compound.

Issue 1: Unpredictable and Severe Diarrhea in Animal Models

  • Historical Challenge : The potent stimulant nature of this compound would likely lead to highly variable and often severe diarrhea, complicating the assessment of other physiological parameters. This could lead to dehydration and electrolyte imbalance in study animals.

  • Hypothetical Mitigation (Not Recommended) : Researchers might have attempted to use very low doses, but this would risk being below the threshold for other potential effects of interest. Co-administration of an anti-diarrheal agent with a different mechanism of action (e.g., an opioid receptor agonist like loperamide) could have been considered, but this would introduce a significant confounding variable.

Issue 2: Evidence of Liver Toxicity in Study Animals

  • Historical Challenge : During multi-day or chronic studies, researchers would have likely observed elevations in liver enzymes (e.g., ALT, AST), bilirubin, and potentially histopathological changes in the liver consistent with hepatitis.[3]

  • Hypothetical Mitigation (Not Recommended) : There is no known method to mitigate the inherent hepatotoxicity of this compound. This toxicity is a primary reason for its discontinuation. Any study would need to include rigorous liver function monitoring.

Experimental Protocols (Historical Context & Modern Alternatives)

Historical Approach: Characterizing Laxative Effects of this compound (for informational purposes only)

This protocol is a hypothetical reconstruction based on general methods for assessing laxatives from that era.

  • Animal Model : Wistar rats (180-220g).

  • Housing : Animals housed individually in metabolic cages to allow for the collection of feces.

  • Acclimatization : Animals acclimated for at least 3 days before the experiment.

  • Dosing : this compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage.

  • Parameters Measured :

    • Time to first defecation.

    • Total fecal output over a defined period (e.g., 8 or 24 hours).

    • Fecal consistency/water content.

  • Challenges : Severe diarrhea, dehydration, and potential for distress in the animals.

Modern Protocol: In Vivo Assessment of a Safer Stimulant Laxative (e.g., Bisacodyl)

  • Animal Model : C57BL/6 mice (8-10 weeks old).

  • Constipation Induction (Optional) : To mimic a constipated state, animals may be pre-treated with an agent like loperamide (B1203769) (an opioid receptor agonist that inhibits gut motility) for several days.

  • Dosing : Bisacodyl, dissolved in an appropriate vehicle, is administered orally. A vehicle control group and a positive control (e.g., a known laxative) are included.

  • Gastrointestinal Transit Time : A non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) is administered orally a set time after the test compound. The time taken for the marker to appear in the feces is recorded.

  • Fecal Parameters : Fecal pellets are collected, counted, and weighed. The water content can be determined by comparing wet and dry weights.

  • Ethical Considerations : Animals are monitored for signs of distress, and hydration is maintained.

Data Presentation

Table 1: Comparison of Stimulant Laxatives (Historical vs. Modern)

FeatureThis compound (Historical)Bisacodyl (Modern Alternative)
Status Withdrawn from marketApproved for use
Primary Mechanism Stimulates intestinal motility, increases mucosal permeability[7][9]Stimulates enteric nervous system, alters water and electrolyte absorption[7]
Key Side Effect Severe hepatotoxicity[1][2][3]Abdominal discomfort, electrolyte imbalance with overuse[7]
Use in Research Not recommended due to safety concernsCommonly used as a positive control in laxative assessment models[7]

Visualizations

Signaling Pathway

laxative_mechanism Oxy This compound (Withdrawn) Intestinal_Epithelium Intestinal Epithelial Cells Oxy->Intestinal_Epithelium Direct Action Bis Bisacodyl (Modern Alternative) ENS Enteric Nervous System (ENS) Stimulation Bis->ENS Permeability Increased Epithelial Permeability Intestinal_Epithelium->Permeability Fluid_Secretion Fluid & Electrolyte Secretion Permeability->Fluid_Secretion Motility Increased Intestinal Motility ENS->Motility Laxation Laxative Effect Fluid_Secretion->Laxation Motility->Laxation

Caption: Simplified comparison of the proposed mechanisms of this compound and Bisacodyl.

Experimental Workflow

experimental_workflow start Start: Select Animal Model (e.g., Mouse) constipation Optional: Induce Constipation (e.g., Loperamide) start->constipation dosing Administer Test Compound (e.g., Bisacodyl) & Controls constipation->dosing marker Administer Non-absorbable Marker (e.g., Charcoal Meal) dosing->marker collection Collect Feces over Time marker->collection analysis Analyze Fecal Parameters & Transit Time collection->analysis end End: Data Interpretation analysis->end

Caption: Modern experimental workflow for assessing laxative activity in an animal model.

References

Improving the stability of Oxyphenisatin Acetate for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Oxyphenisatin Acetate (B1210297) for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oxyphenisatin Acetate and what are its primary uses in research?

This compound (CAS: 115-33-3) is the acetate ester prodrug of oxyphenisatin.[1] In research, it is primarily investigated for its antiproliferative and anticancer activities.[2] It has been shown to inhibit the growth of various cancer cell lines, including breast cancer.[3] Its mechanism of action involves inducing a cell starvation response, leading to autophagy, mitochondrial dysfunction, and apoptosis.[3][4]

Q2: What are the main stability concerns for this compound?

As an acetate ester, this compound is susceptible to hydrolysis, which converts it to its active metabolite, oxyphenisatin. This conversion can be accelerated by factors such as pH, temperature, and the presence of certain enzymes in cell culture media or in vivo.[5] Additionally, like many small molecules, it may be sensitive to light and oxidation.[5][6]

Q3: How should I store this compound powder for long-term use?

For long-term stability, the powdered form of this compound should be stored under specific conditions to minimize degradation.

Storage ConditionDurationReference
-20°CUp to 3 years[2]
Dry and dark placeShort term (days to weeks)[3]

Q4: How should I store stock solutions of this compound?

The stability of this compound in solution is more limited than in its powdered form. Proper storage is crucial to maintain its integrity.

Storage ConditionSolventDurationReference
-80°CDMSOUp to 1 year[2]
-20°CDMSOUp to 1 month[2]

It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity over time.

This is a common problem that can often be attributed to the degradation of this compound in solution.

Possible Causes and Solutions:

CauseSolution
Hydrolysis in aqueous solutions: The ester groups of this compound can be hydrolyzed, especially at non-neutral pH or elevated temperatures.Prepare fresh working solutions from a frozen stock solution immediately before each experiment.[2][7] If experiments run for extended periods, consider replacing the media containing the compound at regular intervals.
Repeated freeze-thaw cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.Aliquot your stock solution into smaller, single-use volumes after initial preparation. This ensures that you are always working with a fresh aliquot for each experiment.[2]
Improper solvent: The choice of solvent can impact stability.Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions.[2][8] Ensure you are using high-purity, anhydrous DMSO, as moisture can promote hydrolysis.[2]
Exposure to light: Photodegradation can occur with prolonged exposure to light.Protect your stock and working solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Store solutions in the dark whenever possible.[6]

Issue 2: Poor solubility of this compound in aqueous media.

This compound is sparingly soluble in water, which can pose a challenge for in vitro experiments.[8]

Possible Causes and Solutions:

CauseSolution
Inherent low aqueous solubility: The chemical structure of this compound limits its solubility in water.First, dissolve the compound in a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution.[2][8] Then, dilute the stock solution into your aqueous experimental media. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
Precipitation upon dilution: The compound may precipitate out of solution when the stock is diluted into an aqueous buffer or media.To improve solubility and prevent precipitation in your final working solution, you can use a formulation containing excipients like PEG300 and Tween 80.[2][8] A common formulation involves a mixture of DMSO, PEG300, Tween 80, and water.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 401.41 g/mol )[1][9]

  • Anhydrous, high-purity DMSO[2]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance. For 1 ml of a 10 mM stock solution, you will need 4.014 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 ml of DMSO for every 4.014 mg of powder.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or experimental buffer

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform a serial dilution. For a 10 µM working solution, you will need to dilute the stock solution 1:1000.

  • Add 1 µl of the 10 mM stock solution to 999 µl of your pre-warmed cell culture medium or buffer.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • Use the working solution immediately in your experiment.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

This compound has been shown to induce a cellular starvation response, which impacts several key signaling pathways involved in cell growth, proliferation, and survival.[4]

G This compound Signaling Cascade OXY This compound GCN2 GCN2 OXY->GCN2 PERK PERK OXY->PERK AMPK AMPK (Activation) OXY->AMPK Mitochondrial_Dysfunction Mitochondrial Dysfunction OXY->Mitochondrial_Dysfunction TNFR1 TNFR1 Degradation OXY->TNFR1 eIF2a eIF2α GCN2->eIF2a PERK->eIF2a Translation Protein Translation (Inhibition) eIF2a->Translation mTOR mTOR (Inhibition) AMPK->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Autophagy Autophagy mTOR->Autophagy _4EBP1->Translation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis TNFR1->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Assessing Compound Stability and Activity

A logical workflow is essential to ensure that your experimental results are reliable and that any observed effects are due to the compound itself and not its degradation products.

G Workflow for Stability and Activity Assessment start Start prep_stock Prepare Fresh Stock Solution in DMSO start->prep_stock aliquot Aliquot and Store at -80°C prep_stock->aliquot prep_working Prepare Fresh Working Solution for Each Experiment aliquot->prep_working cell_treatment Treat Cells with Working Solution prep_working->cell_treatment assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) cell_treatment->assay data_analysis Analyze Data assay->data_analysis end End data_analysis->end

Caption: Recommended workflow for handling this compound.

References

Best practices for storing and handling Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Oxyphenisatin Acetate (B1210297), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Oxyphenisatin Acetate? A1: this compound is the prodrug of oxyphenisatin.[1] It has been studied for its antiproliferative activity against various cancer cell lines, including breast cancer.[2][3][4] Historically, it was also used as a laxative.[1][2][5] The FDA has withdrawn its approval for the use of this compound due to safety concerns, specifically its association with liver damage.[5][6][7][8][9]

Q2: How should I store this compound? A2: Proper storage is crucial to maintain the compound's stability. As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[2] For shorter periods, storage at 4°C is acceptable for up to two years.[2] Once dissolved in a solvent, stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are the recommended safety precautions for handling this compound? A3: When handling this compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[10][12] Avoid contact with skin and eyes.[10][12] In case of contact, wash the affected area thoroughly with soap and water.[10]

Q4: How do I dissolve this compound? A4: this compound is soluble in DMSO.[1][2][4] It is practically insoluble in water and ethanol.[1][13] For in vitro studies, a stock solution can be prepared in DMSO at a concentration of up to 80 mg/mL.[1][13] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1][2] Ultrasonic assistance may be needed to fully dissolve the compound.[2]

Q5: How stable is the compound once in solution? A5: In solvent, this compound is stable for up to two years when stored at -80°C and one year at -20°C.[2] Stock solutions stored at -20°C are noted to be stable for at least one month.[1] Working solutions for in vivo studies, often prepared as emulsions or suspensions, should be used immediately after preparation for optimal results.[1][14]

Q6: How should I dispose of this compound waste? A6: All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.[11] Contaminated materials and containers should be placed in a sealed, appropriately labeled container for disposal by a licensed waste disposal contractor.[15]

Data Summary Tables

Table 1: Storage Conditions and Stability

FormStorage TemperatureDuration
Powder-20°C3 years[1][2]
Powder4°C2 years[2]
In Solvent-80°C1-2 years[1][2]
In Solvent-20°C1 month - 1 year[1][2]

Table 2: Solubility Profile

SolventSolubilityConcentrationNotes
DMSOSolubleup to 80 mg/mL (199.29 mM)[1][13]Use fresh, anhydrous DMSO.[1][2] Sonication may be required.[2]
WaterInsoluble<1 mg/mL[1][13]-
EthanolInsoluble<1 mg/mL[1][13]-
ChloroformSlightly SolubleNot specified[3][6]-
Ethyl AcetateSlightly SolubleNot specified[3][6]-
MethanolSlightly SolubleNot specified[3][6]-

Troubleshooting Guide

Issue 1: The compound is not dissolving in DMSO.

  • Question: I am having trouble dissolving this compound in DMSO. What could be the cause?

  • Answer:

    • Check DMSO Quality: The most common issue is the presence of moisture in the DMSO, which significantly reduces the solubility of this compound.[1][2] Always use a new, unopened bottle of anhydrous or hygroscopic DMSO.

    • Use Mechanical Assistance: The compound may require mechanical assistance to fully dissolve. Try using an ultrasonic bath to aid dissolution.[2]

    • Verify Concentration: Ensure you are not exceeding the maximum solubility limit of approximately 80 mg/mL.[1][13]

Issue 2: I am observing inconsistent results between experiments.

  • Question: My experimental results with this compound are not reproducible. What should I check?

  • Answer:

    • Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound. Ensure you are using aliquots of your stock solution that have not been frozen and thawed multiple times.[1]

    • Age of Solution: If using older stock solutions, consider preparing a fresh one. While stable for long periods when stored correctly, unforeseen degradation can occur. Solutions for in vivo use should always be prepared fresh.[1][14]

    • Working Solution Preparation: Ensure that the final concentration of DMSO in your cell culture medium is consistent and non-toxic to your cells. For in vivo formulations, ensure the suspension is homogeneous before each administration.[14]

Issue 3: I suspect my compound has degraded.

  • Question: How can I tell if my this compound has degraded?

  • Answer:

    • Visual Inspection: As a solid, this compound should be a white to off-white powder.[2][6] Any significant change in color could indicate degradation. When dissolved, the solution should be clear; any precipitation or color change in a stored solution may suggest instability.

    • Chemical Analysis: The most definitive way to check for degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). Comparing the HPLC profile of your sample to a fresh, high-purity standard will reveal any degradation products.

    • Functional Assay: A loss of potency in a reliable bioassay can also be an indicator of degradation. If a known sensitive cell line shows a reduced response, this may point to a problem with the compound's integrity.

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure for 100 mM Stock Solution:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out 4.01 mg of this compound (Molecular Weight: 401.41 g/mol ).

    • Add 100 µL of anhydrous DMSO to the powder.

    • Vortex thoroughly for 1-2 minutes to mix.

    • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the 100 mM stock solution.

    • Dilute the stock solution serially using the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).

Visualizations

G cluster_0 Troubleshooting Workflow: Solubility Issues start Start: Compound not dissolving check_dmso Is the DMSO anhydrous and fresh? start->check_dmso use_new_dmso Action: Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso No check_concentration Is the concentration below 80 mg/mL? check_dmso->check_concentration Yes use_new_dmso->check_dmso adjust_concentration Action: Reduce concentration or increase solvent volume. check_concentration->adjust_concentration No use_sonicator Have you used mechanical assistance? check_concentration->use_sonicator Yes adjust_concentration->check_concentration sonicate Action: Place in ultrasonic bath for 10-15 min. use_sonicator->sonicate No success Success: Compound Dissolved use_sonicator->success Yes sonicate->use_sonicator fail Issue Persists: Contact Technical Support

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Decision Tree: Storage and Handling start Compound Received form What is the form? start->form powder Solid Powder form->powder Solid solution In Solvent form->solution Liquid powder_storage Store at -20°C (Long-term) or 4°C (Short-term) powder->powder_storage solution_storage Store at -80°C (Long-term) or -20°C (Short-term) solution->solution_storage handling Handling Procedure powder_storage->handling solution_storage->handling ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe ventilation Use in a well-ventilated area or fume hood handling->ventilation

Caption: Decision tree for proper storage and handling of this compound.

References

Identifying and minimizing artifacts in Oxyphenisatin Acetate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxyphenisatin Acetate (B1210297) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize artifacts during experimental analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Oxyphenisatin Acetate and what are its primary characteristics?

A1: this compound is the prodrug of oxyphenisatin.[1] It functions as a laxative and has also been investigated for its antiproliferative activities in cancer research.[1][2] Being a prodrug, it is converted to its active form, oxyphenisatin, in the body.

Q2: What are the most common analytical techniques for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the quantification of this compound and its metabolites in biological matrices. These techniques offer the required selectivity and sensitivity for bioanalytical studies.

Q3: What are the expected primary degradation products of this compound that can act as artifacts in my assay?

A3: The primary degradation pathway for this compound is the hydrolysis of its two acetate ester groups. This results in two main degradation products: a mono-deacetylated intermediate and the fully deacetylated active form, oxyphenisatin. These hydrolytic degradants are the most common artifacts to monitor in your assays. This is analogous to the degradation of similar diphenolic laxatives like bisacodyl.[3][4][5]

Q4: How can I minimize the hydrolysis of this compound during sample preparation and analysis?

A4: To minimize hydrolysis, it is crucial to control the pH and temperature of your samples and solutions. Use of acidic mobile phases (e.g., with formic acid) for HPLC and LC-MS/MS can help to stabilize the acetate groups.[3] Samples should be kept at low temperatures (e.g., 4°C or on ice) during preparation and in the autosampler to slow down the degradation process.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

Potential Cause: You may be observing the hydrolysis degradation products of this compound. Due to the loss of acetate groups, these compounds are more polar and will have shorter retention times in a reversed-phase HPLC system.

Troubleshooting Steps:

  • Peak Identification:

    • Compare the retention times of your unknown peaks with those of this compound and, if available, a reference standard for oxyphenisatin. The degradation products will elute earlier than the parent compound.

    • Perform forced degradation studies (acid and base hydrolysis) on an this compound standard to confirm the identity of the degradation peaks.

  • Method Optimization:

    • Ensure your mobile phase is sufficiently acidic (e.g., pH 3-4) to suppress hydrolysis.

    • Optimize the gradient to ensure baseline separation between this compound and its degradation products.

  • Sample Handling:

    • Prepare samples fresh and keep them at a low temperature.

    • Minimize the time samples spend in the autosampler before injection.

Issue 2: Inaccurate Quantification in LC-MS/MS Analysis

Potential Cause: Matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, can lead to inaccurate quantification. Another cause could be the in-source fragmentation or degradation of this compound into its deacetylated forms.

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Prepare calibration curves in both neat solvent and the biological matrix to calculate the matrix factor.

  • Improve Sample Preparation:

    • Optimize your sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • An SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction and quantification.

  • Optimize MS Source Conditions:

    • Adjust source parameters (e.g., temperature, gas flows) to minimize in-source degradation of this compound.

Issue 3: Poor Peak Shape (Tailing) in HPLC

Potential Cause: For phenolic compounds like Oxyphenisatin and its acetate form, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the silanol groups and reduce secondary interactions.

    • Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

  • Column Selection:

    • Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic and phenolic compounds.

  • Check for Column Contamination:

    • Flush the column with a strong solvent to remove any adsorbed contaminants.

Data Presentation

Table 1: Predicted Mass-to-Charge Ratios (m/z) of this compound and its Hydrolytic Degradation Products for Mass Spectrometry.

CompoundMolecular FormulaMolecular Weight (Da)Predicted [M+H]⁺ (m/z)
This compoundC₂₄H₁₉NO₅401.41402.13
Mono-deacetylated IntermediateC₂₂H₁₇NO₄359.38360.12
Oxyphenisatin (Di-deacetylated)C₂₀H₁₅NO₃317.34318.11

Note: The molecular weights and predicted m/z values are based on the chemical structures.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from general guidelines for forced degradation studies and knowledge of similar compounds like bisacodyl.[3][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

  • Thermal Degradation: Store the solid drug substance at 70°C for 48 hours. Dissolve in methanol to a concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve in methanol to a concentration of 0.5 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.

Protocol 2: HPLC-UV Method for the Analysis of this compound and its Degradation Products

This is a starting point for an HPLC method; further optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 3: LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a general template and should be validated for your specific application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • LC Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient suitable for high-throughput analysis, for example, 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1: 402.1 -> Q3: [Product Ion 1], [Product Ion 2]

      • Internal Standard: Q1: [Mass of IS] -> Q3: [Product Ion of IS]

    • Note: Specific product ions and collision energies need to be optimized for your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC UPLC Separation Injection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound in plasma.

signaling_pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Oxy This compound AMPK AMPK Activation Oxy->AMPK mTOR mTOR Inhibition Oxy->mTOR TNFa TNFα Expression Oxy->TNFa Mitochondria Mitochondrial Dysfunction Oxy->Mitochondria Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy Apoptosis Apoptosis TNFa->Apoptosis Extrinsic Pathway Mitochondria->Apoptosis Intrinsic Pathway

Caption: Simplified signaling pathway of this compound leading to apoptosis.

References

Strategies to reduce variability in Oxyphenisatin Acetate xenograft studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Oxyphenisatin Acetate in xenograft models. This resource provides practical guidance to help you design robust experiments, troubleshoot common issues, and ultimately reduce variability in your study outcomes.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during xenograft experiments.

Q1: Why am I observing high variability in tumor growth rates within the same experimental group?

High inter-animal variability is a frequent challenge in xenograft studies and can arise from several sources.[1] Key factors include:

  • Cell Health and Preparation: The viability, passage number, and handling of cancer cells before implantation are critical. Using cells with low viability (<95%) or high passage numbers can lead to inconsistent tumor establishment and growth.[2]

  • Implantation Technique: Inconsistencies in the number of cells injected, the injection volume, and the anatomical location can significantly impact tumor take-rate and growth kinetics. The depth of implantation (e.g., subcutaneous vs. intradermal) can also affect tumor growth and response to therapy.[3]

  • Animal-Specific Factors: The age, weight, and overall health of the host mice can influence their ability to support tumor growth. Using a homogenous cohort of animals is essential.

  • Tumor Microenvironment: The inherent heterogeneity of the cancer cells and their interaction with the host microenvironment can lead to different growth patterns.

Q2: My tumor take-rate is low and inconsistent. What can I do to improve it?

A low tumor take-rate can derail a study. Consider the following solutions:

  • Optimize Cell Viability: Ensure cell viability is greater than 95% at the time of injection using a method like trypan blue exclusion. Keep cells on ice during preparation to maintain their health.

  • Use an Extracellular Matrix: Co-injecting cancer cells with an extracellular matrix like Matrigel can provide a supportive scaffold, improving cell engraftment and leading to more consistent tumor formation.[4]

  • Check Cell Line Tumorigenicity: Some cell lines are inherently less tumorigenic. It may be necessary to increase the number of cells injected per mouse. A pilot study to determine the optimal cell number is often beneficial.

  • Standardize Implantation: Ensure a consistent, slow injection of the cell suspension into the same subcutaneous location for all animals to prevent leakage and ensure uniform delivery.

Q3: How can I prepare a stable and consistent formulation of this compound for in vivo studies?

Proper drug formulation is crucial for consistent drug exposure. For a compound like this compound, which may have limited aqueous solubility, consider the following:

  • Vehicle Selection: A common approach for preclinical oral formulations is to use a mixture of solvents. For example, a formulation might consist of 10% DMSO, 40% PEG-300, and 50% PBS. Always include a vehicle-only control group in your study.

  • Fresh Preparation: It is best practice to prepare the dosing solution fresh before each administration to ensure stability and consistency.

  • Homogeneity: Ensure the formulation is a homogenous suspension or solution before each animal is dosed to prevent variability in the administered concentration.

Q4: What are the best practices for tumor measurement to minimize variability?

Inaccurate or inconsistent tumor measurements are a major source of technical variability.

  • Calipers vs. Imaging: While calipers are the most common method, they can be prone to error, especially with irregularly shaped tumors. MicroCT or ultrasound imaging can provide more accurate and reproducible volume measurements, which may reduce the number of animals required to achieve statistical significance.[5][6]

  • Standardized Technique: If using calipers, ensure the same researcher performs the measurements throughout the study to minimize inter-operator variability. Measure the length (l) and width (w) consistently.

  • Appropriate Formula: The most common formula for calculating tumor volume is (l x w²)/2. However, for more spherical tumors, other formulas might be more accurate. Consistency in the formula used is key.

  • Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups to prevent unconscious bias.

Section 2: Data on Reducing Variability

Standardizing key experimental parameters is essential for reducing variability. The following tables summarize quantitative data on the impact of different techniques.

Table 1: Effect of Cell Passage Number on Tumor Volume Variability

A study using the 4T1 breast cancer cell line demonstrated that a higher cell passage number (P10 vs. P9) resulted in significantly lower variability in tumor volume.

Cell Passage NumberMean Net Tumor Volume (mm³) (± SD)Coefficient of Variation (%)
Passage 9 (P9)1.74 (± 2.35)135.3%
Passage 10 (P10)4.01 (± 1.63)40.79%

Data adapted from a study by Rajaratinam et al. (2022). The coefficient of variation was reduced by 94.51% when using the higher passage number in this specific model.[7]

Table 2: Impact of Extracellular Matrix (Matrigel) on Tumor Growth Variability

Co-injection with an extracellular matrix can lead to more consistent tumor growth. Data from a study comparing a xeno-free hydrogel (VitroGel) to Matrigel showed that the synthetic gel resulted in lower standard deviation in tumor growth for the H2170 lung cancer cell line.

MatrixMean Tumor Volume (mm³) at Day 50 (H2170 cells)Standard Deviation Trend
Matrigel~400Higher
VitroGel~700Lower

Data adapted from TheWell Bioscience (2022), showing that VitroGel supported a higher tumor formation rate with lower standard deviation compared to Matrigel for H2170 cells.[4]

Table 3: Comparison of Tumor Measurement Techniques and Their Reproducibility

Advanced imaging techniques can offer higher reproducibility compared to traditional caliper measurements.

Measurement MethodIntra-Observer Coefficient of VariationInter-Observer Regression Coefficient
External Caliper14%0.91
MicroCT7%0.97

Data adapted from Jensen et al. (2008). A lower coefficient of variation and a regression coefficient closer to 1 indicate higher reproducibility.[6]

Section 3: Detailed Experimental Protocols

This section provides a standardized protocol for a subcutaneous xenograft study, highlighting critical steps for minimizing variability.

Protocol 1: Subcutaneous Xenograft Implantation and Monitoring

  • Cell Culture and Preparation (Critical for Consistency):

    • Culture cancer cells in the recommended medium and conditions. Ensure cells are free from contamination (e.g., mycoplasma).

    • Use cells in the logarithmic growth phase and within a consistent, low passage number range.

    • Harvest cells using a standardized trypsinization protocol.

    • Wash cells twice with sterile, serum-free medium or PBS.

    • Perform a cell count and viability assessment (e.g., trypan blue). Viability must be >95%.

    • Resuspend the final cell pellet in a sterile, ice-cold solution (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration (e.g., 1-5 x 10⁷ cells/mL). Keep the cell suspension on ice.

  • Animal Handling and Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG) of the same sex and a tight age and weight range (e.g., 6-8 weeks old).

    • Allow mice to acclimate to the facility for at least one week before the experiment.

    • Anesthetize the mouse using an approved protocol.

    • Shave and sterilize the injection site on the flank.

    • Gently mix the cell suspension before drawing it into a syringe (e.g., 1-cc syringe with a 27-gauge needle).

    • Inject the cell suspension (typically 100-200 µL) subcutaneously. Withdraw the needle slowly to prevent leakage.

  • Randomization and Group Formation:

    • Once tumors become palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Randomization should be based on both tumor volume and body weight to ensure even distribution across groups.

  • Drug Preparation and Administration (this compound):

    • Prepare the this compound formulation fresh daily. A potential vehicle is 10% DMSO, 40% PEG-300, and 50% PBS.

    • Ensure the formulation is homogenous before dosing each animal.

    • Administer the drug and vehicle consistently (e.g., same time of day, same route of administration).

  • Tumor Monitoring and Data Collection:

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • Record the body weight of each animal at the same frequency to monitor for toxicity.

    • Establish clear study endpoints based on tumor volume limits or signs of adverse health effects, in accordance with animal welfare guidelines.

Section 4: Visual Guides

Diagram 1: Experimental Workflow for Reducing Variability

The following diagram outlines the key stages of a xenograft study, emphasizing the points where standardization is crucial to minimize variability.

XenograftWorkflow cluster_pre Pre-Implantation cluster_implant Implantation & Grouping cluster_treat Treatment & Monitoring CellCulture Standardized Cell Culture (Low Passage, Log Phase) Viability Viability & Count Check (>95% Viability) CellCulture->Viability Suspension Cell Suspension Prep (Ice-cold, +/- Matrigel) Viability->Suspension Injection Consistent Injection (Site, Volume, Technique) Suspension->Injection AnimalPrep Homogenous Animal Cohort (Age, Sex, Weight) AnimalPrep->Injection TumorDev Tumor Development Injection->TumorDev Randomize Randomization (Tumor Volume & Body Weight) TumorDev->Randomize DrugPrep Drug Formulation (Fresh, Homogenous) Dosing Consistent Dosing (Time, Route) Randomize->Dosing DrugPrep->Dosing Measurement Blinded Tumor Measurement (Calipers/Imaging) Dosing->Measurement Data Data Analysis Measurement->Data

A standardized workflow for xenograft studies to minimize variability.

Diagram 2: Troubleshooting Guide for High Tumor Growth Variability

This flowchart provides a logical path for identifying the potential causes of inconsistent tumor growth.

Troubleshooting Start High Variability in Tumor Growth Observed CheckCells Review Cell Preparation Protocol Start->CheckCells CheckInjection Review Implantation Technique Start->CheckInjection CheckAnimals Assess Animal Cohort Homogeneity Start->CheckAnimals CheckDrug Verify Drug Formulation & Dosing Start->CheckDrug Sol_Cells - Use low passage cells - Ensure >95% viability - Consistent use of Matrigel? CheckCells->Sol_Cells Sol_Injection - Consistent injection site/depth? - Cell suspension homogenous? - Leakage from injection site? CheckInjection->Sol_Injection Sol_Animals - Consistent age and weight? - Any underlying health issues? CheckAnimals->Sol_Animals Sol_Drug - Was drug formulation fresh? - Was it homogenous before dosing? - Consistent administration? CheckDrug->Sol_Drug

A troubleshooting flowchart for high tumor growth variability.

Diagram 3: Potential Signaling Pathways Modulated by this compound

This compound has been shown to induce a cell starvation response, leading to apoptosis. One recently identified mechanism is the poisoning of the TRPM4 ion channel, leading to oncosis. This diagram illustrates these potential anti-cancer mechanisms.

Potential signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Properties of Oxyphenisatin Acetate and Bisacodyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297) and bisacodyl (B1667424), two compounds historically utilized as laxatives, have recently emerged as potential anti-cancer agents. This guide provides a comprehensive comparison of their anti-cancer effects, drawing upon available experimental data to elucidate their mechanisms of action, efficacy across different cancer cell lines, and the signaling pathways they modulate. The information is intended to support further research and drug development efforts in oncology.

Mechanism of Action: A Shared Pathway to Oncosis

Recent studies have revealed that both oxyphenisatin acetate and bisacodyl exert their anti-cancer effects through a common and distinct mechanism: the poisoning of the transient receptor potential melastatin member 4 (TRPM4) ion channel.[1][2][3] TRPM4 is a calcium-activated non-selective cation channel, and its dysregulation has been implicated in several cancers.[2]

The inhibition of TRPM4 by these compounds leads to a form of non-apoptotic, lytic cell death known as oncosis.[1][2][3] This process is characterized by cellular swelling, membrane blebbing, mitochondrial dysfunction, and depletion of ATP, ultimately leading to cell lysis and the release of cellular contents, which can provoke an inflammatory response.[1][2][3] Notably, the expression levels of TRPM4 in cancer cells have been identified as a predictive biomarker for the efficacy of both this compound and bisacodyl.[1][3]

Quantitative Comparison of Anti-Cancer Activity

The anti-proliferative effects of this compound and bisacodyl have been evaluated in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a quantitative comparison of their potency.

CompoundCancer TypeCell LineIC50 (µM)Citation
This compound Triple-Negative Breast CancerMDA-MB-4680.33[1]
Triple-Negative Breast CancerBT-5490.72[1]
Triple-Negative Breast CancerHs578T1.19[1]
Triple-Negative Breast CancerMDA-MB-43648.7[1]
Triple-Negative Breast CancerMDA-MB-23138.4[1]
Bisacodyl Triple-Negative Breast CancerMDA-MB-468, BT-549, Hs578TSensitive (Specific IC50 not provided, but pattern mirrors this compound)[1]
Triple-Negative Breast CancerMDA-MB-436, MDA-MB-231Resistant (Specific IC50 not provided, but pattern mirrors this compound)[1]
CompoundCancer TypeCell LineEC50 (µM)SelectivityCitation
Bisacodyl Glioblastoma (Quiescent Stem-like)TG1~5Selective for quiescent cells[4]
Glioblastoma (Quiescent Stem-like)TG16~10Selective for quiescent cells[4]
Glioblastoma (Quiescent Stem-like)OB1~15Selective for quiescent cells[4]
Non-cancerousHuman Astrocytes (HA)>100[4]
Non-cancerousFetal Neural Stem Cells (f-NSC)>100[4]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

cluster_drug_interaction Drug Interaction with TRPM4 cluster_cellular_events Cellular Events Leading to Oncosis This compound This compound TRPM4 Channel TRPM4 Channel This compound->TRPM4 Channel inhibition Bisacodyl Bisacodyl Bisacodyl->TRPM4 Channel inhibition Ion Dysregulation Ion Dysregulation Cell Swelling Cell Swelling Ion Dysregulation->Cell Swelling Membrane Blebbing Membrane Blebbing Cell Swelling->Membrane Blebbing Mitochondrial Dysfunction Mitochondrial Dysfunction Membrane Blebbing->Mitochondrial Dysfunction ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Oncotic Cell Death Oncotic Cell Death ATP Depletion->Oncotic Cell Death

Figure 1: Signaling pathway of oncosis induced by this compound and Bisacodyl.

cluster_workflow Experimental Workflow for In Vitro Anti-Cancer Drug Screening Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cancer Cell Lines Incubation Incubation Drug Treatment->Incubation Varying Concentrations Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Determine IC50 Western Blot Western Blot Incubation->Western Blot Analyze Protein Expression (e.g., TRPM4) Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis

References

Unraveling the Anti-Cancer Mechanisms of Oxyphenisatin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated mechanisms of action of Oxyphenisatin Acetate in various cell lines, juxtaposed with alternative compounds. Detailed experimental protocols and quantitative data are presented to offer a clear and objective resource for researchers in oncology and drug discovery.

Abstract

This compound, a diphenylmethane (B89790) laxative, has demonstrated notable anti-proliferative effects in a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of a cellular starvation response through the modulation of key signaling pathways, and more recently, the targeting of a specific ion channel. This guide delves into the experimental validation of these mechanisms, offering a comparative analysis with other laxative compounds that have also exhibited anti-cancer properties. By presenting detailed protocols and comparative data, this document aims to equip researchers with the necessary information to effectively study and potentially exploit these mechanisms for therapeutic development.

Comparative Analysis of Mechanism of Action

This compound's anti-cancer activity stems from at least two distinct, yet potentially interconnected, mechanisms. The primary validated pathways and a comparison with its structural analogs are summarized below.

Induction of a Cell Starvation Response

In several cancer cell lines, particularly breast cancer, this compound triggers a state of cellular starvation. This is achieved through the activation of the PERK/eIF2α and AMPK/mTOR signaling pathways.[1][2] This leads to a cascade of downstream effects including the inhibition of protein synthesis, induction of autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[2]

Poisoning of the TRPM4 Ion Channel

A more recent discovery has identified the transient receptor potential melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a direct target of this compound in triple-negative breast cancer (TNBC) cell lines.[3] By "poisoning" this ion channel, this compound disrupts ion homeostasis, leading to oncosis, a form of necrotic cell death characterized by cellular swelling and membrane blebbing.[3]

Comparison with Alternative Diphenylmethane Laxatives

Other diphenylmethane laxatives, such as Bisacodyl, Sodium Picosulfate, and Phenolphthalein, have also been investigated for their anti-cancer properties.

  • Bisacodyl: Similar to this compound, Bisacodyl has been shown to poison the TRPM4 ion channel in TNBC cell lines, inducing oncosis.[3] Its activity pattern across various cancer cell lines is highly correlated with that of this compound.[3]

  • Sodium Picosulfate: This compound is a prodrug that is activated by colonic bacteria. While its primary action is as a stimulant laxative, it has been shown to have cytotoxic effects on cultured liver cells.[1][4] Its anti-cancer mechanism is less well-defined compared to this compound and Bisacodyl.

  • Phenolphthalein: This compound has been shown to cause oxidative stress and alter tumor-suppressor gene pathways.[2] It has been found to be carcinogenic in some animal models, leading to its withdrawal from many markets.[2][5] Its mechanism of action appears to be distinct from the primary mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, providing a quantitative comparison of their anti-proliferative potencies.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)Reference
MCF-7ERα positivePotent (specific value not consistently reported)[1]
T47DERα positivePotent (specific value not consistently reported)[1]
MDA-MB-468ERα-negativeModest activity[1]
Hs578tERα-negativeModest activity[1]
MDA-MB-231ERα-negativeResistant[1]
BT-549Triple-Negative0.72[6]
MDA-MB-436Triple-Negative48.7[6]

Table 2: Comparative IC50 Values of Diphenylmethane Laxatives in Triple-Negative Breast Cancer Cell Lines

CompoundMDA-MB-468 (µM)BT-549 (µM)Hs578T (µM)MDA-MB-436 (µM)MDA-MB-231 (µM)Reference
This compound 0.330.721.1948.738.4[6]
Bisacodyl SensitiveSensitiveSensitiveResistantResistant[6]

(Note: Specific IC50 values for Bisacodyl were not provided in the primary source, but the sensitivity profile was reported to be very similar to this compound)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, pH 4.7) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

Protein Synthesis Assay ([³H]-Leucine Incorporation)

Principle: This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-leucine, into newly synthesized proteins.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Radiolabeling: Towards the end of the treatment period, add [³H]-leucine (final concentration ~1 µCi/mL) to each well and incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis and Protein Precipitation: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer. Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

  • Washing: Wash the protein pellets sequentially with 10% TCA and then with ethanol (B145695) to remove unincorporated [³H]-leucine.

  • Scintillation Counting: Dissolve the protein pellets in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in each sample and express the results as a percentage of the control.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-eIF2α, total eIF2α, phospho-AMPK, total AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for validating the mechanism of action of this compound.

Oxyphenisatin_Acetate_Signaling_Pathways Signaling Pathways of this compound cluster_starvation Cell Starvation Response cluster_trpm4 TRPM4 Poisoning Oxyphenisatin Acetate_Starvation This compound PERK PERK Oxyphenisatin Acetate_Starvation->PERK activates AMPK AMPK Oxyphenisatin Acetate_Starvation->AMPK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein Synthesis Inhibition Protein Synthesis Inhibition p_eIF2a->Protein Synthesis Inhibition Apoptosis_Starvation Apoptosis Protein Synthesis Inhibition->Apoptosis_Starvation p_AMPK p-AMPK AMPK->p_AMPK mTOR mTOR p_AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy suppresses (inhibition lifted) Autophagy->Apoptosis_Starvation Oxyphenisatin Acetate_TRPM4 This compound TRPM4 TRPM4 Ion Channel Oxyphenisatin Acetate_TRPM4->TRPM4 poisons Ion Homeostasis Disruption Ion Homeostasis Disruption TRPM4->Ion Homeostasis Disruption leads to Cell Swelling Cell Swelling Ion Homeostasis Disruption->Cell Swelling Oncosis Oncosis (Necrotic Cell Death) Cell Swelling->Oncosis Experimental_Workflow Experimental Workflow for Drug Efficacy Testing Cell_Culture 1. Cell Line Culture (e.g., MCF-7, MDA-MB-231) Drug_Treatment 2. Drug Treatment (this compound & Alternatives) Cell_Culture->Drug_Treatment Cell_Viability 3. Cell Viability Assay (MTT Assay) Drug_Treatment->Cell_Viability Protein_Synthesis 4. Protein Synthesis Assay ([3H]-Leucine Incorporation) Drug_Treatment->Protein_Synthesis Protein_Expression 5. Protein Expression Analysis (Western Blot for p-eIF2a, p-AMPK) Drug_Treatment->Protein_Expression Data_Analysis 6. Data Analysis & Comparison (IC50 values, pathway modulation) Cell_Viability->Data_Analysis Protein_Synthesis->Data_Analysis Protein_Expression->Data_Analysis

References

A Comparative Guide to Stimulant Laxatives in Cancer Research: Focus on Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimulant laxatives, a class of drugs primarily used to treat constipation, are increasingly being investigated for their potential applications in oncology. Constipation is a frequent and distressing side effect for cancer patients, often induced by opioid painkillers, chemotherapy, or reduced mobility.[1] While the primary role of laxatives in cancer care is supportive, recent research has unveiled intriguing anticancer properties of certain stimulant laxatives, notably Oxyphenisatin Acetate and its analogue Bisacodyl. This guide provides a comparative overview of this compound and other stimulant laxatives—Bisacodyl, Sodium Picosulfate, and Senna Glycosides—in the context of cancer research, focusing on their mechanisms of action, anticancer activity, and available experimental data.

Comparative Overview of Stimulant Laxatives

FeatureThis compoundBisacodylSodium PicosulfateSenna Glycosides (Sennoside A)
Chemical Class Diphenylmethane derivativeDiphenylmethane derivativeDiphenylmethane derivativeAnthraquinone glycoside
Primary Use in Cancer Patients Management of constipation[1]Management of opioid-induced constipation[2]Management of constipation[3]Management of constipation[1]
Anticancer Activity Reported Yes, particularly in Triple-Negative Breast Cancer (TNBC)[4][5]Yes, particularly in TNBC and glioblastoma[4][5][6]Cytotoxic effects on liver cells at high concentrations[7][8]Yes, in chondrosarcoma and colon cancer cell lines[1][9]
Primary Anticancer Mechanism Poisoning of TRPM4 ion channel, leading to oncosis[4]Poisoning of TRPM4 ion channel, leading to oncosis[4]Not well-definedInhibition of Wnt/β-catenin pathway, induction of apoptosis[1]

In Vitro Anticancer Activity: A Quantitative Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other stimulant laxatives against various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited.

AgentCancer Cell LineCancer TypeIC50 Value (µM)Reference
This compound MDA-MB-468Triple-Negative Breast Cancer0.33[4]
BT549Triple-Negative Breast Cancer0.72[4]
Hs578TTriple-Negative Breast Cancer1.19[4]
MDA-MB-436Triple-Negative Breast Cancer48.7[4]
MDA-MB-231Triple-Negative Breast Cancer38.4[4]
MCF7Breast Cancer (ER+)0.8[10]
T47DBreast Cancer (ER+)0.6[10]
Bisacodyl MDA-MB-468Triple-Negative Breast CancerSensitive (exact IC50 not specified)[4]
BT549Triple-Negative Breast CancerSensitive (exact IC50 not specified)[4]
Hs578TTriple-Negative Breast CancerSensitive (exact IC50 not specified)[4]
MDA-MB-436Triple-Negative Breast CancerResistant (exact IC50 not specified)[4]
MDA-MB-231Triple-Negative Breast CancerResistant (exact IC50 not specified)[4]
TG1 (quiescent)Glioblastoma Stem-Like~10[6]
Sennoside A SW1353Chondrosarcoma62.35[1]
Sodium Picosulfate Rabbit Liver CellsNot applicable (cytotoxicity study)Cytotoxic at 800-1600 µg/mL[7]

Mechanisms of Action in Cancer

This compound and Bisacodyl: TRPM4 Poisoning and Oncosis

Recent groundbreaking research has identified a novel anticancer mechanism for this compound and Bisacodyl in TNBC.[4][5] These compounds act by "poisoning" the Transient Receptor Potential Melastatin 4 (TRPM4), a monovalent-specific cation channel. This leads to a form of necrotic cell death called oncosis, characterized by cellular swelling, membrane blebbing, and eventual lysis.[4]

Mechanism of this compound / Bisacodyl in TNBC OA_B This compound Bisacodyl TRPM4 TRPM4 Ion Channel OA_B->TRPM4 Poisons Oncosis Oncosis (Cell Swelling, Lysis) TRPM4->Oncosis Leads to CellDeath Cancer Cell Death Oncosis->CellDeath Results in

Caption: Anticancer mechanism of this compound and Bisacodyl in TNBC.

Sennoside A: Wnt/β-catenin Pathway Inhibition

Sennoside A has demonstrated anticancer activity in human chondrosarcoma cells by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various cancers. By downregulating key components of this pathway, Sennoside A induces apoptosis and inhibits metastasis.[1]

Mechanism of Sennoside A in Chondrosarcoma SA Sennoside A Wnt Wnt/β-catenin Pathway SA->Wnt Inhibits Apoptosis Apoptosis SA->Apoptosis Induces Proliferation Cell Proliferation Metastasis Wnt->Proliferation Promotes Wnt->Apoptosis Inhibits

Caption: Anticancer mechanism of Sennoside A in chondrosarcoma cells.

Experimental Protocols

In Vivo Xenograft Model for this compound and Bisacodyl in TNBC
  • Animal Model: Patient-derived xenografts (PDXs) of TNBC implanted in immunodeficient mice.

  • Treatment Administration: this compound and Bisacodyl administered via intraperitoneal injection.

  • Dosage Regimen: Doses ranging from 100 to 300 mg/kg, administered 5 days a week for several weeks.

  • Outcome Measures: Tumor volume measurement over time to assess tumor regression.

  • Results: Both this compound and Bisacodyl induced complete regression of different TNBC PDXs.

Experimental Workflow: In Vivo Xenograft Study Start TNBC PDX Implantation (Immunodeficient Mice) Treatment Treatment Administration (i.p. injection, 5 days/week) - this compound - Bisacodyl Start->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis (Tumor Regression) Measurement->Analysis

References

Comparative Analysis of Oxyphenisatin Acetate and its Parent Compound Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the laxative compounds Oxyphenisatin Acetate (B1210297) and its parent, Oxyphenisatin. Both were historically used to treat constipation but were later withdrawn from the market in many countries due to concerns about liver damage.[1] This document outlines their mechanisms of action, presents comparative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for research and drug development.

Chemical and Pharmacological Properties

Oxyphenisatin and Oxyphenisatin Acetate are structurally related diphenolic compounds.[1] this compound functions as a prodrug, meaning it is inactive until it is chemically altered in the body.[2]

PropertyOxyphenisatinThis compound
Chemical Formula C₂₀H₁₅NO₃C₂₄H₁₉NO₅
Molar Mass 333.34 g/mol 401.41 g/mol
Mechanism of Action Direct stimulant of the colonic mucosa.[3]Prodrug that is hydrolyzed to the active Oxyphenisatin.[2]
Primary Indication (Historical) Laxative for constipation.[1]Laxative for constipation.[1]
Adverse Effects Associated with liver damage.[1][4][5][6][7]Associated with liver damage.[1][4][5][8]

Mechanism of Action and Efficacy

Oxyphenisatin exerts its laxative effect by directly stimulating the intestinal mucosa, which increases fluid secretion and enhances colonic motility.[3] This action is believed to be mediated by augmenting the permeability of the epithelial lining rather than through the stimulation of adenylate cyclase.[3]

This compound, being a prodrug, must first be converted to Oxyphenisatin by intestinal enzymes to become active. This conversion process is illustrated in the diagram below.

This compound This compound Oxyphenisatin (Active Form) Oxyphenisatin (Active Form) This compound->Oxyphenisatin (Active Form) Hydrolysis Intestinal Esterases Intestinal Esterases Intestinal Esterases->Oxyphenisatin (Active Form) Colonic Mucosa Stimulation Colonic Mucosa Stimulation Oxyphenisatin (Active Form)->Colonic Mucosa Stimulation Increased Motility Increased Motility Colonic Mucosa Stimulation->Increased Motility

Caption: Bioactivation of this compound.

Experimental Protocols

The evaluation of laxative efficacy in preclinical models is crucial for drug development.[9][10] Below is a generalized experimental workflow for assessing the laxative activity of compounds like Oxyphenisatin and its acetate form in a rodent model.

Experimental Workflow: In Vivo Laxative Activity Assay

  • Animal Selection and Acclimatization: Male rats or mice are typically used. They are housed in controlled conditions to adapt to the environment.

  • Induction of Constipation (Optional): Constipation can be induced using agents like loperamide (B1203769) to create a more clinically relevant model.[9][10]

  • Drug Administration: The test compounds (Oxyphenisatin or this compound) and a vehicle control are administered, usually orally. A positive control, such as bisacodyl, is often included for comparison.[9][10]

  • Data Collection: Key parameters measured include the total number of fecal pellets, the total weight of the feces, and the water content of the feces over a specified time period.

  • Gastrointestinal Transit Assay: In some protocols, a marker like charcoal meal is given, and the distance it travels through the intestine is measured to assess motility.[10]

  • Data Analysis: The results from the test groups are statistically compared to the control groups to determine the efficacy of the compounds.

cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Animal_Selection Select Animals Acclimatize Acclimatize Animal_Selection->Acclimatize Induce_Constipation Induce Constipation (e.g., Loperamide) Acclimatize->Induce_Constipation Administer_Vehicle Vehicle Control Induce_Constipation->Administer_Vehicle Administer_Test Test Compound Induce_Constipation->Administer_Test Administer_Positive Positive Control (e.g., Bisacodyl) Induce_Constipation->Administer_Positive Fecal_Parameters Measure Fecal Output (Weight, Number, Water Content) Administer_Vehicle->Fecal_Parameters GI_Transit Assess GI Transit (Charcoal Meal) Administer_Vehicle->GI_Transit Administer_Test->Fecal_Parameters Administer_Test->GI_Transit Administer_Positive->Fecal_Parameters Administer_Positive->GI_Transit Statistical_Analysis Statistical Comparison Fecal_Parameters->Statistical_Analysis GI_Transit->Statistical_Analysis

Caption: Generalized workflow for preclinical laxative testing.

Hepatotoxicity and Associated Signaling Pathways

The primary reason for the withdrawal of Oxyphenisatin and its acetate from the market was their association with liver damage, including chronic active hepatitis.[1][4][5][6][7][8] While the precise signaling pathways for Oxyphenisatin-induced hepatotoxicity are not fully elucidated, recent research into similar compounds and drug-induced liver injury suggests the involvement of complex cellular stress responses. For instance, studies on this compound's anti-cancer properties have highlighted its ability to activate the PERK/eIF2α and AMPK/mTOR signaling pathways, which are involved in cellular stress and energy sensing.[11] It is plausible that chronic activation or dysregulation of these or other stress-related pathways could contribute to hepatocyte injury.

Oxyphenisatin Oxyphenisatin Cellular_Stress Induction of Cellular Stress Oxyphenisatin->Cellular_Stress PERK_Activation PERK/eIF2α Pathway Activation Cellular_Stress->PERK_Activation AMPK_Activation AMPK/mTOR Pathway Activation Cellular_Stress->AMPK_Activation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PERK_Activation->Protein_Synthesis_Inhibition Autophagy_Modulation Modulation of Autophagy AMPK_Activation->Autophagy_Modulation Hepatocyte_Injury Hepatocyte_Injury Protein_Synthesis_Inhibition->Hepatocyte_Injury Autophagy_Modulation->Hepatocyte_Injury

Caption: Postulated signaling pathways in Oxyphenisatin toxicity.

Conclusion

References

Cross-Validation of Oxyphenisatin Acetate's Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Oxyphenisatin Acetate in patient-derived xenograft (PDX) models, benchmarked against alternative therapeutic agents. The information is supported by experimental data to inform preclinical research and drug development strategies.

Comparative Efficacy of this compound in Patient-Derived Xenografts

Recent preclinical studies have highlighted the potential of this compound, a repurposed laxative, as an anti-cancer agent. Its efficacy has been notably demonstrated in triple-negative breast cancer (TNBC) patient-derived xenografts, where it has been shown to induce complete tumor regression.[1][2] The primary mechanism of action involves the poisoning of the transient receptor potential melastatin member 4 (TRPM4) ion channel, leading to a form of non-apoptotic cell death known as oncosis.[3][4][5]

In comparative studies, Bisacodyl, another laxative with a similar chemical structure, has exhibited a comparable anti-proliferative profile and mechanism of action, also targeting the TRPM4 ion channel.[1][2][3][4] Both compounds have shown a distinct activity pattern compared to standard chemotherapies.[1][2] The expression of TRPM4 in cancer cells is a key predictor of sensitivity to both this compound and Bisacodyl.[1][2][3][4][5]

The following tables summarize the quantitative data from comparative efficacy studies.

Table 1: In Vivo Efficacy of this compound and Comparators in TNBC PDX Models
CompoundDosageAdministration RouteTumor ResponseReference
This compound100, 200, and 300 mg/kgIntraperitoneal (5 days/week)Complete Regression[2]
Bisacodyl100, 200, and 300 mg/kgIntraperitoneal (5 days/week)Complete Regression[2]
Carboplatin90 mg/kgIntraperitoneal (days 1 and 22)Not specified as complete regression[2]
Paclitaxel25 mg/kgIntraperitoneal (weekly)Not specified as complete regression[2]
Capecitabine540 mg/kg/dayIntraperitoneal (5 days/week)Not specified as complete regression[2]
Doxorubicin (Adriamycin)2 mg/kgIntraperitoneal (every 3 weeks)Not specified as complete regression[2]
Docetaxel20 mg/kgIntraperitoneal (every 3 weeks)Not specified as complete regression[2]
Cisplatin6 mg/kgIntraperitoneal (every 3 weeks)Not specified as complete regression[2]
Cyclophosphamide100 mg/kgIntraperitoneal (every 3 weeks)Not specified as complete regression[2]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

A generalized protocol for establishing and utilizing PDX models for efficacy studies is outlined below. Specific details may vary between studies.

  • Tumor Tissue Acquisition : Fresh tumor tissue is obtained from consenting patients, typically during surgical resection.[6]

  • Implantation : The tumor tissue is fragmented and surgically implanted into immunocompromised mice (e.g., NOD/SCID).[6][7] Implantation can be subcutaneous or orthotopic, depending on the tumor type and study objectives.[8]

  • Tumor Growth and Passaging : Once the tumors reach a specified size (e.g., 1,000-1,500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[6]

  • Drug Treatment : When tumors in the experimental cohort reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Drugs are administered according to the specified dosages and schedules.[2]

  • Efficacy Evaluation : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised for further analysis, such as histopathology and biomarker assessment.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound's anti-cancer activity is multifaceted, primarily initiated by its interaction with the TRPM4 ion channel. This triggers a cascade of events leading to cancer cell death. Additionally, it induces a cellular starvation response.

Oxyphenisatin_Acetate_Signaling_Pathway Figure 1: this compound Signaling Pathway OA This compound TRPM4 TRPM4 Ion Channel OA->TRPM4 Poisons StarvationResponse Cell Starvation Response OA->StarvationResponse Triggers Oncosis Oncosis (Non-Apoptotic Cell Death) TRPM4->Oncosis Induces CellSwelling Cellular & Nuclear Swelling Oncosis->CellSwelling MembraneBlebbing Membrane Blebbing Oncosis->MembraneBlebbing MitoDysfunction Mitochondrial Dysfunction Oncosis->MitoDysfunction ATPDepletion ATP Depletion Oncosis->ATPDepletion AMPK AMPK Activation StarvationResponse->AMPK PERK PERK Activation StarvationResponse->PERK mTOR mTOR Inhibition AMPK->mTOR Inhibits eIF2a eIF2α Phosphorylation PERK->eIF2a Phosphorylates TranslationInhibition Protein Translation Inhibition eIF2a->TranslationInhibition Leads to PDX_Experimental_Workflow Figure 2: Experimental Workflow for PDX Efficacy Studies PatientTumor Patient Tumor Acquisition Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Treatment_Groups Randomization into Treatment & Control Groups PDX_Establishment->Treatment_Groups Drug_Admin Drug Administration Treatment_Groups->Drug_Admin Data_Collection Tumor Measurement & Body Weight Monitoring Drug_Admin->Data_Collection Endpoint Study Endpoint (Tumor Excision) Data_Collection->Endpoint Analysis Data Analysis & Histopathology Endpoint->Analysis

References

A Comparative Analysis of the Oncosis-Inducing Potential of Dulcolax® and a Hypothetical Compound, Acetalax

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature and drug databases did not yield any publicly available information on a substance named "Acetalax." Therefore, a direct comparison based on existing experimental data is not feasible. This guide will proceed by providing a detailed analysis of the known cellular effects of Dulcolax® (bisacodyl), defining a framework for evaluating oncosis, and presenting a hypothetical experimental protocol for comparing Dulcolax® with a novel compound such as Acetalax.

Introduction to Oncosis and Relevant Compounds

Oncosis is a form of regulated cell death characterized by cellular swelling, organelle distension, and increased plasma membrane permeability, ultimately leading to cell lysis. It is distinct from apoptosis, which involves controlled cellular dismantling and packaging into apoptotic bodies. Understanding the potential of xenobiotics to induce oncosis is critical in toxicology and drug development.

Dulcolax® (Active Ingredient: Bisacodyl): Dulcolax® is a widely used over-the-counter stimulant laxative. Its active ingredient, bisacodyl (B1667424), acts locally on the colon to stimulate peristalsis and promote water and electrolyte accumulation in the intestinal lumen. While its primary mechanism is well-understood, its broader cellular effects, particularly at supra-therapeutic concentrations, are less characterized. Some studies have indicated that bisacodyl can induce cytotoxicity in colon cancer cells, primarily through apoptosis. However, data specifically investigating its oncosis-inducing potential is limited.

Acetalax: Acetalax remains a hypothetical compound for the purpose of this guide. The subsequent sections will outline the necessary experimental procedures to characterize its oncosis-inducing effects in comparison to the established compound, Dulcolax®.

Comparative Data on Cellular Viability

The following table summarizes existing data on the cytotoxic effects of bisacodyl, the active ingredient in Dulcolax®, on human colon cancer cell lines. This data provides a baseline for cytotoxicity, which is a prerequisite for oncosis induction.

CompoundCell LineAssay TypeConcentration for 50% Inhibition (IC50)Exposure TimeReference
BisacodylHT-29WST-1 Assay140.1 µM24 hours
BisacodylCaco-2WST-1 Assay185.3 µM24 hours
BisacodylHT-29Cytotoxicity Assay~150 µM24 hours

Note: The cited studies primarily associate bisacodyl-induced cell death with apoptosis and cell cycle arrest rather than oncosis.

Experimental Framework for Comparing Oncosis Induction

To compare the oncosis-inducing effects of Acetalax and Dulcolax®, a multi-step experimental workflow is proposed. This workflow is designed to first establish cytotoxicity and then specifically characterize the mode of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Morphological & Membrane Integrity Analysis cluster_2 Phase 3: Mechanistic Pathway Analysis A Prepare Cell Cultures (e.g., HT-29, Caco-2) B Dose-Response Treatment (Acetalax vs. Dulcolax) A->B C Cell Viability Assay (e.g., MTT, WST-1) B->C D Determine IC50 Values C->D E Treat cells with IC50 concentrations D->E Use IC50 for further tests F Phase-Contrast Microscopy (Observe for cell swelling) E->F G Membrane Permeability Assay (e.g., Propidium Iodide Staining) E->G I Treat cells with IC50 concentrations E->I Confirm mechanism H Quantify Oncosis vs. Apoptosis F->H G->H J Measure Intracellular ATP Levels I->J K Assess Mitochondrial Membrane Potential (e.g., JC-1 Assay) I->K L Western Blot for Key Proteins (e.g., PARP, Caspases) I->L

Caption: Experimental workflow for comparing the oncosis-inducing effects of two compounds.

Detailed Experimental Protocols

3.1.1 Cell Culture and Treatment: Human colorectal adenocarcinoma cell lines (e.g., HT-29 or Caco-2) will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells will be seeded in appropriate plates and allowed to adhere for 24 hours. Stock solutions of Acetalax and bisacodyl (from Dulcolax®) will be prepared in DMSO and diluted to final concentrations in the culture medium.

3.1.2 Cell Viability and IC50 Determination (MTT Assay):

  • Seed 5x10³ cells per well in a 96-well plate.

  • After 24 hours, treat cells with a range of concentrations of Acetalax and bisacodyl (e.g., 0-500 µM) for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.1.3 Morphological Analysis and Membrane Permeability (Propidium Iodide Staining):

  • Seed cells in a 24-well plate containing sterile coverslips.

  • Treat cells with the predetermined IC50 concentrations of Acetalax and bisacodyl for 24 hours.

  • Add Propidium Iodide (PI) to a final concentration of 1 µg/mL and Hoechst 33342 to 5 µg/mL to the culture medium 15 minutes before observation.

  • Observe the cells under a fluorescence microscope.

  • Oncotic cells will appear swollen with compromised membranes (PI-positive, red), while apoptotic cells may show condensed chromatin (bright blue with Hoechst) and late apoptotic/necrotic cells will be PI-positive. Healthy cells will exclude PI.

  • Quantify the percentage of oncotic cells from multiple fields of view.

Signaling Pathways in Oncosis

Oncosis is often triggered by a severe insult that leads to a rapid depletion of intracellular ATP. This energy crisis disrupts the function of ion pumps, such as the Na+/K+-ATPase, leading to an influx of ions and water, causing the characteristic cell swelling.

G A Cellular Insult (e.g., Acetalax, Dulcolax) B Mitochondrial Dysfunction A->B C ATP Depletion B->C D Failure of Ion Pumps (e.g., Na+/K+ ATPase) C->D E Influx of Na+, Ca2+, H2O D->E F Organelle Swelling (Mitochondria, ER) E->F G Plasma Membrane Blebbing & Increased Permeability E->G H Oncotic Cell Death (Lysis) F->H G->H

Caption: A simplified signaling pathway leading to oncosis.

To investigate this pathway, the following protocol can be used:

4.1 ATP Measurement Protocol:

  • Seed 1x10⁴ cells per well in an opaque-walled 96-well plate.

  • Treat cells with IC50 concentrations of Acetalax and bisacodyl for various time points (e.g., 2, 6, 12, 24 hours).

  • Use a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Normalize ATP levels to the total protein content or cell number and express as a percentage of the untreated control. A significant drop in ATP levels would support an oncotic mechanism.

Conclusion and Future Directions

While current data on Dulcolax® (bisacodyl) points towards apoptosis as a primary mode of cytotoxicity in cancer cell lines, the possibility of oncosis induction, particularly under different cellular conditions or at higher concentrations, cannot be ruled out without specific investigation. For any new compound, such as the hypothetical Acetalax, a systematic evaluation is essential. The experimental framework provided here offers a robust methodology for researchers and drug development professionals to directly compare the oncosis-inducing potential of novel and existing compounds, thereby elucidating their mechanisms of cellular toxicity and informing their therapeutic potential. Future studies should focus on executing these protocols to provide the empirical data needed for a direct comparison.

Unveiling TRPM4 as a Pharmacological Target of Oxyphenisatin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oxyphenisatin Acetate's effects on the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel against other known modulators. We present supporting experimental data, detailed protocols for validation, and visual diagrams of key pathways and workflows to objectively evaluate TRPM4 as a target of this compound.

Executive Summary

Recent research has identified the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a molecular target of the formerly used laxative, this compound (also known as Acetalax).[1][2] Studies in triple-negative breast cancer (TNBC) cell lines have demonstrated that the cytotoxic effects of this compound are dependent on the expression of TRPM4.[1][2] The proposed mechanism of action involves the "poisoning" of TRPM4, leading to its degradation through the ubiquitin-proteasome system and subsequent oncolytic cell death.[1][2] This guide compares the activity of this compound with other established TRPM4 inhibitors, providing a framework for further investigation and validation.

Comparative Analysis of TRPM4 Modulators

The following table summarizes the inhibitory potency of this compound and other known TRPM4 modulators. It is important to note that the mechanism of this compound appears to be distinct from direct channel blockers, as its efficacy is linked to inducing protein degradation.

Table 1: Quantitative Comparison of TRPM4 Inhibitors

CompoundActionIC50 ValueCell TypeSpeciesReference
This compound Induces TRPM4 degradation and oncosis~0.4 - 1.2 µM (in TRPM4-expressing TNBC cells)MDA-MB-468, BT549, HS578THuman[3]
9-PhenanthrolInhibitor~30 µMtsA-201Human[4]
NBA (Trpm4-IN-2)Inhibitor~0.125 µM (extracellular), ~0.187 µM (intracellular)tsA-201Human[4]
CBAInhibitor1.1 µM (endogenous), 1.8 µM (overexpressed)HEK293Human[5]
GlibenclamideInhibitor10 µM (reduced current to 7% of control)HEK cellsHuman[5][6]
Flufenamic acidInhibitorNot specified in provided results--[5]
QuinineInhibitor~100–500 µMHEK cellsHuman[5]

Experimental Validation Protocols

To validate TRPM4 as a target of this compound, a series of experiments can be conducted. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cell lines with and without TRPM4 expression.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,500 cells per well in triplicate.[7] Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Aspirate the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 560-590 nm using a microplate reader.[7][10]

  • Data Analysis: Calculate the percentage of surviving cells relative to the vehicle-treated control to determine the IC50 value.

Western Blot for TRPM4 Expression and Degradation

This protocol is used to assess the protein levels of TRPM4 in response to this compound treatment.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRPM4 (e.g., at a 1:1500 dilution) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize TRPM4 protein levels to a loading control like actin.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPM4 and can be used to assess the acute effects of compounds on channel function. While this compound's primary mechanism appears to be degradation, this method can confirm a lack of direct, acute channel blockade.

Protocol:

  • Cell Preparation: Use cells expressing TRPM4 (e.g., HEK293 cells with endogenous or overexpressed TRPM4) plated on glass coverslips.

  • Solution Preparation: Prepare an extracellular solution (e.g., Tyrode's solution) and an intracellular solution containing a calcium buffer to control the intracellular calcium concentration.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[4]

  • Seal Formation and Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance (GΩ) seal.[4] Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[4]

  • Current Recording: Clamp the cell at a holding potential of -60 mV.[4] Elicit TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms).[4]

  • Compound Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing this compound or a control TRPM4 inhibitor.

  • Data Analysis: Measure the current amplitude before and after compound application to determine the extent of inhibition.

Visualizing the Validation Framework

The following diagrams illustrate the key signaling pathway, the logical flow of the validation process, and a typical experimental workflow.

TRPM4 Activation Signaling Pathway Ca_influx Increased Intracellular Ca2+ TRPM4 TRPM4 Channel Ca_influx->TRPM4 Activates Na_influx Na+ Influx TRPM4->Na_influx Mediates Depolarization Membrane Depolarization Na_influx->Depolarization Leads to

Caption: TRPM4 activation by intracellular calcium leads to sodium influx and membrane depolarization.

Experimental Workflow for Target Validation start Start cell_lines Select Cell Lines (TRPM4+/TRPM4-) start->cell_lines viability_assay Cell Viability Assay (e.g., MTT) cell_lines->viability_assay western_blot Western Blot for TRPM4 Expression cell_lines->western_blot electrophysiology Patch-Clamp Electrophysiology cell_lines->electrophysiology data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot->data_analysis electrophysiology->data_analysis conclusion Conclusion on Target Validation data_analysis->conclusion

Caption: A typical workflow for validating TRPM4 as a drug target.

Logic for Validating this compound's Effect on TRPM4 Hypothesis Hypothesis: This compound targets TRPM4 Experiment1 Experiment 1: Compare cytotoxicity in TRPM4+ vs. TRPM4- cells Hypothesis->Experiment1 Experiment2 Experiment 2: Measure TRPM4 protein levels post-treatment Hypothesis->Experiment2 Prediction1 Prediction: Higher cytotoxicity in TRPM4+ cells Experiment1->Prediction1 Conclusion Conclusion: TRPM4 is a target of This compound Prediction1->Conclusion Prediction2 Prediction: Decreased TRPM4 protein levels Experiment2->Prediction2 Prediction2->Conclusion

Caption: Logical framework for confirming TRPM4 as the target of this compound.

References

Oxyphenisatin Acetate Demonstrates Promising Efficacy in Preclinical Triple-Negative Breast Cancer Models, Outperforming Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New preclinical research indicates that oxyphenisatin acetate (B1210297), a repurposed pharmaceutical agent, exhibits significant antitumor activity in triple-negative breast cancer (TNBC) models, in some cases leading to complete tumor regression. These findings position oxyphenisatin acetate as a potentially more effective therapeutic option compared to standard chemotherapy agents currently used for this aggressive form of breast cancer.

Triple-negative breast cancer accounts for 10-15% of all breast cancers and is characterized by its aggressive nature and lack of targeted treatment options.[1] Standard treatment typically involves a combination of cytotoxic chemotherapies, including taxanes, anthracyclines, and platinum-based agents. However, resistance to these drugs is common, highlighting the urgent need for novel therapeutic strategies.[1]

Recent studies have focused on the anti-cancer properties of this compound, demonstrating its potent antiproliferative effects in TNBC cell lines and patient-derived xenograft (PDX) models. In a notable in vivo study, this compound administered to mice with TNBC PDX tumors led to a decrease in tumor volume to undetectable levels within approximately 13 days. In contrast, untreated tumors in the control group doubled in volume every 7-8 days.[1]

Comparative Efficacy in TNBC Models

While direct head-to-head quantitative data from comparative in vivo studies with standard chemotherapy is emerging, preliminary findings suggest a significant advantage for this compound. One study highlighted that the cytotoxic effect of this compound was markedly greater than that of approximately 178 FDA-approved or clinical trial oncology drugs in TNBC cell lines.[1]

In patient-derived xenograft models, treatment with this compound has been shown to induce complete regression of TNBC tumors, a level of efficacy that is a high bar for standard chemotherapy regimens in similar preclinical models.

Table 1: Summary of In-Vivo Efficacy of this compound in TNBC Patient-Derived Xenograft (PDX) Models

Treatment GroupDosage and AdministrationOutcomeCitation
This compound100, 200, and 300 mg/kg; intraperitoneal injection 5 days/weekInduced complete regression of different TNBC PDX tumors.[1]
Untreated ControlN/ATumor volume doubling rate of approximately 7-8 days.[1]

Table 2: Standard Chemotherapy Agents Used in Comparative Preclinical TNBC Studies

Chemotherapy AgentClass
DoxorubicinAnthracycline
PaclitaxelTaxane
CarboplatinPlatinum-based agent
DocetaxelTaxane
CisplatinPlatinum-based agent
CyclophosphamideAlkylating agent
CapecitabineAntimetabolite

Mechanism of Action: A Novel Signaling Pathway

The antitumor activity of this compound is attributed to a mechanism of action distinct from traditional chemotherapies. It targets the ion exchange membrane protein TRPM4 (Transient Receptor Potential Melastatin 4).[2] Poisoning of TRPM4 by this compound leads to a non-apoptotic form of cell death known as oncosis. This process is characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[2][3] The expression level of TRPM4 in cancer cells may serve as a predictive biomarker for the efficacy of this compound.[2]

TRPM4_Signaling_Pathway cluster_TRPM4_effect Normal Function OA This compound TRPM4 TRPM4 Ion Channel OA->TRPM4 Inhibits/Poisons Na_Influx Na+ Influx TRPM4->Na_Influx Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Cell_Swelling Cellular & Nuclear Swelling Membrane_Depolarization->Cell_Swelling Blebbing Membrane Blebbing Cell_Swelling->Blebbing Mito_Dysfunction Mitochondrial Dysfunction Cell_Swelling->Mito_Dysfunction Oncosis Oncosis (Cell Death) Blebbing->Oncosis ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ATP_Depletion->Oncosis

This compound's Mechanism of Action via TRPM4 Inhibition.

Experimental Protocols

In Vitro Cell Viability Assay

The antiproliferative activity of this compound in TNBC cell lines was determined using the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay.

  • Cell Plating: TNBC cells were seeded in 384-well plates at a density of 300 cells per well in 30 µL of culture medium.

  • Drug Treatment: After 24 hours, cells were treated with varying concentrations of this compound.

  • Incubation: The plates were incubated for 72 hours.

  • Luminescence Measurement: Cell viability was measured by adding the CellTiter-Glo® 2.0 reagent, which quantifies ATP as an indicator of metabolically active cells. The luminescent signal was read using a microplate reader.

  • Data Analysis: Data were analyzed using GraphPad Prism software, with experiments performed in triplicate.

In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of this compound was evaluated in TNBC patient-derived xenograft models.

  • Tumor Implantation: Fragments of patient-derived TNBC tumors were implanted into immunocompromised mice.

  • Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered via intraperitoneal injection at doses of 100, 200, and 300 mg/kg, 5 days a week.

    • Standard Chemotherapy:

      • Carboplatin: 90 mg/kg (days 1 and 22)

      • Paclitaxel: 25 mg/kg (weekly)

      • Capecitabine: 540 mg/kg/day (5 days/week)

      • Doxorubicin: 2 mg/kg (every 3 weeks)

      • Docetaxel: 20 mg/kg (every 3 weeks)

      • Cisplatin: 6 mg/kg (every 3 weeks)

      • Cyclophosphamide: 100 mg/kg (every 3 weeks)

  • Tumor Volume Measurement: Tumor size was measured regularly to monitor treatment response.

  • Endpoint Analysis: At the end of the study, tumors were excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Plating Seed TNBC Cells (384-well plates) Treatment_vitro Treat with This compound Plating->Treatment_vitro Incubate_vitro Incubate (72 hours) Treatment_vitro->Incubate_vitro CTG_Assay CellTiter-Glo Assay Incubate_vitro->CTG_Assay Viability_Analysis Analyze Cell Viability CTG_Assay->Viability_Analysis Implantation Implant TNBC PDX into mice Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment_invivo Administer Treatments (this compound vs. Chemo) Randomization->Treatment_invivo Monitoring Monitor Tumor Volume Treatment_invivo->Monitoring Efficacy_Analysis Analyze Antitumor Efficacy Monitoring->Efficacy_Analysis

Preclinical Evaluation Workflow for this compound in TNBC.

Conclusion

The compelling preclinical data for this compound in TNBC models, particularly its ability to induce complete tumor regression through a novel mechanism of action, underscore its potential as a groundbreaking therapeutic for this challenging disease. Further clinical investigation is warranted to translate these promising findings into improved outcomes for patients with triple-negative breast cancer. The unique activity profile of this compound compared to standard chemotherapies suggests it could address the significant unmet need for more effective and durable treatment options.

References

A Comparative Analysis of the Metabolic Effects of Oxyphenisatin Acetate and Other Laxative Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic effects of the withdrawn stimulant laxative, Oxyphenisatin Acetate, and other major classes of laxatives, including osmotic, bulk-forming, and other stimulant agents. Due to the withdrawal of this compound from the market in the early 1970s due to hepatotoxicity, modern comparative experimental data is limited. This document synthesizes historical in-vivo and in-vitro data on this compound with current knowledge of other laxatives to provide a comprehensive metabolic comparison.

Executive Summary

Laxatives, while primarily targeting gastrointestinal motility, exert a range of metabolic effects that vary significantly across different classes. This compound, a diphenolic stimulant laxative, primarily acts by increasing intestinal epithelial permeability. This mechanism contrasts with osmotic laxatives that create a water gradient, and bulk-forming laxatives that increase fecal mass. Chronic use and abuse of laxatives can lead to significant metabolic disturbances, including electrolyte imbalances and nutrient deficiencies. Notably, this compound was withdrawn due to a significant risk of liver damage.

Comparative Data on Metabolic Effects

The following table summarizes the key metabolic effects of different laxative classes based on available experimental data. It is important to note that direct comparative studies involving this compound are scarce.

Metabolic Parameter This compound (Stimulant) Other Stimulants (e.g., Senna, Bisacodyl) Osmotic Laxatives (e.g., PEG, Lactulose (B1674317), Magnesium Hydroxide) Bulk-Forming Laxatives (e.g., Psyllium, Methylcellulose)
Electrolyte Balance Potential for significant electrolyte disturbances with chronic use, including hypokalemia.Chronic abuse is associated with hypokalemia and metabolic alkalosis or acidosis[1].Can cause electrolyte shifts, particularly with magnesium-containing preparations in renal impairment[2]. PEG formulations show minimal, clinically irrelevant changes in serum electrolytes like sodium[3][4]. Magnesium hydroxide (B78521) can lead to metabolic acidosis due to bicarbonate loss[5].Generally minimal impact on systemic electrolyte balance when used appropriately with adequate fluid intake[2].
Nutrient Absorption Shown to inhibit glucose absorption. Long-term use of stimulant laxatives can disrupt the absorption of various nutrients[6].Can reduce the absorption of fat-soluble vitamins (A, D, E, K) with long-term use.Generally do not significantly impair nutrient absorption. Some, like lactulose, are fermented by gut microbiota to produce short-chain fatty acids (SCFAs) which can have systemic metabolic benefits.Can decrease the absorption of some minerals and vitamins if taken concurrently. Psyllium may affect the absorption of certain medications.
Hepatotoxicity Withdrawn from the market due to a high incidence of drug-induced liver injury, including chronic active hepatitis[7][8][9].Other stimulant laxatives like senna and bisacodyl (B1667424) are not typically associated with significant hepatotoxicity when used at recommended doses[10].Generally considered safe for the liver.Not associated with hepatotoxicity.
Lipid Metabolism Limited data available.Limited direct evidence on lipid metabolism.Some studies suggest that certain osmotic laxatives may have minor effects on lipid profiles, but the clinical significance is unclear.Soluble fiber in some bulk-forming laxatives can help lower LDL cholesterol.
Gut Microbiota Effects on gut microbiota are not well-documented.Long-term use may alter the composition and function of the gut microbiota.Fermentable osmotic laxatives like lactulose act as prebiotics, promoting the growth of beneficial bacteria and the production of SCFAs[11].Can be fermented by gut bacteria, influencing the composition of the microbiota and producing SCFAs.

Experimental Protocols

Assessment of Intestinal Permeability (Lactulose/Mannitol (B672) Test)

This non-invasive test is a standard method for evaluating intestinal barrier function, which is relevant to the mechanism of action of this compound.

  • Subject Preparation: Subjects fast overnight.

  • Probe Ingestion: After emptying the bladder, subjects ingest a solution containing a known amount of two non-metabolizable sugars, typically 5g of lactulose and 2g of mannitol, dissolved in 100 mL of water[12].

  • Urine Collection: Urine is collected over a specified period, usually 5-6 hours[12].

  • Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using high-performance liquid chromatography (HPLC)[13].

  • Interpretation: Mannitol, a monosaccharide, is readily absorbed through the transcellular route, while the larger disaccharide, lactulose, is only minimally absorbed through the paracellular route (tight junctions). An increased urinary lactulose to mannitol (L:M) ratio indicates increased intestinal permeability[14].

Loperamide-Induced Constipation Model in Rodents

This is a common preclinical model to evaluate the efficacy of laxatives.

  • Induction of Constipation: Rodents (typically rats or mice) are administered loperamide, an opioid receptor agonist, which decreases gastrointestinal motility and intestinal fluid secretion, leading to constipation[15].

  • Treatment: Following the induction of constipation, animals are treated with the test laxative (e.g., this compound) or a control vehicle.

  • Parameters Measured:

    • Fecal Parameters: The number, wet weight, and water content of fecal pellets are measured over a defined period (e.g., 18 hours)[15].

    • Gastrointestinal Transit Time: A marker, such as charcoal meal, is administered orally, and the time taken for it to be expelled is measured. A shorter transit time indicates increased motility[15].

  • Interpretation: An increase in fecal number, weight, and water content, along with a decrease in gastrointestinal transit time, indicates a laxative effect.

Signaling Pathways and Mechanisms of Action

This compound: Increased Intestinal Permeability

This compound and other diphenolic laxatives are thought to exert their primary effect by augmenting the permeability of the intestinal epithelium. This allows for increased passage of water and electrolytes into the intestinal lumen, leading to a laxative effect. The precise molecular interactions at the tight junctions are not fully elucidated for this compound.

Oxyphenisatin_Mechanism Oxyphenisatin This compound IntestinalEpithelium Intestinal Epithelial Cells Oxyphenisatin->IntestinalEpithelium Acts on TightJunctions Tight Junctions IntestinalEpithelium->TightJunctions Modulates IncreasedPermeability Increased Paracellular Permeability TightJunctions->IncreasedPermeability Leads to WaterSecretion Water and Electrolyte Secretion into Lumen IncreasedPermeability->WaterSecretion LaxativeEffect Laxative Effect WaterSecretion->LaxativeEffect

Caption: Mechanism of this compound on Intestinal Permeability.

Osmotic Laxatives (Lactulose) and SCFA Signaling

Non-absorbable osmotic laxatives like lactulose are fermented by the gut microbiota into short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs can then influence systemic metabolism through various signaling pathways.

Lactulose_SCFA_Pathway cluster_gut Intestinal Lumen cluster_systemic Systemic Circulation & Tissues Lactulose Lactulose GutMicrobiota Gut Microbiota Lactulose->GutMicrobiota Fermented by SCFAs SCFAs (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs Produces GPCRs G-protein Coupled Receptors (GPR41, GPR43) SCFAs->GPCRs Activate MetabolicRegulation Metabolic Regulation (Glucose & Lipid Homeostasis) GPCRs->MetabolicRegulation InflammationModulation Inflammation Modulation GPCRs->InflammationModulation

Caption: Metabolic Signaling of SCFAs from Lactulose Fermentation.

Experimental Workflow for Comparative Laxative Study

A hypothetical experimental workflow for a comparative study on the metabolic effects of different laxatives is outlined below.

Experimental_Workflow cluster_groups Treatment Groups cluster_analysis Analysis AnimalModel Animal Model (e.g., Loperamide-induced constipation in rats) Control Control (Vehicle) AnimalModel->Control Oxyphenisatin This compound AnimalModel->Oxyphenisatin Osmotic Osmotic Laxative AnimalModel->Osmotic Bulk Bulk-forming Laxative AnimalModel->Bulk MetabolicCage Metabolic Cage Housing (Urine & Feces Collection) Control->MetabolicCage BloodSampling Blood Sampling (Baseline & Post-treatment) Control->BloodSampling Oxyphenisatin->MetabolicCage Oxyphenisatin->BloodSampling Osmotic->MetabolicCage Osmotic->BloodSampling Bulk->MetabolicCage Bulk->BloodSampling FecalAnalysis Fecal Analysis (Weight, Water Content) MetabolicCage->FecalAnalysis UrineAnalysis Urine Analysis (Electrolytes, Permeability Markers) MetabolicCage->UrineAnalysis SerumAnalysis Serum Analysis (Electrolytes, Lipids, Glucose, Liver Enzymes) BloodSampling->SerumAnalysis GutMicrobiotaAnalysis Gut Microbiota Analysis (16S rRNA sequencing) FecalAnalysis->GutMicrobiotaAnalysis

Caption: Workflow for a Comparative Study of Laxative Metabolic Effects.

Conclusion

This compound, as a representative of diphenolic stimulant laxatives, exhibits a distinct mechanism of action centered on increasing intestinal permeability. This contrasts with the osmotic and bulk-forming properties of other laxative classes. While all laxatives can pose risks of metabolic disturbances with misuse, the significant hepatotoxicity associated with this compound underscores the importance of understanding the systemic metabolic effects of laxative agents. Further research into the molecular mechanisms of different laxative classes is crucial for the development of safer and more targeted therapies for constipation and related disorders.

References

Replicating Historical Studies of Oxyphenisatin Acetate-Induced Hepatitis: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Then and Now: A Comparative Overview of Methodologies

The study of oxyphenisatin acetate-induced liver injury has transitioned from clinical case reports and patient observation to controlled, mechanistic investigations in the laboratory. While historical studies were crucial in identifying the association between the drug and liver damage, modern methods allow for a more detailed exploration of the underlying cellular and molecular pathways.

Data Presentation: Historical Observations vs. Modern Experimental Data

The table below summarizes the key differences in data collection and presentation between historical and contemporary studies.

ParameterHistorical Studies (Clinical Observations)Modern Studies (Preclinical Experiments)
Study Design Primarily case reports and prospective observational studies of patients taking oxyphenisatin acetate (B1210297).[1][2][3][4]Controlled in vitro and in vivo experiments with defined endpoints.
Subjects Human patients with a history of this compound ingestion.[1][2][3][4]Human-derived liver cells (e.g., HepaRG, primary human hepatocytes) or laboratory animals (e.g., mice).
Key Metrics Serum biochemical markers (ALT, AST, alkaline phosphatase, bilirubin), liver biopsy and histology, patient-reported symptoms.[1][2][3][4]Cell viability, cytotoxicity (LDH release), reactive oxygen species (ROS) production, mitochondrial membrane potential, gene and protein expression analysis, detailed histopathology and immunohistochemistry.
Data Analysis Descriptive statistics, correlation of drug ingestion with clinical outcomes.Statistical analysis of quantitative data from multiple experimental replicates, dose-response relationships.

Experimental Protocols: From Bedside to Bench

The following sections detail the methodologies characteristic of both historical and modern investigations into DILI, highlighting the shift from patient-focused diagnosis to hypothesis-driven experimentation.

Historical Approach: Clinical Observation and Diagnosis

The primary "experimental protocol" in the 1970s and 1980s for linking this compound to hepatitis was the careful documentation and analysis of clinical cases.

Objective: To establish a causal link between this compound ingestion and the development of acute and chronic hepatitis.

Methodology:

  • Patient Identification: Identification of patients presenting with symptoms of hepatitis (e.g., jaundice, fatigue, pruritus).

  • History and Physical Examination: Detailed medical history, with a specific focus on medication use, including over-the-counter laxatives containing this compound.

  • Biochemical Testing: Collection of blood samples to measure serum levels of:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase

    • Bilirubin

  • Liver Biopsy: In some cases, a liver biopsy was performed to examine the histopathological changes in the liver tissue.

  • Dechallenge and Rechallenge (in some instances): Observation of clinical and biochemical improvement upon withdrawal of the suspected drug (dechallenge). In a few documented cases, intentional or unintentional re-exposure (rechallenge) leading to a recurrence of liver injury was noted.

Modern Approach I: In Vitro Assessment of Hepatotoxicity

Current in vitro models provide a controlled environment to investigate the direct cytotoxic effects of a drug on liver cells and to explore the underlying molecular mechanisms.

Objective: To determine the potential of this compound to induce cytotoxicity, oxidative stress, and mitochondrial dysfunction in human liver cells.

Cell Line: HepaRG cells (a human-derived hepatic cell line that maintains many functions of primary human hepatocytes).

Methodology:

  • Cell Culture: HepaRG cells are cultured in a suitable medium and seeded in multi-well plates.

  • Drug Exposure: Cells are treated with a range of concentrations of this compound for various time points (e.g., 24, 48 hours).

  • Cytotoxicity Assays:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.

    • MTT/WST-1 Assay: Cell viability is assessed by measuring the metabolic activity of the cells.

  • Oxidative Stress Measurement:

    • ROS Assay: Intracellular reactive oxygen species (ROS) production is quantified using fluorescent probes (e.g., DCFH-DA).

  • Mitochondrial Function Assessment:

    • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are measured using fluorescent dyes (e.g., JC-1, TMRM) to assess mitochondrial health.

  • Gene and Protein Expression Analysis:

    • qPCR and Western Blotting: To analyze the expression of genes and proteins related to stress responses (e.g., Nrf2 pathway) and apoptosis (e.g., caspases).

Modern Approach II: In Vivo Animal Models of Idiosyncratic DILI

Animal models are used to study the complex interplay between the drug, the liver, and the immune system in a whole-organism context.

Objective: To investigate the potential of this compound to cause liver injury in a sensitized animal model that mimics aspects of idiosyncratic DILI.

Animal Model: C57BL/6 mice.

Methodology:

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.

  • Sensitization (Immune Priming): To mimic an inflammatory state that can predispose to idiosyncratic DILI, mice are often pre-treated with a sub-toxic dose of an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Drug Administration: A separate group of mice receives this compound (dissolved in a suitable vehicle) via oral gavage or intraperitoneal injection. A control group receives the vehicle alone, and another group receives LPS alone. The experimental group receives both LPS and this compound.

  • Monitoring: Animals are monitored for clinical signs of distress.

  • Sample Collection: At a predetermined time point (e.g., 24 hours after drug administration), blood and liver tissue are collected.

  • Biochemical Analysis: Serum levels of ALT and AST are measured.

  • Histopathological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess for necrosis, inflammation, and other signs of liver damage.

  • Immunohistochemistry and Molecular Analysis: Liver sections can be stained for markers of apoptosis, immune cell infiltration, and oxidative stress. Gene and protein expression analysis can also be performed on liver homogenates.

Visualizing the Pathways and Processes

The following diagrams illustrate key concepts in the investigation of DILI.

experimental_workflow cluster_historical Historical Approach cluster_modern Modern Approach patient Patient with Suspected Hepatitis history Medical History & Drug Intake patient->history biochem Serum Biochemistry (ALT, AST) history->biochem biopsy Liver Biopsy history->biopsy diagnosis Diagnosis of Oxyphenisatin- Induced Hepatitis biochem->diagnosis biopsy->diagnosis invitro In Vitro Models (e.g., HepaRG cells) cytotoxicity Cytotoxicity & Oxidative Stress Assays invitro->cytotoxicity invivo In Vivo Models (e.g., Mouse) immune_response Immune Response & Inflammation Analysis invivo->immune_response mechanism Mechanistic Insights cytotoxicity->mechanism immune_response->mechanism

Caption: Comparison of historical and modern experimental workflows.

DILI_pathway drug This compound metabolite Reactive Metabolite drug->metabolite protein_adducts Protein Adducts metabolite->protein_adducts mito_dysfunction Mitochondrial Dysfunction metabolite->mito_dysfunction immune_activation Immune System Activation protein_adducts->immune_activation ros Oxidative Stress (ROS) mito_dysfunction->ros stress_pathways Cellular Stress Pathways (e.g., JNK activation) ros->stress_pathways apoptosis Apoptosis/Necrosis stress_pathways->apoptosis hepatitis Hepatitis apoptosis->hepatitis immune_activation->hepatitis

Caption: Putative signaling pathway in idiosyncratic DILI.

References

Oxyphenisatin Acetate versus sodium picosulfate: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two stimulant laxatives: oxyphenisatin acetate (B1210297) and sodium picosulfate. While both belong to the diphenylmethane (B89790) class of laxatives, they exhibit distinct pharmacological profiles, mechanisms of action, and clinical histories. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes their mechanisms of action.

Executive Summary

Oxyphenisatin acetate is a historical laxative that has been largely withdrawn from the market in many countries since the early 1970s due to concerns about hepatotoxicity with long-term use.[1] It is a prodrug of oxyphenisatin.[2] In contrast, sodium picosulfate is a widely used and well-tolerated laxative, available over-the-counter in many regions, and is frequently used for bowel preparation prior to colonoscopies.[3][4][5] Like this compound, it is a prodrug that requires activation in the colon.[3]

The primary mechanistic difference lies in their interaction with the intestinal mucosa. While both increase intestinal motility, oxyphenisatin is thought to primarily act by increasing the permeability of the intestinal epithelium. Sodium picosulfate's active metabolite, on the other hand, directly stimulates colonic peristalsis.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available quantitative data for this compound and sodium picosulfate. It is important to note that the data for this compound is primarily from older studies, and direct, modern comparative trials are unavailable due to its withdrawn status.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundSodium Picosulfate
Drug Class Stimulant Laxative (Diphenylmethane derivative)Stimulant Laxative (Diphenylmethane derivative)[5]
Prodrug Yes (hydrolyzed to oxyphenisatin)[2]Yes (hydrolyzed by colonic bacteria)[3]
Active Metabolite Oxyphenisatin (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one)Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)[6]
Primary Mechanism Augments intestinal epithelial permeability[7][8]Stimulates colonic peristalsis and increases water content in the intestines[6][9]
Clinical Use Formerly for constipation (largely withdrawn)[1]Constipation, bowel preparation for procedures[3][5][9]

Table 2: Pharmacokinetic Profile

ParameterThis compoundSodium Picosulfate
Absorption Well absorbed from the gut[10]Negligible systemic absorption[6]
Metabolism Hydrolyzed to oxyphenisatin; undergoes enterohepatic circulation[11]Primarily metabolized by colonic bacteria to its active form, BHPM[3][6]
Onset of Action Not clearly documented in available literature6-12 hours[6]
Half-life Not clearly documented in available literatureTerminal half-life of active metabolite (BHPM) is approximately 7.4 hours[6]
Excretion Primarily fecalMinimal urinary excretion of the unchanged drug[6]

Table 3: Clinical Efficacy and Safety

AspectThis compoundSodium Picosulfate
Efficacy Effective in treating constipation (based on historical use)High efficacy for bowel cleansing (93.55% "qualified" preparation)[2]; effective for chronic constipation (82.8% response rate vs. 50% for placebo in one study)[12]
Common Side Effects Abdominal crampingAbdominal discomfort, nausea, bloating, headache, dehydration[9]
Serious Adverse Events Associated with liver damage (jaundice, chronic active hepatitis) upon long-term use, leading to its withdrawal[1][11]Electrolyte disturbances (hyponatremia, hypokalemia) can occur, especially if fluid intake is inadequate[3]
Regulatory Status Withdrawn from the market in most countries[1]Approved and widely available, often over-the-counter[5]

Experimental Protocols

In Vivo Assessment of Laxative Activity in a Rat Model (General Protocol)

This protocol is representative of methods used to evaluate stimulant laxatives.

  • Animal Model: Male Sprague-Dawley rats are used.[4] The animals are acclimatized to metabolic cages for several days before the experiment to allow for accurate fecal collection.[13]

  • Induction of Constipation (Optional but common): Constipation can be induced by oral administration of loperamide (B1203769) (e.g., 3 mg/kg daily) for several days.[4] This creates a model of reduced gut motility.

  • Drug Administration:

    • Test Group: Receives the test substance (e.g., this compound or sodium picosulfate) suspended in a vehicle like gum acacia or methylcellulose, administered orally.

    • Control Group: Receives the vehicle only.

    • Positive Control Group: Receives a known laxative (e.g., bisacodyl (B1667424) or senna).

  • Fecal Parameter Assessment: Feces are collected for a set period (e.g., 24 hours) after drug administration. The following parameters are measured:

    • Total fecal weight

    • Fecal water content (by drying the feces to a constant weight)

    • Number of fecal pellets

  • Gastrointestinal Transit Time (Charcoal Meal Test):

    • Following drug administration, a charcoal meal (e.g., 3% activated charcoal in 0.5% methylcellulose) is given orally.[4]

    • After a specific time (e.g., 30 minutes), the animals are euthanized, and the small intestine is carefully excised.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured to calculate the transit ratio.[4]

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the results between the test, control, and positive control groups.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for this compound and sodium picosulfate.

Oxyphenisatin_Acetate_Mechanism OA This compound (Oral Administration) Intestine Small Intestine OA->Intestine Hydrolysis Hydrolysis Intestine->Hydrolysis Esterases Oxyphenisatin Oxyphenisatin (Active Form) Hydrolysis->Oxyphenisatin Epithelium Intestinal Epithelial Cells Oxyphenisatin->Epithelium Acts on Permeability Increased Epithelial Permeability Epithelium->Permeability Leads to Water Water and Electrolyte Movement into Lumen Permeability->Water Laxation Laxative Effect Water->Laxation

Caption: Mechanism of action for this compound.

Sodium_Picosulfate_Mechanism SP Sodium Picosulfate (Oral Administration) Colon Colon SP->Colon Bacteria Gut Bacteria Colon->Bacteria Hydrolysis by Sulfatases BHPM BHPM (Active Metabolite) Bacteria->BHPM Mucosa Colonic Mucosa (Nerve Endings) BHPM->Mucosa Stimulates Water Increased Water in Colon BHPM->Water Promotes Peristalsis Increased Peristalsis Mucosa->Peristalsis Laxation Laxative Effect Peristalsis->Laxation Water->Laxation

Caption: Mechanism of action for Sodium Picosulfate.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vivo laxative effects of a compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats in metabolic cages) start->acclimatization constipation Induce Constipation (e.g., Loperamide) acclimatization->constipation grouping Randomly Assign to Groups (Control, Test, Positive Control) constipation->grouping admin Oral Administration of Test Compound/Vehicle grouping->admin fecal_collection Fecal Collection (e.g., 24 hours) admin->fecal_collection charcoal_test Gastrointestinal Transit Test (Charcoal Meal) admin->charcoal_test fecal_analysis Analyze Fecal Parameters (Weight, Water Content, Number) fecal_collection->fecal_analysis analysis Data Analysis and Comparison fecal_analysis->analysis charcoal_test->analysis end End analysis->end

Caption: In vivo experimental workflow for laxative assessment.

References

Comparative Toxicity Profiling of Oxyphenisatin Acetate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative toxicity profile of Oxyphenisatin Acetate (B1210297) and its structural analogs, with a focus on their anticancer activities. The information presented is intended for researchers, scientists, and drug development professionals. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying signaling pathways.

Introduction

Oxyphenisatin acetate, a diphenyl oxindole (B195798) derivative, was originally developed as a laxative but was later withdrawn from the market in many countries due to concerns about liver damage with long-term use.[1] Recent research has repurposed this compound and its analogs as potential anticancer agents, particularly for triple-negative breast cancer (TNBC).[2][[“]] This guide compares the in vitro cytotoxicity of this compound and its primary analog, Bisacodyl, and explores the molecular mechanisms underlying their effects.

Comparative Cytotoxicity Data

The antiproliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Used
MDA-MB-468Triple-Negative Breast Cancer~1CellTiter-Glo[1]
BT-549Triple-Negative Breast Cancer~1CellTiter-Glo[1]
HS578TTriple-Negative Breast Cancer~1CellTiter-Glo[1]
MDA-MB-231Triple-Negative Breast Cancer>10CellTiter-Glo[1]
MDA-MB-436Triple-Negative Breast Cancer>10CellTiter-Glo[1]
MCF7Estrogen Receptor-Positive Breast CancerPotent ActivityMTT Assay[4]
T47DEstrogen Receptor-Positive Breast CancerPotent ActivityMTT Assay[4]

Table 2: IC50 Values of Bisacodyl in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Used
MDA-MB-468Triple-Negative Breast Cancer~1CellTiter-Glo[1]
BT-549Triple-Negative Breast Cancer~1CellTiter-Glo[1]
HS578TTriple-Negative Breast Cancer~1CellTiter-Glo[1]
MDA-MB-231Triple-Negative Breast Cancer>10CellTiter-Glo[1]
MDA-MB-436Triple-Negative Breast Cancer>10CellTiter-Glo[1]

Table 3: Antiproliferative Activity of Other Oxyphenisatin Analogs

AnalogPosition of SubstituentCell LineActivity
F, Cl, Me, CF3, OMe derivatives6 and 7MDA-MB-468Markedly enhanced potency[5]
F, Cl, Me, CF3, OMe derivatives6 and 7MDA-MB-231No effect[5]

Experimental Protocols

This section details the methodologies for key experiments used to assess the toxicity and mechanism of action of this compound and its analogs.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[2][6]

Procedure:

  • Cell Plating: Seed cells in an opaque-walled multiwell plate (e.g., 96-well plate) at a predetermined optimal density in a final volume of 100 µL of culture medium per well.[6]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound, Bisacodyl). Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]

Mitochondrial Membrane Potential Assay

This assay assesses changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and cell health. A decrease in ΔΨm is an early hallmark of apoptosis and other forms of cell death. Fluorescent probes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 are commonly used.[8][9]

Procedure using TMRE:

  • Cell Culture: Culture cells to an optimal density in a suitable format for fluorescence detection (e.g., black-walled 96-well plate, coverslips for microscopy).[8]

  • Compound Treatment: Treat cells with the test compound for the desired duration. Include a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).[8]

  • Staining: Add TMRE staining solution to the cells at a final concentration of 200 nM and incubate for 15-30 minutes at 37°C, protected from light.[10]

  • Washing: Gently wash the cells with pre-warmed assay buffer to remove the excess fluorescent probe.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 549/575 nm) or visualize under a fluorescence microscope.[8] A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.[8]

Signaling Pathways

Recent studies have elucidated the molecular pathways involved in the anticancer effects of this compound and Bisacodyl. These compounds induce a form of non-apoptotic cell death called oncosis and trigger endoplasmic reticulum (ER) stress.

TRPM4 Poisoning and Oncosis Pathway

This compound and Bisacodyl have been shown to "poison" the Transient Receptor Potential Melastatin 4 (TRPM4), a sodium-permeable ion channel on the plasma membrane.[1][11] This leads to a cascade of events culminating in oncosis, a type of cell death characterized by cell swelling.[12][13]

Oncosis_Pathway Oxyphenisatin This compound / Bisacodyl TRPM4 TRPM4 Poisoning & Degradation Oxyphenisatin->TRPM4 Na_Influx Uncontrolled Na+ Influx TRPM4->Na_Influx Mito_Dysfunction Mitochondrial Dysfunction TRPM4->Mito_Dysfunction Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Water_Influx Water Influx Membrane_Depolarization->Water_Influx Cell_Swelling Cell & Nuclear Swelling (Oncosis) Water_Influx->Cell_Swelling Blebbing Membrane Blebbing Cell_Swelling->Blebbing ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Cell_Death Oncotic Cell Death ATP_Depletion->Cell_Death Blebbing->Cell_Death

Caption: TRPM4-mediated oncosis pathway induced by this compound and its analogs.

Endoplasmic Reticulum (ER) Stress Pathway

This compound has also been shown to induce ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[14] This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, triggering apoptosis.[15][16]

ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) Oxyphenisatin This compound ER_Stress Endoplasmic Reticulum Stress (Unfolded Protein Accumulation) Oxyphenisatin->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s Apoptosis Apoptosis (via CHOP, JNK) IRE1->Apoptosis ATF6f Cleaved ATF6 ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition Chaperones ↑ Chaperone Expression (e.g., GRP78) ATF4->Chaperones ATF4->Apoptosis XBP1s->Chaperones ERAD ER-Associated Degradation (ERAD) XBP1s->ERAD ATF6f->Chaperones ATF6f->ERAD

Caption: Endoplasmic Reticulum Stress and the Unfolded Protein Response pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative toxicity profiling of this compound and its analogs.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture compound_treatment Treatment with This compound & Analogs cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) compound_treatment->viability_assay mechanism_studies Mechanism of Action Studies compound_treatment->mechanism_studies ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis mito_potential Mitochondrial Membrane Potential Assay mechanism_studies->mito_potential er_stress_analysis ER Stress Marker Analysis (Western Blot) mechanism_studies->er_stress_analysis mito_potential->data_analysis er_stress_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparative toxicity profiling.

Conclusion

This compound and its analog Bisacodyl exhibit potent and selective anticancer activity, particularly in TNBC cell lines expressing TRPM4. Their mechanism of action involves the induction of oncosis through TRPM4 poisoning and the activation of the ER stress response. Further investigation into the structure-activity relationship of other oxyphenisatin analogs could lead to the development of novel and effective cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential and toxicological profiles of this class of compounds.

References

A Comparative Guide to TRPM4 Inhibitors: Oxyphenisatin Acetate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, has emerged as a significant therapeutic target in a range of pathologies, including cardiac arrhythmias, immune disorders, and various cancers. Consequently, the development of potent and selective TRPM4 inhibitors is an area of intense research. This guide provides a comparative analysis of Oxyphenisatin Acetate and other prominent TRPM4 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.

Mechanism of Action: A Tale of Two Approaches

TRPM4 inhibitors can be broadly categorized based on their mechanism of action: channel blockers and protein degraders.

  • Channel Blockers: The majority of known TRPM4 inhibitors, such as 9-phenanthrol , Flufenamic Acid (FFA) , CBA (TRPM4-IN-1) , and NBA , function by directly occluding the ion channel pore or by allosterically modulating the channel to prevent ion flux. This inhibition is often reversible and can be characterized by the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in blocking channel function.

  • Protein Degraders: A recent study has identified This compound (also known as Acetalax) as a novel TRPM4-targeting agent with a distinct mechanism of action.[1][2][[“]] Instead of merely blocking the channel, this compound "poisons" the TRPM4 protein, leading to its rapid degradation via the ubiquitin-proteasome system.[1] This results in a time-dependent decrease in the total cellular levels of the TRPM4 protein.

Quantitative Comparison of TRPM4 Inhibitors

The following table summarizes the key quantitative data for this compound and other well-characterized TRPM4 inhibitors. It is important to note that a direct comparison of IC50 values between channel blockers and a protein degrader like this compound is not straightforward, as they measure different biological endpoints.

InhibitorMechanism of ActionIC50 Value (Human TRPM4)Cell Type / AssayKey Characteristics
This compound Protein DegradationNot Applicable (Induces degradation)TNBC cell linesInduces oncosis in TRPM4-expressing cancer cells.[1][2][[“]]
9-phenanthrol Channel Blocker~17-30 µMHEK293 cells (Electrophysiology)Commonly used but shows low potency and some off-target effects.[4][5]
Flufenamic Acid (FFA) Channel Blocker~3-9.2 µMHEK293 cells (Electrophysiology)Non-steroidal anti-inflammatory drug with broad-spectrum activity.[4][5]
CBA (TRPM4-IN-1) Channel Blocker~1.1-1.8 µMLNCaP, HEK293 cells (Electrophysiology)Potent and selective inhibitor of human TRPM4.[4][5][6]
NBA Channel Blocker~0.125-0.187 µMLNCaP, TsA-201 cells (Electrophysiology)Highly potent inhibitor of both human and mouse TRPM4.[5][6][7]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This compound-Induced TRPM4 Degradation Oxyphenisatin Oxyphenisatin Acetate TRPM4 TRPM4 Protein Oxyphenisatin->TRPM4 'Poisons' Proteasome Proteasome TRPM4->Proteasome Targeting Ubiquitin Ubiquitin Ubiquitin->TRPM4 Ubiquitination Degradation Degraded TRPM4 (Peptides) Proteasome->Degradation Degradation

Caption: Proposed signaling pathway for this compound-induced TRPM4 degradation.

Experimental Workflow for TRPM4 Inhibitor Screening cluster_0 Cell Culture & Transfection cluster_1 Assay cluster_2 Data Analysis CellCulture HEK293 Cell Culture Transfection TRPM4 Plasmid Transfection CellCulture->Transfection Assay Electrophysiology (Patch-Clamp) or Ion Influx Assay Transfection->Assay Data Measure Current/ Fluorescence Assay->Data IC50 Calculate IC50 Data->IC50

Caption: A typical experimental workflow for screening and characterizing TRPM4 channel blockers.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM4 Current Measurement

This protocol is adapted from studies characterizing TRPM4 inhibitors in HEK293 cells.[4][6][7]

a. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing human TRPM4.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

b. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 µM to activate TRPM4); pH adjusted to 7.2 with CsOH.

c. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the pipette and form a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.

  • Record baseline currents.

  • Perfuse the chamber with the extracellular solution containing the TRPM4 inhibitor at various concentrations.

  • Record the inhibited currents.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) and calculate the percentage of inhibition to determine the IC50 value.

Sodium Influx Assay Using a Sodium-Sensitive Dye

This protocol is based on high-throughput screening methods for TRPM4 inhibitors.[4][8][9]

a. Cell Preparation:

  • Seed HEK293 cells expressing TRPM4 in a 96-well or 384-well black-walled, clear-bottom plate.

b. Dye Loading:

  • Wash cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Incubate cells with a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM) in the buffer for 1-2 hours at 37°C.

c. Assay Procedure:

  • Wash the cells to remove excess dye.

  • Add the TRPM4 inhibitor at various concentrations to the wells and incubate for a specified period.

  • Activate TRPM4 channels by adding a Ca2+ ionophore (e.g., ionomycin) to increase intracellular Ca2+.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The rate of fluorescence increase corresponds to the rate of Na+ influx.

d. Data Analysis:

  • Calculate the initial rate of fluorescence increase.

  • Normalize the data to a positive control (no inhibitor) and a negative control (untransfected cells or a potent inhibitor).

  • Plot the concentration-response curve to determine the IC50 value.

Western Blotting for TRPM4 Protein Degradation

This protocol is designed to assess the effect of compounds like this compound on TRPM4 protein levels.[1][10][11]

a. Cell Treatment and Lysis:

  • Plate TRPM4-expressing cells and treat them with this compound or a vehicle control for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against TRPM4 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

c. Data Analysis:

  • Quantify the band intensity for TRPM4 and a loading control (e.g., GAPDH or β-actin).

  • Normalize the TRPM4 band intensity to the loading control.

  • Compare the normalized TRPM4 levels in the treated samples to the vehicle control to determine the extent of protein degradation.

Conclusion

The landscape of TRPM4 inhibitors is evolving, with the discovery of compounds like this compound that offer a novel mechanism of action through protein degradation. This contrasts with traditional channel blockers such as 9-phenanthrol, FFA, CBA, and NBA. For researchers, the choice of inhibitor will depend on the specific experimental goals. While channel blockers are suitable for studying the acute effects of TRPM4 inhibition on cellular electrophysiology, protein degraders like this compound may provide a tool for investigating the long-term consequences of TRPM4 loss. The provided data and protocols serve as a valuable resource for designing and executing experiments aimed at unraveling the complex roles of TRPM4 in health and disease.

References

Independent Verification of the Anti-proliferative Activity of Oxyphenisatin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of Oxyphenisatin Acetate against other established anti-cancer agents. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent verification.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for this compound and its structural analog Bisacodyl, alongside two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel, in various triple-negative breast cancer (TNBC) cell lines.

CompoundMDA-MB-468 (TNBC)BT-549 (TNBC)Hs578T (TNBC)MDA-MB-436 (TNBC)MDA-MB-231 (TNBC)4T1 (Murine TNBC)BT-20 (TNBC)
This compound 0.33 µM[1]0.72 µM[1]1.19 µM[1]48.7 µM[1]38.4 µM[1]
Bisacodyl Similar sensitivity to this compound[1]Similar sensitivity to this compound[1]Similar sensitivity to this compound[1]Similar resistance to this compound[1]Similar resistance to this compound[1]
Doxorubicin 25 nM6602 nM[2]15.89 ng/mL (sensitive) to 44.32 ng/mL (resistant)310 nM[3]
Paclitaxel 0.3 µM[4] / 1424 nM[5][6]483 nM[5][6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The data presented here is for comparative purposes. TNBC cell lines MDA-MB-468, BT-549, and Hs578T are sensitive to this compound, while MDA-MB-436 and MDA-MB-231 show resistance[1].

Mechanism of Action: Signaling Pathways

This compound exerts its anti-proliferative effects through a unique mechanism of action involving the induction of oncosis, a form of necrotic cell death, and modulation of key cellular signaling pathways.

Oncosis Induction via TRPM4 Poisoning

This compound and its analog Bisacodyl induce oncosis in sensitive cancer cells by targeting the Transient Receptor Potential Melastatin member 4 (TRPM4), a nonselective cation channel.[1][7] This process is characterized by cell swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[1] The expression of TRPM4 is a key determinant of sensitivity to this compound.[1]

G This compound-Induced Oncosis Pathway OA This compound TRPM4 TRPM4 Channel OA->TRPM4 poisons Na_Influx Na+ Influx TRPM4->Na_Influx leads to Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Cell_Swelling Cell Swelling (Oncosis) Membrane_Depolarization->Cell_Swelling Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Swelling->Mitochondrial_Dysfunction Cell_Death Cell Death Cell_Swelling->Cell_Death ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ATP_Depletion->Cell_Death

Caption: this compound induced oncosis pathway.

Modulation of PERK/eIF2α and AMPK/mTOR Signaling

This compound has also been shown to activate the PERK/eIF2α and AMPK/mTOR signaling pathways, which are critical regulators of cellular stress responses, protein synthesis, and metabolism.

The PERK/eIF2α pathway is a component of the unfolded protein response (UPR) that is activated by endoplasmic reticulum (ER) stress. Activation of PERK leads to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis while selectively translating stress-responsive proteins like ATF4.[8][9][10][11]

G PERK/eIF2α Signaling Pathway ER_Stress ER Stress (induced by this compound) PERK PERK ER_Stress->PERK activates pPERK p-PERK (activated) PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits ATF4 ATF4 Translation peIF2a->ATF4 promotes

Caption: PERK/eIF2α signaling pathway activation.

The AMPK/mTOR pathway is a central regulator of cellular energy homeostasis. AMPK, an energy sensor, is activated in response to low ATP levels. Activated AMPK inhibits the mTOR complex 1 (mTORC1), a key promoter of cell growth and proliferation, thereby conserving energy and promoting catabolic processes.[12][13][14]

G AMPK/mTOR Signaling Pathway Low_ATP Low ATP/High AMP (induced by this compound) AMPK AMPK Low_ATP->AMPK activates pAMPK p-AMPK (activated) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 inhibits Autophagy Autophagy pAMPK->Autophagy promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: AMPK/mTOR signaling pathway modulation.

Experimental Protocols

The following are detailed methodologies for commonly used assays to determine the anti-proliferative activity of compounds like this compound.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15]

G CellTiter-Glo® Assay Workflow Start Start Plate_Cells Plate cells in opaque-walled multiwell plates Start->Plate_Cells Add_Compound Add test compound (e.g., this compound) Plate_Cells->Add_Compound Incubate Incubate for desired period Add_Compound->Incubate Equilibrate Equilibrate plate to room temperature (30 min) Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix Mix on orbital shaker (2 min) to induce cell lysis Add_Reagent->Mix Incubate_Stable Incubate at room temperature (10 min) to stabilize luminescent signal Mix->Incubate_Stable Read_Luminescence Read luminescence Incubate_Stable->Read_Luminescence End End Read_Luminescence->End

Caption: CellTiter-Glo® assay workflow.

Protocol Details:

  • Cell Plating: Seed cells in opaque-walled multiwell plates suitable for luminescence readings.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

  • Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

G MTT Assay Workflow Start Start Plate_Cells Plate cells in a 96-well plate Start->Plate_Cells Add_Compound Add test compound Plate_Cells->Add_Compound Incubate_Compound Incubate for desired period Add_Compound->Incubate_Compound Add_MTT Add MTT reagent to each well Incubate_Compound->Add_MTT Incubate_MTT Incubate (e.g., 2-4 hours) to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: MTT assay workflow.

Protocol Details:

  • Cell Plating: Plate cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Addition: Treat cells with the desired concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the insoluble formazan crystals.[18]

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[19]

References

Safety Operating Guide

Navigating the Disposal of Oxyphenisatin Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Oxyphenisatin Acetate, a compound with antiproliferative properties formerly used as a laxative, is a critical component of laboratory safety and environmental responsibility.[1] For researchers, scientists, and drug development professionals, adherence to correct disposal procedures is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, emphasizing caution and adherence to regulatory frameworks.

Understanding the Hazard Profile

Safety Data Sheets (SDS) for this compound present varied hazard classifications. One source identifies it as "Toxic" and a "moderate to severe irritant to the skin and eyes," mandating handling by trained personnel familiar with potent pharmaceutical ingredients.[2] Conversely, another SDS classifies it as not a hazardous substance or mixture.[3] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous material until a definitive classification is made in accordance with local and national regulations.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or glasses.[2][3]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary, especially when handling powders or creating dust.[2]

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[2]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The disposal of pharmaceutical waste is a complex process governed by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) in the United States.[4][5] The following steps provide a framework for compliant disposal:

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5] This determination will depend on its specific chemical properties and any contaminants present.

  • Pure, Unused this compound: Due to the conflicting SDS information, it is safest to manage this as a hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: This includes items such as gloves, empty containers, and absorbent materials that have come into contact with this compound. These should also be treated as hazardous waste.

Step 2: Segregation of Waste

Proper segregation is essential for safe and compliant disposal.

  • Hazardous Pharmaceutical Waste: If classified as RCRA hazardous, this compound waste must be collected in designated, clearly labeled, leak-proof containers. These are often color-coded, with black containers typically used for RCRA hazardous pharmaceutical waste.

  • Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, it should still be segregated from general trash and disposed of according to institutional and local guidelines for chemical waste.

Step 3: Container Management

Ensure all waste containers are:

  • Securely Sealed: To prevent spills or leaks.

  • Clearly Labeled: With the contents ("this compound Waste"), hazard warnings, and the date of accumulation.

  • Stored Appropriately: In a designated and secure waste accumulation area, away from incompatible materials.

Step 4: Disposal through a Licensed Contractor

The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility, with incineration being a common method.[5]

  • Engage a Professional Waste Management Service: Your institution's EHS department will have procedures in place for the collection and disposal of chemical waste through licensed hazardous waste contractors.

  • Do Not Dispose in General Trash or Down the Drain: Flushing of hazardous pharmaceuticals is prohibited.[5][6] Improper disposal can lead to environmental contamination and significant regulatory penalties.[4]

Quantitative Data Summary: Regulatory and Safety Information

ParameterInformationSource
CAS Number 115-33-3[2][3]
Molecular Formula C24H19NO5[2][3]
Molecular Weight 401.41 g/mol [2][3]
Hazard Classification 1 Toxic, Moderate to severe skin and eye irritant[2]
Hazard Classification 2 Not a hazardous substance or mixture[3]
Primary Regulatory Body Environmental Protection Agency (EPA)[4][5]
Governing Legislation Resource Conservation and Recovery Act (RCRA)[4][5]
Prohibited Disposal Method Sewering (flushing) of hazardous pharmaceuticals[5][6]
Recommended Disposal Incineration via a licensed hazardous waste facility[5]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedural steps for disposal are outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assess 1. Assess Waste cluster_classify 2. Classify Waste cluster_hazardous 3a. Hazardous Waste Protocol cluster_nonhazardous 3b. Non-Hazardous Waste Protocol cluster_end start Start: this compound Waste Generated assess_sds Review Safety Data Sheet (SDS) and local regulations start->assess_sds consult_ehs Consult with Environmental Health & Safety (EHS) assess_sds->consult_ehs is_hazardous Is waste RCRA Hazardous? consult_ehs->is_hazardous segregate_haz Segregate in labeled, sealed hazardous waste container (e.g., black bin) is_hazardous->segregate_haz Yes segregate_nonhaz Segregate in labeled, sealed non-hazardous chemical waste container is_hazardous->segregate_nonhaz No store_haz Store in designated secure area segregate_haz->store_haz dispose_haz Arrange for pickup by licensed hazardous waste contractor for incineration store_haz->dispose_haz end_proc End of Process dispose_haz->end_proc store_nonhaz Store according to institutional policy segregate_nonhaz->store_nonhaz dispose_nonhaz Dispose via approved institutional chemical waste stream store_nonhaz->dispose_nonhaz dispose_nonhaz->end_proc

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Oxyphenisatin Acetate in a laboratory setting. Given the conflicting information in available Safety Data Sheets (SDS), a conservative approach is strongly recommended to ensure the safety of all personnel.

Conflicting Hazard Information: A Critical Consideration

It is imperative to note the discrepancies in the classification of this compound. While one supplier's SDS classifies it as "Not a hazardous substance or mixture," another labels it as "Toxic." A third, more detailed SDS indicates that it may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms, and is a suspected carcinogen and mutagen. Therefore, it is prudent to handle this compound as a hazardous and potentially carcinogenic compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on a comprehensive review of safety guidelines for hazardous chemicals.

Body Part Personal Protective Equipment Specifications and Use
Respiratory NIOSH/MSHA-approved respiratorUse in well-ventilated areas. A fume hood is highly recommended for all manipulations of the solid compound and its solutions.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently, especially if contaminated.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles.
Body Laboratory coatA fully buttoned lab coat should be worn to protect against skin contact. Consider a disposable gown for procedures with a high risk of contamination.
Feet Closed-toe shoesTo protect against spills.

Operational Plan for Safe Handling

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with a "Hazardous Chemical" warning.

2. Preparation of Solutions:

  • All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use disposable equipment where possible to reduce the need for decontamination.

  • Ensure all containers are clearly labeled with the chemical name, concentration, and hazard warnings.

3. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.

  • In case of accidental contact, follow the first aid measures outlined in the SDS immediately.[1][2]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, before attempting to clean up.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Store waste containers in a designated and secure secondary containment area until disposal.

3. Final Disposal:

  • Disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store in Designated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Solid Work_in_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Segregate_Waste Segregate Waste Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose_Professional Professional Disposal Store_Waste->Dispose_Professional Spill_Kit Spill Kit Accessible First_Aid First Aid Ready

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyphenisatin Acetate
Reactant of Route 2
Reactant of Route 2
Oxyphenisatin Acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。